molecular formula C6H5ClFN B572134 3-Chloro-6-fluoro-2-methylpyridine CAS No. 1214342-64-9

3-Chloro-6-fluoro-2-methylpyridine

Cat. No.: B572134
CAS No.: 1214342-64-9
M. Wt: 145.561
InChI Key: RPIHPRJTXORCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-2-methylpyridine is a valuable halogenated pyridine derivative engineered for advanced chemical synthesis in discovery research. Its core utility lies in its role as a multifunctional synthetic intermediate, designed for the construction of complex molecules. The distinct electron-withdrawing effects of the chlorine and fluorine substituents activate the pyridine ring towards nucleophilic aromatic substitution, allowing researchers to systematically replace halogens with a diverse range of nucleophiles, such as alkoxides, amines, and thiols . This enables the precise introduction of new functional groups to explore structure-activity relationships. This compound is strategically designed for the development of active ingredients in crop protection. Halogenated methylpyridines are key structural motifs in numerous agrochemicals, and the presence of multiple halogens facilitates the synthesis of compounds that target a wide range of plant pests and diseases . Furthermore, the structural framework of 3-Chloro-6-fluoro-2-methylpyridine is highly relevant in pharmaceutical research. The pyridine core is a privileged scaffold in medicinal chemistry, found in many FDA-approved drugs. The chloro- and fluoro-methylpyridine subunit can be utilized to create candidate molecules for various therapeutic targets, leveraging the unique properties of fluorine to modulate a compound's lipophilicity, metabolic stability, and bioavailability . For research purposes, this chemical serves as a fundamental building block for late-stage functionalization, supporting the efficient synthesis of compound libraries for high-throughput screening in both agrochemical and pharmaceutical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIHPRJTXORCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this versatile heterocycle offers a powerful tool for fine-tuning a molecule's physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Chlorine provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[6]

This guide provides an in-depth analysis of 3-Chloro-6-fluoro-2-methylpyridine , a substituted pyridine that combines these features. As a functionalized building block, it presents multiple avenues for synthetic diversification, making it a molecule of significant interest for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, predictable reactivity, and its potential applications in the synthesis of complex pharmaceutical intermediates.

Core Chemical and Physical Properties

3-Chloro-6-fluoro-2-methylpyridine is a distinct chemical entity whose properties are defined by the interplay of its substituents on the pyridine ring. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established, and others can be reliably predicted based on well-understood chemical principles.

Below is a summary of the known and computed properties for 3-Chloro-6-fluoro-2-methylpyridine.

PropertyValueSource
IUPAC Name 3-Chloro-6-fluoro-2-methylpyridine-
CAS Number 1214342-64-9[7][8][9]
Molecular Formula C₆H₅ClFN[8][9]
Molecular Weight 145.56 g/mol [8]
Purity Typically ≥98%[7][10]
MDL Number MFCD13185447[7]
Predicted XLogP3 ~2.3(Computed)
Predicted Boiling Point ~180-200 °C(Estimated)
Appearance Colorless to Light Yellow Liquid/Solid(Typical)

Note: Some physical properties like boiling point and XLogP3 are estimated based on structurally similar compounds, such as 6-Chloro-3-fluoro-2-methylpyridine.[11] Experimental verification is recommended.

Caption: Chemical Structure of 3-Chloro-6-fluoro-2-methylpyridine.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. The methyl group at C2 will appear as a singlet in the aliphatic region (~2.5 ppm). The aromatic protons will be doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon spectrum will display six signals for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the fluorine (C6) will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 145. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed due to the isotopic abundance of ³⁷Cl.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible and efficient synthetic pathway to 3-Chloro-6-fluoro-2-methylpyridine can be designed starting from a readily available precursor like 2-amino-6-chloro-3-methylpyridine. The key transformation is a Balz-Schiemann reaction or a variation thereof to introduce the fluorine atom.

Proposed Synthetic Workflow:

G cluster_0 Synthetic Pathway start 2-Amino-6-chloro-3-methylpyridine step1 Diazotization NaNO₂, HBF₄ 0-5 °C start->step1 intermediate Diazonium Tetrafluoroborate Salt (Intermediate) step1->intermediate step2 Thermal Decomposition (Balz-Schiemann Reaction) Heat (Δ) intermediate->step2 product 3-Chloro-6-fluoro-2-methylpyridine step2->product

Caption: Proposed synthesis of 3-Chloro-6-fluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical):

  • Diazotization: 2-Amino-6-chloro-3-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath.

    • Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. HBF₄ serves as both the acid and the source of the tetrafluoroborate counter-ion.

  • A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the pyridine solution while maintaining the low temperature.

    • Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction, converting the primary amine into a diazonium group (-N₂⁺).

  • Formation and Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution. The solid is collected by filtration and washed with cold ether.

    • Causality: Isolating the diazonium salt allows for a cleaner subsequent reaction by removing excess reagents.

  • Thermal Decomposition (Balz-Schiemann Reaction): The isolated diazonium salt is gently heated. The decomposition releases nitrogen gas and results in the formation of the C-F bond.

    • Causality: This is the core fluorination step. The tetrafluoroborate anion acts as the fluoride source, delivering F⁻ to the aromatic ring in a nucleophilic substitution reaction, with the excellent leaving group N₂ departing.

  • Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure 3-Chloro-6-fluoro-2-methylpyridine.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of 3-Chloro-6-fluoro-2-methylpyridine lies in the differential reactivity of its halogen substituents. This allows for selective, site-specific modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

G cluster_C3 C3-Position (Chloro) cluster_C6 C6-Position (Fluoro) center 3-Chloro-6-fluoro-2-methylpyridine suzuki Suzuki Coupling (Ar-B(OH)₂) Pd Catalyst center->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH) Pd Catalyst center->buchwald C-N bond sonogashira Sonogashira Coupling (Alkynes) Pd/Cu Catalyst center->sonogashira C-C bond snar Nucleophilic Aromatic Substitution (SNAr) (Nu⁻, e.g., RO⁻, R₂N⁻) center->snar C-Nu bond

Caption: Key reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.

A. Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Cl Bond)

The carbon-chlorine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[12] While more challenging to activate than the corresponding bromide, advancements in ligand design have made the coupling of aryl chlorides routine.[13]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or alkyl groups.[14]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, a crucial transformation for synthesizing many biologically active molecules.[14]

  • Sonogashira Coupling: The C-Cl bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.[14]

B. Nucleophilic Aromatic Substitution (SNAr) at the C6-Position (C-F Bond)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[15] This effect is enhanced by the electron-withdrawing nature of the halogen substituents. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[16]

The reactivity of the leaving group in SNAr often follows the trend F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond and is better able to stabilize the developing negative charge in the transition state.[12] Therefore, the C6-position, bearing the fluorine atom, is the more likely site for SNAr. Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) can displace the fluoride, providing a direct route to introduce heteroatom substituents at this position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-2-methylpyridine is not widely available, the hazard profile can be inferred from structurally related compounds like 6-Chloro-3-fluoro-2-methylpyridine.[11]

  • Hazard Classification (Predicted):

    • Causes skin irritation (H315).[11]

    • Causes serious eye irritation (H319).[11]

    • May cause respiratory irritation (H335).[11]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a strategically designed chemical intermediate that offers significant advantages for medicinal chemists and drug development professionals. Its defined stereochemistry and the differential reactivity of its two halogen atoms provide a versatile platform for controlled, site-selective modifications. The ability to perform cross-coupling reactions at the C3-chloro position and nucleophilic aromatic substitutions at the C6-fluoro position enables the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of its properties and reactivity is key to unlocking its full potential as a core building block in the synthesis of next-generation therapeutics.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - methylpyridine. (n.d.). Benchchem.
  • 3-chloro-6-fluoro-2-methylpyridine price & availability. (n.d.). MOLBASE. Retrieved from [Link]

  • 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. (n.d.). ChemBK. Retrieved from [Link]

  • 3-Chloro-6-fluoro-2-methylpyridine. (n.d.). Amagene. Retrieved from [Link]

  • Lai, C.-A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.
  • Liao, H.-H., et al. (2024).
  • Fevig, J. M., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
  • Corley, E. G., & Dreher, S. D. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Stevens, E. (2019).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cantillo, D., & Kappe, C. O. (2017).
  • Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. (n.d.). PrepChem.com.
  • OpenStax. (2023). 16.
  • 6-Chloro-3-fluoro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. (2026). American Chemical Society.
  • 3-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2004).
  • Dube, P., et al. (2015).
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2017).
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.

Sources

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, imparts specific reactivity and physicochemical properties that make it an attractive intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The presence of two distinct halogen atoms at positions 3 and 6 offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the technical aspects of 3-Chloro-6-fluoro-2-methylpyridine, including its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of 3-Chloro-6-fluoro-2-methylpyridine are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1214342-64-9[1]
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
Appearance Not specified (often a solid or liquid at room temperature)
Purity Typically >98%[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in public literature and should be determined empirically or obtained from the supplier's certificate of analysis.

Synthesis and Reactivity

While specific, detailed synthetic procedures for 3-Chloro-6-fluoro-2-methylpyridine are not extensively documented in peer-reviewed literature, its synthesis can be conceptually designed based on established pyridine chemistry. A plausible synthetic route could involve the construction of the substituted pyridine ring followed by halogenation and fluorination steps. The reactivity of this molecule is largely dictated by the electronic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

The presence of both a chloro and a fluoro group offers differential reactivity for cross-coupling reactions. For instance, the carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridine derivative starting from a halogenated pyridine like 3-Chloro-6-fluoro-2-methylpyridine.

G A 3-Chloro-6-fluoro-2-methylpyridine C Suzuki Coupling (Pd catalyst, base) A->C Selective reaction at C-Cl F Nucleophilic Aromatic Substitution (SNAr at C6) A->F Reaction at C-F (harsher conditions) B Organoboron Reagent (e.g., boronic acid or ester) B->C D 3-Aryl-6-fluoro-2-methylpyridine (New C-C bond at C3) C->D E Strong Nucleophile (e.g., alkoxide, amine) E->F G 3-Chloro-6-(nucleophile)-2-methylpyridine (New C-Nu bond at C6) F->G

Caption: Conceptual reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.

Applications in Drug Discovery and Development

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules. The specific substitution pattern of 3-Chloro-6-fluoro-2-methylpyridine makes it a potentially valuable intermediate in the synthesis of novel therapeutic agents. The chloro and fluoro substituents can modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. Furthermore, these halogen atoms can participate in halogen bonding, which can contribute to the binding affinity of a ligand to its protein target.

While specific examples of marketed drugs derived directly from 3-Chloro-6-fluoro-2-methylpyridine are not readily found in the public domain, its structural motifs are present in a wide range of bioactive compounds. Its utility lies in its potential as a starting material for the synthesis of compound libraries for high-throughput screening and subsequent lead optimization in drug discovery programs targeting various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-6-fluoro-2-methylpyridine. Although a comprehensive, verified Material Safety Data Sheet (MSDS) for this specific CAS number is not widely available, data from structurally related compounds suggest that it should be handled with care.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety and handling information before use.

Spectroscopic Characterization

Spectroscopic data is essential for the verification of the identity and purity of 3-Chloro-6-fluoro-2-methylpyridine. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being characteristic of their electronic environment.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Researchers should perform their own analytical characterization to confirm the identity and purity of any purchased or synthesized material.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a valuable, albeit not extensively documented, chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules. As with many specialized chemical building blocks, a thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and development.

References

  • Molbase. 3-chloro-6-fluoro-2-methylpyridine 1214342-64-9. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the heterocyclic compound 3-Chloro-6-fluoro-2-methylpyridine. We will delve into its molecular architecture, discuss the strategic considerations for its chemical synthesis, and explore its utility as a versatile intermediate in the creation of complex, high-value molecules.

Introduction: The Strategic Value of Halogenated Pyridines

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of countless pharmaceutical and agrochemical agents. The strategic placement of halogen atoms, particularly chlorine and fluorine, on the pyridine ring imparts unique physicochemical properties and provides reactive handles for further molecular elaboration. 3-Chloro-6-fluoro-2-methylpyridine is a prime example of such a functionalized building block. Its specific arrangement of a nucleophilic substitution-prone chloro group, a metabolically robust and electronically-influential fluoro group, and a sterically significant methyl group makes it a valuable synthon for constructing complex molecular targets. This guide provides an expert perspective on its structure and a plausible, mechanistically-grounded synthetic strategy.

Molecular Identity and Physicochemical Properties

The precise identity and physical characteristics of a chemical entity are foundational to its application in synthesis. 3-Chloro-6-fluoro-2-methylpyridine is a distinct isomer with the substituents arranged as named.

Chemical Structure

The structure of 3-Chloro-6-fluoro-2-methylpyridine is defined by a pyridine ring substituted at the 2-, 3-, and 6-positions.

Caption: 2D Structure of 3-Chloro-6-fluoro-2-methylpyridine.

Core Properties

A summary of the key identifiers and computed physical properties for 3-Chloro-6-fluoro-2-methylpyridine is presented below.

PropertyValueSource
IUPAC Name 3-Chloro-6-fluoro-2-methylpyridine-
CAS Number 1214342-64-9[1]
Molecular Formula C₆H₅ClFN[1]
Molecular Weight 145.56 g/mol [1]
Appearance Expected to be a liquid or low-melting solid(Inferred)
Canonical SMILES CC1=C(C=CC(=N1)F)Cl-
InChI Key Not readily available-

Synthesis Pathway: A Strategic Approach

While specific, scaled-up manufacturing procedures for 3-Chloro-6-fluoro-2-methylpyridine are often proprietary, a robust synthetic route can be designed based on well-established principles of pyridine chemistry. The following proposed pathway leverages common and reliable transformations, reflecting a practical approach to obtaining this target molecule.

The core strategy involves the diazotization of a suitably substituted aminopyridine, followed by a fluoro-dediazoniation (Balz-Schiemann type reaction). This is a field-proven method for the regioselective introduction of fluorine onto an aromatic ring.

Overall Synthetic Workflow

The proposed synthesis starts from the precursor 3-Chloro-2-methylpyridin-6-amine and proceeds via a diazonium salt intermediate.

SynthesisWorkflow Start 3-Chloro-2-methylpyridin-6-amine (Starting Material) Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization Intermediate Pyridin-6-diazonium Tetrafluoroborate Salt (Intermediate) Diazotization->Intermediate Decomposition Fluoro-dediazoniation (Thermal Decomposition) Intermediate->Decomposition Product 3-Chloro-6-fluoro-2-methylpyridine (Final Product) Decomposition->Product

Sources

Spectroscopic Characterization of 3-Chloro-6-fluoro-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-6-fluoro-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction

3-Chloro-6-fluoro-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its halogen and methyl substituents. Accurate structural elucidation and purity assessment are paramount for its application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will detail the expected spectroscopic data and the methodologies to obtain them.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-6-fluoro-2-methylpyridine, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

Based on the structure of 3-Chloro-6-fluoro-2-methylpyridine, we can predict the following features in its ¹H NMR spectrum:

  • Methyl Protons (C2-CH₃): A singlet integrating to three protons is expected. The electron-withdrawing nature of the pyridine ring and the adjacent chloro and fluoro groups will likely shift this signal downfield compared to a methyl group on a simple aromatic ring.

  • Aromatic Protons (H4 and H5): Two signals are expected in the aromatic region, each integrating to one proton. These protons form an AX spin system and will appear as doublets due to coupling to each other. The proton at position 5 (H5) is expected to be further downfield due to the deshielding effect of the adjacent fluorine atom. The proton at position 4 (H4) will be influenced by the adjacent chlorine.

Table 1: Predicted ¹H NMR Data for 3-Chloro-6-fluoro-2-methylpyridine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C2-CH2.3 - 2.6Singlet (s)3H
H 47.0 - 7.5Doublet (d)1H
H 57.5 - 8.0Doublet (d)1H
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.[1][2][3][4][5]

  • C2: This carbon, bearing the methyl group, will be significantly influenced by the adjacent nitrogen and chlorine atoms.

  • C3: Bonded to the chlorine atom, this carbon will experience a downfield shift.

  • C4 & C5: These carbons will appear in the aromatic region, with their shifts influenced by the adjacent substituents.

  • C6: Directly attached to the highly electronegative fluorine atom, this carbon will exhibit a large downfield chemical shift and will likely appear as a doublet due to one-bond C-F coupling.

  • Methyl Carbon (C2-CH₃): This signal will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-6-fluoro-2-methylpyridine

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹³C{¹H} NMR)
C H₃15 - 25Singlet
C 2150 - 160Singlet
C 3125 - 135Singlet
C 4120 - 130Singlet
C 5135 - 145Singlet
C 6160 - 170Doublet (due to ¹JC-F)
Experimental Protocol for NMR Spectroscopy

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[6][7][8][9][10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Chloro-6-fluoro-2-methylpyridine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][10] The choice of solvent is critical as it can influence the chemical shifts.[7]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8][9][10]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[6][9]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.[7]

    • Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectra (¹H and ¹³C) lock->acquire process 7. Fourier Transform & Phase Correction acquire->process analyze 8. Analyze Spectrum process->analyze

Caption: NMR Spectroscopy Experimental Workflow.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule.[11] The infrared spectrum of 3-Chloro-6-fluoro-2-methylpyridine will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Predicted IR Spectrum and Interpretation

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key predicted absorptions for 3-Chloro-6-fluoro-2-methylpyridine are:

  • C-H stretching: Vibrations from the methyl group and aromatic C-H bonds will appear around 3100-2850 cm⁻¹.

  • C=N and C=C stretching: The pyridine ring will show a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.

  • C-F stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region due to the C-F bond.

  • C-Cl stretching: A strong to medium absorption is expected in the 800-600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for 3-Chloro-6-fluoro-2-methylpyridine

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
C=N and C=C Stretch (Pyridine Ring)1600 - 1450Medium to Strong
C-F Stretch1100 - 1000Strong
C-Cl Stretch800 - 600Strong
Experimental Protocol for FTIR Spectroscopy

For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[12]

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of 3-Chloro-6-fluoro-2-methylpyridine directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber.[13]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_post Post-Analysis clean 1. Clean ATR Crystal background 2. Acquire Background Spectrum clean->background apply 3. Apply Sample to Crystal background->apply acquire 4. Acquire Sample Spectrum apply->acquire analyze 5. Analyze Spectrum acquire->analyze clean_post 6. Clean Crystal analyze->clean_post

Caption: FTIR Spectroscopy Experimental Workflow.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15][16] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile small molecules like 3-Chloro-6-fluoro-2-methylpyridine.[14][17][18][19][20]

Predicted Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The molecular weight of 3-Chloro-6-fluoro-2-methylpyridine (C₆H₅ClFN) is approximately 145.56 g/mol .[21] In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 145. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see an M⁺ peak at m/z 145 and an M+2 peak at m/z 147, with a relative intensity ratio of approximately 3:1.

  • Fragmentation: Electron impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment.[15][17] Common fragmentation pathways for this molecule could include:

    • Loss of a chlorine radical (•Cl), resulting in a fragment at m/z 110.

    • Loss of a methyl radical (•CH₃), leading to a fragment at m/z 130.

    • Loss of HCN, a common fragmentation for pyridine rings, resulting in a fragment at m/z 118.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Chloro-6-fluoro-2-methylpyridine

m/zIdentityNotes
147[M+2]⁺Isotope peak due to ³⁷Cl
145[M]⁺Molecular Ion (with ³⁵Cl)
130[M - CH₃]⁺Loss of a methyl radical
118[M - HCN]⁺Loss of hydrogen cyanide
110[M - Cl]⁺Loss of a chlorine radical
Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of 3-Chloro-6-fluoro-2-methylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • The gas chromatograph separates the components of the sample before they enter the mass spectrometer.[14][20]

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated injection port of the GC, where it is vaporized.[20]

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[17][19] The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (the column coating).

  • Mass Spectrometry Data Acquisition:

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (Electron Impact ionization).[17]

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve 1. Dissolve Sample in Volatile Solvent inject 2. Inject into GC dissolve->inject separate 3. Separate on Capillary Column inject->separate ionize 4. Ionize Eluted Compound (EI) separate->ionize analyze 5. Analyze Ions by m/z ionize->analyze detect 6. Detect Ions analyze->detect

Caption: GC-MS Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-6-fluoro-2-methylpyridine, utilizing NMR, FTIR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established spectroscopic principles, it is imperative for researchers to acquire experimental data for definitive characterization. The detailed protocols and workflow diagrams herein offer a reliable roadmap for achieving high-quality, reproducible results, ensuring the scientific integrity of subsequent research and development activities.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • University of Houston-Clear Lake. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Andersen, F. A., Bak, B., Brodersen, S., & Rastrup‐Andersen, J. (1954). Infrared Absorption Spectra of Monodeuterated Pyridines. The Journal of Chemical Physics, 22(7), 1297–1297. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2020). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Gas Chromatography – GC and GC-MS. Retrieved from [Link]

  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20047–20055. [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. ResearchGate. [Link]

  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. The Journal of Physical Chemistry, 73(8), 2465–2469. [Link]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 34(11), 1657–1665. [Link]

  • Kaçka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15(8), 347–350.
  • Kanniyappan, K., Perumalsamy, M., & Chidambaram, R. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Amazon AWS. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methyl groups on the pyridine ring can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its potential application in pharmaceutical development. Understanding these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the shelf-life of any resulting product.

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 3-chloro-6-fluoro-2-methylpyridine, based on data from its isomers and general principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties.

Physicochemical Properties: An Isomer-Based Estimation

Due to the lack of direct experimental data for 3-chloro-6-fluoro-2-methylpyridine, we present a comparative summary of the known properties of its close structural isomers. These isomers share the same molecular formula (C₆H₅ClFN) and molecular weight, making them valuable surrogates for estimating the properties of the target compound.[1]

Property6-Chloro-3-fluoro-2-methylpyridine2-Chloro-5-fluoro-3-methylpyridine3-Chloro-6-fluoro-2-methylpyridine (Predicted)
CAS Number 884494-78-438186-84-41214342-64-9[2]
Molecular Formula C₆H₅ClFN[1]C₆H₅ClFN[3]C₆H₅ClFN
Molecular Weight 145.56 g/mol [1]145.56 g/mol [3]145.56 g/mol
XLogP3 (Lipophilicity) 2.3[1]2.3[3]~2.3
Appearance Not specifiedNot specifiedLikely a colorless to pale yellow liquid or low-melting solid

XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its predicted lipophilicity (XLogP3 ≈ 2.3), 3-chloro-6-fluoro-2-methylpyridine is expected to have low solubility in aqueous media and higher solubility in organic solvents.

Predicted Solubility

The following table provides an estimated solubility profile in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and the known behavior of similar halogenated pyridines.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyridine nitrogen can act as a hydrogen bond acceptor, but the overall hydrophobic nature of the substituted ring will limit solubility in highly polar protic solvents.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polarity of these solvents can interact with the dipole moment of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network.
Non-Polar Hexanes, TolueneModerate to HighThe aromatic ring and methyl group contribute to van der Waals interactions with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of a chlorine atom on the molecule suggests favorable interactions with chlorinated solvents.
Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. The following is a standard protocol for determining the solubility of a compound like 3-chloro-6-fluoro-2-methylpyridine.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 3-chloro-6-fluoro-2-methylpyridine in various solvents at a specified temperature.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of 3-chloro-6-fluoro-2-methylpyridine to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for at least one hour.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 3-chloro-6-fluoro-2-methylpyridine in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Let stand (1h) equil1->equil2 equil3 Centrifuge equil2->equil3 analysis1 Collect supernatant equil3->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Predicted Stability

Halogenated pyridines can be susceptible to degradation under various stress conditions:

  • Hydrolytic Stability: The compound is likely to be more stable at neutral pH. In strongly acidic or basic conditions, hydrolysis of the chloro or fluoro substituents may occur, although the C-F bond is generally more resistant to cleavage than the C-Cl bond.

  • Oxidative Stability: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides. The electron-withdrawing nature of the halogen substituents may offer some protection against oxidation.

  • Photostability: Aromatic systems can be sensitive to light, particularly UV radiation, which can induce degradation through radical mechanisms.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition may occur.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5] These studies are a regulatory expectation and are crucial for the development of stability-indicating analytical methods.[6][7]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of 3-chloro-6-fluoro-2-methylpyridine under various stress conditions.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light (UV and visible) and temperature

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of 3-chloro-6-fluoro-2-methylpyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low). Also, prepare solid samples for thermal and photostability testing.

  • Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature, 60°C).

  • Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.

  • Oxidation: Treat the sample solution with H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid and solution samples to elevated temperatures (e.g., 60°C, 80°C).

  • Photodegradation: Expose solid and solution samples to light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

  • Mass Balance: Aim for 5-20% degradation.[8] Calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation stress1 Acid Hydrolysis (HCl) analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis (NaOH) stress2->analysis1 stress3 Oxidation (H2O2) stress3->analysis1 stress4 Thermal (Heat) stress4->analysis1 stress5 Photolytic (Light) stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by HPLC-PDA/MS analysis2->analysis3 analysis4 Assess peak purity analysis3->analysis4 analysis5 Identify degradants analysis4->analysis5 analysis6 Calculate mass balance analysis5->analysis6 start Prepare solid and solution samples start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for 3-chloro-6-fluoro-2-methylpyridine remains to be published, a scientifically sound estimation of its solubility and stability can be derived from the properties of its structural isomers and the general behavior of halogenated pyridines. It is anticipated to be a lipophilic compound with good solubility in organic solvents and limited solubility in aqueous media. Its stability will be influenced by pH, temperature, and light exposure. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical parameters, which is essential for advancing the development of this and other novel chemical entities.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. Retrieved from [Link]

  • Lead Sciences. 3-Chloro-2-fluoro-6-methylpyridine. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Cynor Laboratories. 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. 2-Chloro-3-fluoro-6-methylpyridine. Retrieved from [Link]

  • PubChem. 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Wikipedia. 2-Methylpyridine. Retrieved from [Link]

  • PubChem. 3-Chloro-2-methylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoro-2-methylpyridine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document delves into the historical context of its development, details its synthesis, and explores its applications as a critical intermediate in the creation of complex molecular architectures. By examining the causality behind synthetic choices and providing detailed experimental insights, this guide serves as an essential resource for researchers engaged in the discovery and development of novel chemical entities.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its unique electronic properties and its ability to engage in various biological interactions. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated pyridines highly sought-after intermediates in the design and synthesis of new drugs and crop protection agents.[1][2]

3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9) has emerged as a particularly valuable building block.[3] The specific arrangement of its substituents—a chloro group at the 3-position, a fluoro group at the 6-position, and a methyl group at the 2-position—offers a unique combination of steric and electronic properties, providing chemists with a versatile platform for constructing complex molecules.[1] This guide will explore the discovery, synthesis, and application of this important synthetic intermediate.

Discovery and History: An Evolution of Synthetic Strategy

The precise first synthesis of 3-Chloro-6-fluoro-2-methylpyridine is not prominently documented in a single seminal publication. Its emergence is more of an evolutionary step in the broader development of halogenated pyridine chemistry. The historical context for its discovery lies in the extensive research into functionalized pyridines as key intermediates for bioactive compounds.

The general strategy for the synthesis of fluoropyridines often involves the halogen exchange (HALEX) reaction, where a chloro-substituent is displaced by a fluoride anion. This approach has been a cornerstone in the industrial production of many fluorinated aromatic compounds. The development of efficient fluorinating agents and reaction conditions has been a key enabler for the synthesis of a wide variety of fluorinated heterocycles, including derivatives of 2-methylpyridine.

While a specific "discovery" paper for 3-Chloro-6-fluoro-2-methylpyridine is not readily identifiable, its existence and utility are evident from its inclusion in the catalogs of chemical suppliers and its implicit use in patent literature focused on the synthesis of more complex molecules. Its development can be seen as a logical progression in the quest for novel building blocks with tailored reactivity for use in drug discovery and agrochemical research.

Synthesis of 3-Chloro-6-fluoro-2-methylpyridine: A Technical Protocol

The synthesis of 3-Chloro-6-fluoro-2-methylpyridine is typically achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (HALEX) reaction. The most logical precursor for this synthesis is 2,6-dichloro-3-methylpyridine. In this process, one of the chlorine atoms is selectively replaced by a fluorine atom.

Underlying Principles of the Synthetic Route

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the fluoride salt (e.g., Cs⁺ from CsF or K⁺ from KF), leaving a "naked" and highly nucleophilic fluoride anion. This enhances the rate of the nucleophilic aromatic substitution.

Cesium fluoride (CsF) is often the fluorinating agent of choice due to its high solubility in polar aprotic solvents and the high reactivity of the resulting fluoride anion. The reaction temperature is also a key parameter and is typically elevated to overcome the activation energy of the substitution reaction on the electron-deficient pyridine ring.

Experimental Protocol: Fluorination of 2,6-dichloro-3-methylpyridine

The following protocol is a representative procedure for the synthesis of 3-Chloro-6-fluoro-2-methylpyridine, based on established methods for the fluorination of dichloropyridines.[4]

Reaction Scheme:

Sources

The Enigmatic Building Block: A Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal and agrochemical research, offering a versatile scaffold for the development of novel bioactive molecules. Among these, 3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9) presents a unique combination of electronic and steric properties. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, discusses its synthetic potential, and explores its likely applications based on the reactivity of its functional groups. While detailed experimental data for this specific isomer remains elusive in publicly accessible literature, this paper aims to provide a foundational understanding for researchers interested in its utility as a chemical intermediate.

Core Molecular Characteristics

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1][2] The strategic placement of a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position creates a distinct electronic and steric environment on the pyridine ring.

Table 1: Core Physical and Chemical Identifiers

PropertyValueSource(s)
CAS Number 1214342-64-9[1][2]
Molecular Formula C₆H₅ClFN[1][2]
Molecular Weight 145.56 g/mol [1][2]

The presence of the electronegative chlorine and fluorine atoms significantly influences the electron density of the pyridine ring, making it susceptible to certain types of chemical transformations. The methyl group provides a steric hindrance that can influence the regioselectivity of reactions. As a substituted pyridine, it is expected to be a polar molecule with moderate to good solubility in polar organic solvents.[3]

Synthetic Pathways and Reactivity Profile

The synthesis of polysubstituted pyridines often involves multi-step sequences. While a specific, documented synthesis for 3-Chloro-6-fluoro-2-methylpyridine is not publicly detailed, analogous preparations of related halogenated pyridines can provide insight into potential synthetic routes. These often involve the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine scaffold through halogenation, diazotization, and substitution reactions.

The true value of 3-Chloro-6-fluoro-2-methylpyridine lies in its potential as a versatile chemical intermediate. The chlorine and fluorine atoms at positions 3 and 6, respectively, are key reactive sites.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom and the halogen substituents make the pyridine ring susceptible to nucleophilic aromatic substitution. The chlorine atom at the 3-position and the fluorine atom at the 6-position are both potential leaving groups. The relative reactivity of these positions towards nucleophiles would depend on the reaction conditions and the nature of the incoming nucleophile. This reactivity is fundamental for introducing a wide variety of functional groups, such as amines, alcohols, and thiols, which are crucial for building molecular complexity in drug candidates.

Cross-Coupling Reactions

The chloro substituent at the 3-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings would likely be applicable, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is paramount in modern drug discovery for the synthesis of biaryl and other complex molecular architectures.

G cluster_0 Synthetic Utility of 3-Chloro-6-fluoro-2-methylpyridine A 3-Chloro-6-fluoro-2-methylpyridine B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination, Alkoxylation) A->B Position 3 (Cl) or 6 (F) C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Position 3 (Cl) D Further Derivatization B->D C->D

Figure 1: A conceptual workflow illustrating the potential synthetic transformations of 3-Chloro-6-fluoro-2-methylpyridine, highlighting its utility as a versatile intermediate in the synthesis of more complex molecules.

Potential Applications in Drug Discovery and Agrochemicals

Halogenated pyridine scaffolds are prevalent in a multitude of approved pharmaceuticals and agrochemicals. The presence of chlorine and fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity.

While there are no publicly documented examples of specific drugs or pesticides synthesized directly from 3-Chloro-6-fluoro-2-methylpyridine, its structural motifs are analogous to those found in various bioactive compounds. Its isomers and related halogenated pyridines are known intermediates in the synthesis of compounds targeting a wide range of diseases and pests. For instance, related bromo-chloro-methylpyridines are utilized as precursors for active pharmaceutical ingredients (APIs) and in the development of advanced pesticide formulations. The unique substitution pattern of 3-Chloro-6-fluoro-2-methylpyridine makes it a promising candidate for generating novel compound libraries for screening and lead optimization in both medicinal and agricultural chemistry.

Spectroscopic Characterization (Anticipated)

Detailed, experimentally verified spectroscopic data for 3-Chloro-6-fluoro-2-methylpyridine is not available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the adjacent chloro, fluoro, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the halogens and nitrogen showing characteristic downfield shifts.

  • ¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, corresponding to the fluorine atom at the 6-position.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with any halogenated organic compound, 3-Chloro-6-fluoro-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related halogenated pyridines are often classified as irritants to the skin, eyes, and respiratory system. All handling and disposal should be in accordance with institutional and local regulations.

Conclusion and Future Outlook

3-Chloro-6-fluoro-2-methylpyridine represents an intriguing yet underexplored building block for synthetic chemistry. Its unique substitution pattern offers a promising platform for the development of novel pharmaceuticals and agrochemicals. The anticipated reactivity at the halogenated positions provides a clear pathway for diversification and the creation of complex molecular architectures.

The primary challenge for researchers is the current lack of detailed, publicly available experimental data, including validated synthetic protocols and comprehensive characterization. Future work in this area should focus on the development of an efficient and scalable synthesis of this compound, followed by a thorough investigation of its physical properties and reactivity. Such studies would undoubtedly unlock the full potential of 3-Chloro-6-fluoro-2-methylpyridine as a valuable tool for innovation in the life sciences.

References

  • MOLBASE. 3-chloro-6-fluoro-2-methylpyridine price & availability. Available from: [Link]

  • ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. Available from: [Link]

Sources

The Strategic Intermediate: Unlocking Novel Chemistries with 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, prized for its presence in numerous FDA-approved drugs and blockbuster agrochemicals.[1] Within this privileged class of heterocycles, strategic halogenation patterns offer a powerful tool for fine-tuning physicochemical properties and providing versatile handles for synthetic elaboration. 3-Chloro-6-fluoro-2-methylpyridine emerges as a particularly compelling, yet underexplored, building block. The unique electronic environment created by the chloro, fluoro, and methyl substituents imparts a distinct reactivity profile, opening avenues for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the synthetic pathways to 3-Chloro-6-fluoro-2-methylpyridine, explores its reactivity in key cross-coupling and substitution reactions, and outlines promising, yet untapped, research areas for its application in drug discovery and materials science.

Physicochemical Properties and Structural Attributes

3-Chloro-6-fluoro-2-methylpyridine is a halogenated derivative of 2-picoline. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClFNPubChem[2]
Molecular Weight 145.56 g/mol PubChem[2]
IUPAC Name 6-chloro-3-fluoro-2-methylpyridinePubChem[2]
CAS Number 1214342-64-9ChemBK[3]
Predicted XLogP3 2.3PubChem[2]

The presence of both a chlorine and a fluorine atom on the pyridine ring significantly influences its electronic properties. The fluorine atom at the 3-position and the chlorine atom at the 6-position, both being electron-withdrawing, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The methyl group at the 2-position is a weak electron-donating group. This unique combination of substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Synthesis of the Core Scaffold: A Proposed Pathway

A proposed multi-step synthesis is as follows:

  • Diazotization: The amino group of 2-amino-6-chloro-3-methylpyridine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄).

  • Balz-Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is then subjected to thermal or photochemical decomposition to introduce the fluorine atom at the 2-position, yielding 2-fluoro-6-chloro-3-methylpyridine.

  • Nitration: The 2-fluoro-6-chloro-3-methylpyridine is then nitrated to introduce a nitro group onto the pyridine ring.

  • Reduction: The nitro group is subsequently reduced to an amino group.

  • Sandmeyer Reaction: The newly introduced amino group is diazotized and then displaced with a chloride or fluoride, depending on the desired final product.

An alternative approach could involve the halogen exchange of a dichlorinated precursor. For instance, a process analogous to the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine could be envisioned, where a dichlorinated methylpyridine derivative undergoes a fluorine-chlorine exchange reaction in the liquid phase with anhydrous hydrogen fluoride.[4]

G cluster_synthesis Proposed Synthesis of 3-Chloro-6-fluoro-2-methylpyridine Start 2-Amino-6-chloro-3-methylpyridine Diazotization Diazotization (NaNO₂, HBF₄) Start->Diazotization Balz_Schiemann Balz-Schiemann Reaction (Heat or UV light) Diazotization->Balz_Schiemann Intermediate_1 2-Fluoro-6-chloro-3-methylpyridine Balz_Schiemann->Intermediate_1 Nitration Nitration Intermediate_1->Nitration Intermediate_2 Nitrated Intermediate Nitration->Intermediate_2 Reduction Reduction Intermediate_2->Reduction Intermediate_3 Amino Intermediate Reduction->Intermediate_3 Sandmeyer Sandmeyer Reaction Intermediate_3->Sandmeyer Final_Product 3-Chloro-6-fluoro-2-methylpyridine Sandmeyer->Final_Product G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate 3-Chloro-6-fluoro-2-methylpyridine (Ar-Cl) BoronicAcid Ar'B(OH)₂ Base Base

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is synthesized from safety data for structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-2-methylpyridine. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the most current safety data for any chemical before handling.

Introduction: Understanding the Compound

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative. Such compounds are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of chloro, fluoro, and methyl functional groups on the pyridine ring imparts specific reactivity and physical properties. However, these features also necessitate stringent safety protocols due to potential biological activity and reactivity. This guide provides a comprehensive overview of the likely hazards and recommended handling procedures for 3-Chloro-6-fluoro-2-methylpyridine, based on data from closely related analogues.

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds such as 3-Chloropyridine, 2-Fluoro-6-methylpyridine, and other halogenated pyridines, 3-Chloro-6-fluoro-2-methylpyridine is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid.[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 3 or 4H311 or H312: Toxic or harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2A or 2BH319 or H320: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3][5]

Signal Word: Warning or Danger [1][4]

Pictograms:

Physical and Chemical Properties

Property2-Fluoro-6-methylpyridine[6]3-Chloropyridine[1]2-Chloro-3-methylpyridine3-Bromo-6-fluoro-2-methylpyridine[4]
Molecular Formula C6H6FNC5H4ClNC6H6ClNC6H5BrFN
Molecular Weight 111.12 g/mol 113.54 g/mol 127.57 g/mol Not Specified
Appearance Colorless liquidPale yellow to wine red liquidWhite to Yellow to Green clear liquidNot Specified
Boiling Point 140 - 141 °CNot SpecifiedNot SpecifiedNot Specified
Flash Point 66.7 °C (closed cup)Not SpecifiedNot SpecifiedNot Specified
Density 1.077 g/cm³ at 25 °CNot SpecifiedNot SpecifiedNot Specified

Safe Handling and Storage Protocols

The causality behind these handling protocols is to minimize all routes of exposure (inhalation, ingestion, skin and eye contact) and to prevent fire hazards.

4.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate vapors, mists, or aerosols.[1][7] Local exhaust ventilation is preferred to general room ventilation.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][7]

4.2. Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1][4][7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on breakthrough time and permeation rate for halogenated aromatic compounds. Consult the glove manufacturer's compatibility charts. Dispose of contaminated gloves after use.[1][4][5]

    • Lab Coat/Protective Clothing: A flame-retardant lab coat is recommended. For larger quantities or tasks with a high risk of exposure, chemical-resistant overalls or an apron should be used.[1][5]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][7]

4.3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[1][2][4]

  • Do not eat, drink, or smoke in laboratory areas.[1][2][7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][4]

4.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][6]

  • Keep containers tightly closed when not in use.[1][6][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • It is advisable to store this compound in a locked cabinet or a restricted-access area.[7]

Emergency Procedures

5.1. First-Aid Measures: Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. If skin irritation persists, seek medical attention.[1][3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][7]

5.2. Accidental Release Measures:

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and eliminate all ignition sources.[1][6]

    • Wear appropriate PPE as described in Section 4.2.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or dry earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately and move upwind.[1]

    • Contact your institution's EHS department and emergency services.

    • Prevent the spill from entering drains or waterways.[1]

5.3. Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[4]

  • Specific Hazards: The compound is combustible. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1] Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[1][4][7]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[1] Also, avoid exposure to incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents.[1][7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1][7]

Toxicological Information

The toxicological properties of 3-Chloro-6-fluoro-2-methylpyridine have not been fully investigated. The following information is based on data from analogous compounds and should be treated as indicative of potential hazards.

  • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: Likely to cause skin irritation, characterized by redness, itching, and inflammation.[1][3][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation, with symptoms including redness, watering, and itching.[1][3][4]

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation.[1][3][5]

  • Germ Cell Mutagenicity: Some related compounds have shown mutagenic effects in laboratory tests.[1] Therefore, this compound should be handled as a potential mutagen.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA.[1][6]

  • Reproductive Toxicity: No data is available for this class of compounds.

Experimental Workflow Visualization

The following diagram illustrates a safe handling workflow for laboratory-scale use of 3-Chloro-6-fluoro-2-methylpyridine.

Safe_Handling_Workflow Safe Handling Workflow for 3-Chloro-6-fluoro-2-methylpyridine A 1. Risk Assessment & SOP Review B 2. Assemble PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed C 3. Prepare Workspace: - Verify Fume Hood Operation - Ensure Eyewash/Shower Access B->C Proceed D 4. Chemical Handling: - Dispense in Fume Hood - Keep Container Closed C->D Proceed E 5. Post-Experiment: - Decontaminate Surfaces - Segregate Waste D->E Experiment Complete H Emergency Protocols: Spill, Exposure, Fire D->H If Incident Occurs F 6. Doff PPE & Wash Hands E->F Cleanup Complete E->H If Incident Occurs G 7. Secure Storage: - Tightly Closed Container - Cool, Ventilated Area F->G End of Workflow

Caption: Safe handling workflow diagram.

References

  • 3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 2-Fluoro-6-methylpyridine - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 3-Bromo-6-fluoro-2-methylpyridine. TCI Chemicals.

  • 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - 3-Chloropyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Chloro-5-fluoro-6-methylpyridine. Fisher Scientific.

  • 3-Amino-6-fluoro-2-methylpyridine SDS. ECHEMI.

  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • A75706 - SAFETY DATA SHEET.

  • 2-Chloro-3-Methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET - 5-Chloro-2,3-difluoropyridine. Thermo Fisher Scientific.

  • 2-Chloro-3-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 6-Chloro-3-fluoro-2-methylpyridine. PubChem.

  • 3-Chloro-2-methylpyridine. PubChem.

  • 3-Chloro-2-fluoro-6-methylpyridine. BLD Pharm.

  • 2-Fluoro-3-methylpyridine. Chem-Impex.

  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-6-fluoro-2-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of foundational scaffolds is paramount. 3-Chloro-6-fluoro-2-methylpyridine has emerged as a highly valuable and versatile building block.[1][2] Its utility is derived from a unique confluence of structural features: a pyridine core, which is a privileged motif in medicinal chemistry, and three distinct functional handles.[1]

The chlorine atom at the C-3 position serves as a primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][3] The fluorine atom at the C-6 position modulates the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. Finally, the methyl group at C-2 provides a steric and electronic influence that can be exploited to fine-tune molecular interactions and properties. This guide provides an in-depth analysis of the reactivity of this scaffold and offers detailed protocols for its derivatization through key synthetic transformations.

Part 1: Analysis of Regioselective Reactivity

The synthetic utility of 3-Chloro-6-fluoro-2-methylpyridine hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is the critical selectivity-determining step. The established trend for carbon-halogen bond reactivity is C-Br > C-Cl.[4] Therefore, the C-Cl bond at the C-3 position is the primary site for transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

The C-F bond at the C-6 position is significantly less reactive towards palladium catalysis. However, it is the more likely site for nucleophilic aromatic substitution (SNAr), as fluorine is a potent activating group for this reaction mechanism and a good leaving group in highly electron-deficient systems.[5] This differential reactivity allows for a stepwise and regioselective functionalization of the pyridine core.

The following diagram illustrates the primary reaction pathways for the selective derivatization of the starting material.

G cluster_start Starting Material cluster_products Derivative Classes start 3-Chloro-6-fluoro- 2-methylpyridine C_N C-N Coupled Products (Amines, Amides) start->C_N Buchwald-Hartwig Amination (Pd-Catalyzed) Reaction at C3-Cl C_C_Aryl C-C Coupled Products (Biaryls) start->C_C_Aryl Suzuki Coupling (Pd-Catalyzed) Reaction at C3-Cl C_C_Alkyne C-C Coupled Products (Alkynes) start->C_C_Alkyne Sonogashira Coupling (Pd-Catalyzed) Reaction at C3-Cl SNAr C-O / C-S Products (Ethers, Thioethers) start->SNAr SNAr (Base-Mediated) Reaction at C6-F

Caption: Primary reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.

Part 2: Protocols for C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[6][7][8] For an electron-rich chloro-heterocycle like our substrate, the choice of a highly active catalyst system is critical. Sterically hindered, electron-rich phosphine ligands are required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[8]

The following protocol is adapted from established procedures for challenging heteroaryl chlorides and serves as a robust starting point for optimization.[8][9]

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine

  • Objective: To synthesize 3-amino-6-fluoro-2-methylpyridine derivatives.

  • Principle: A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a strong base to form a palladium-amido complex. Reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[6][8]

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen). A glovebox is highly recommended.

  • Reagent Addition: Add 3-Chloro-6-fluoro-2-methylpyridine and the desired amine coupling partner.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Buchwald-Hartwig Amination Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Est. Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11085-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10070-85
3BenzylaminePd₂(dba)₃ (2)SPhos (4)LHMDS (1.5)Toluene10080-90
Note: Yields are estimates based on analogous systems and require empirical validation.

Part 3: Protocols for C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[10][11][12] Similar to the Buchwald-Hartwig reaction, the coupling of aryl chlorides requires a highly active catalytic system.[3] The choice of base is also crucial, as it participates in the transmetalation step of the catalytic cycle.[10][12]

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reagents to Flask (Substrate, Boronic Acid, Base, Pd Catalyst, Ligand) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat to 100-110 °C with Vigorous Stirring C->D E 5. Monitor by LC-MS/TLC (12-24 h) D->E F 6. Cool & Quench (e.g., with water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Concentrate & Purify (Column Chromatography) G->H

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Objective: To synthesize 3-aryl-6-fluoro-2-methylpyridine derivatives.

  • Principle: The reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] A base is required to activate the boronic acid, forming a boronate species that facilitates the transfer of the organic group to the palladium center.[12]

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vial, add 3-Chloro-6-fluoro-2-methylpyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkyne structures.[13] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[14][15] Copper-free versions have also been developed to avoid issues with alkyne homocoupling.[13][16]

Protocol 3: Copper-Catalyzed Sonogashira Coupling

  • Objective: To synthesize 3-alkynyl-6-fluoro-2-methylpyridine derivatives.

  • Principle: The palladium catalyst activates the C-Cl bond via oxidative addition. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination furnishes the product.[16]

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 2.5 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask under argon, add 3-Chloro-6-fluoro-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagents: Add anhydrous, degassed THF (or DMF), followed by triethylamine and the terminal alkyne.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the alkyne's reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table: C-C Coupling Conditions

EntryReactionCoupling PartnerCatalyst (mol%)Ligand/Co-cat (mol%)Base (equiv)SolventTemp (°C)
1SuzukiPhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100
2Suzuki4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Toluene110
3SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (2.5)THF50
4SonogashiraEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Diisopropylamine (2.5)DMF60

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 15, 2026. [Link]

  • Liao, H.-H., et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC, NIH. Accessed January 15, 2026. [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem. Accessed January 15, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Accessed January 15, 2026. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Accessed January 15, 2026. [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD. Accessed January 15, 2026. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Accessed January 15, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 15, 2026. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Accessed January 15, 2026. [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). Accessed January 15, 2026. [Link]

  • nucleophilic aromatic substitutions. YouTube. Accessed January 15, 2026. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Accessed January 15, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Accessed January 15, 2026. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Accessed January 15, 2026. [Link]

  • 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. PubChem. Accessed January 15, 2026. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Accessed January 15, 2026. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Accessed January 15, 2026. [Link]

  • 3-Chloro-2,6-difluoropyridine | C5H2ClF2N | CID 12259371. PubChem. Accessed January 15, 2026. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 3-Chloro-6-fluoro-2-methylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide to the synthetic applications of 3-Chloro-6-fluoro-2-methylpyridine (CAS No. 884494-78-4), a versatile heterocyclic building block.[1] Its unique substitution pattern—a reactive chlorine atom for cross-coupling, an activatable fluorine for nucleophilic substitution, and a methyl group for steric and electronic influence—renders it a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[2][3][4] This guide delves into the core reactivity of this scaffold, presenting detailed, field-proven protocols for key transformations including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The underlying mechanistic principles, rationale for experimental design, and optimization strategies are discussed to empower researchers in leveraging this building block to its full potential.

Introduction: A Profile of 3-Chloro-6-fluoro-2-methylpyridine

3-Chloro-6-fluoro-2-methylpyridine is a strategically functionalized pyridine derivative. The pyridine core is a ubiquitous motif in numerous approved drugs, and its precise decoration is critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[4] The substituents on this particular building block offer distinct and orthogonal reactivity handles:

  • C3-Chloro Group: Primarily serves as the reactive site for palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, modern catalyst systems have made their use routine and cost-effective.[5]

  • C6-Fluoro Group: This group significantly influences the electronic properties of the ring, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context, particularly when the ring is activated.[6]

  • C2-Methyl Group: The methyl group provides steric hindrance that can influence regioselectivity in certain reactions and can be a site for further functionalization, such as oxidation to a carboxylic acid.[7]

This multi-functional nature allows for sequential and selective elaboration of the pyridine core, making it a powerful tool for generating molecular diversity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₅ClFNPubChem[1]
Molecular Weight 145.56 g/mol PubChem[1]
CAS Number 884494-78-4PubChem[1]
Appearance (Expected) Liquid or low-melting solidN/A
Boiling Point Not specified, but related compounds have BPs >150°C[8]

Safety Information: Based on GHS classifications for structurally related compounds, 3-Chloro-6-fluoro-2-methylpyridine should be handled with care. It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[1][9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 3-position is the most common site for elaboration via cross-coupling. These reactions are foundational for constructing C-C and C-N bonds, which are central to the structure of most active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures.[10][11] The key challenge with a substrate like 3-Chloro-6-fluoro-2-methylpyridine is the activation of the relatively inert C-Cl bond.[5][12] This is overcome by using highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands. These ligands promote the rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond.[12]

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.[12] This is typically the slowest step for chloride substrates.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Product Ar-Ar' Product Ar-Pd(II)(Ar')L2->Ar-Ar' Product Reductive Elimination Regenerated Pd(0)L2 Regenerated Pd(0)L2 Regenerated Pd(0)L2->Pd(0)L2 Regeneration 3-Chloro-6-fluoro-2-methylpyridine 3-Chloro-6-fluoro-2-methylpyridine 3-Chloro-6-fluoro-2-methylpyridine->Ar-Pd(II)(Cl)L2 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is a robust starting point based on established methods for challenging chloro-heterocycles.[5][13] Optimization of ligand, base, and temperature may be required for specific boronic acids.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Setup: In a glovebox, add 3-Chloro-6-fluoro-2-methylpyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Catalyst SystemBaseSolventTemperature (°C)Expected Yield Range
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11070-95%
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10065-90%
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14][15] Similar to the Suzuki coupling, this reaction relies on a palladium catalyst with specialized ligands to couple an aryl halide with a primary or secondary amine.[16][17] The choice of base is critical and must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but not so harsh as to be incompatible with other functional groups.[18]

The mechanism is analogous to the Suzuki coupling, with the key difference being the nature of the nucleophilic partner.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[14]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(NR'R'')L2 Amine Binding & Deprotonation (Base) Ar-NR'R'' Product Ar-NR'R'' Product Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product Reductive Elimination Regenerated Pd(0)L2 Regenerated Pd(0)L2 Regenerated Pd(0)L2->Pd(0)L2 Regeneration 3-Chloro-6-fluoro-2-methylpyridine 3-Chloro-6-fluoro-2-methylpyridine 3-Chloro-6-fluoro-2-methylpyridine->Ar-Pd(II)(Cl)L2 Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->Ar-Pd(II)(NR'R'')L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol uses a strong, non-nucleophilic base suitable for a wide range of amines. The choice of ligand may need to be tailored to the steric properties of the amine.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Setup: In a glovebox, add Pd(OAc)₂ and RuPhos to an oven-dried reaction vial. Add toluene and stir for 5 minutes to pre-form the catalyst.

  • Reagent Addition: Add the 3-Chloro-6-fluoro-2-methylpyridine, the amine, and finally the sodium tert-butoxide to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are often complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to afford the desired aminopyridine.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling targets the C-Cl bond, the C-F bond at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr).[19] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom.[20][21] This provides an orthogonal strategy for functionalization.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[22] The electron-withdrawing nitrogen atom helps to stabilize this intermediate.[21]

  • Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.[6]

The rate of reaction is highly dependent on the strength of the nucleophile and the electronic properties of the ring. For this substrate, strong nucleophiles like alkoxides, thiolates, or secondary amines under forcing conditions would be expected to displace the fluoride at C6.

This is a general protocol. Reaction temperature and time will be highly dependent on the specific nucleophile used.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Chloro-6-fluoro-2-methylpyridine and the anhydrous solvent.

  • Reagent Addition: Add the sodium methoxide portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying, Concentration, and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-chloro-6-methoxy-2-methylpyridine.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a highly valuable and versatile building block for modern organic synthesis. Its differentiated halogen atoms provide chemists with orthogonal handles for strategic, regioselective functionalization. By employing well-established palladium-catalyzed cross-coupling reactions at the C3-chloro position and nucleophilic aromatic substitution at the C6-fluoro position, complex molecular architectures can be assembled efficiently. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to unlock the synthetic potential of this powerful intermediate in their drug discovery and materials science programs.

References

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC - NIH. (2024).
  • Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermedi
  • Nucleophilic Arom
  • Nucleophilic Arom
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • US12391695B2 - PRMT5 inhibitors.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • 3.7: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • 16.7: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts.
  • CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.
  • 3-Chloro-2-fluoro-6-methylpyridine. (2022). ChemicalBook.
  • 6-Chloro-3-fluoro-2-methylpyridine. PubChem.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • 3-Chloro-2-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Applic
  • 3-Chloro-2-methylpyridine. PubChem.
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. Sigma-Aldrich.
  • 2-Fluoro-3-methylpyridine. Chem-Impex.

Sources

The Synthetic Versatility of 3-Chloro-6-fluoro-2-methylpyridine: A Guide to Its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

3-Chloro-6-fluoro-2-methylpyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic center (the pyridine nitrogen), and three distinct electrophilic carbons, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the chloro, fluoro, and methyl groups imparts a nuanced reactivity profile, allowing for selective transformations that are crucial in the development of novel pharmaceuticals and functional materials. The pyridine core itself is a common motif in a multitude of approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the reaction mechanisms involving 3-chloro-6-fluoro-2-methylpyridine, complete with detailed protocols for its synthesis and key transformations.

Understanding the Reactivity of 3-Chloro-6-fluoro-2-methylpyridine

The reactivity of the 3-chloro-6-fluoro-2-methylpyridine ring is governed by the interplay of the electronic effects of its substituents. The electronegative nitrogen atom, along with the chloro and fluoro groups, renders the pyridine ring electron-deficient and, therefore, susceptible to nucleophilic attack. The methyl group at the 2-position provides some electron-donating character through hyperconjugation.

In the context of common synthetic transformations, two primary reaction pathways are of paramount importance:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of one of the halogen atoms by a nucleophile. The regioselectivity of this process is dictated by the relative activation of the carbon-halogen bonds and the stability of the intermediate Meisenheimer complex. Generally, the position para to the ring nitrogen (C6) is highly activated towards nucleophilic attack. The presence of the electron-withdrawing fluorine atom further enhances this effect.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically proceed via an oxidative addition step of the palladium(0) catalyst to the carbon-halogen bond. The relative reactivity of the C-Cl and C-F bonds is a key consideration for achieving selective transformations. In palladium-catalyzed couplings, the C-Cl bond is generally more reactive towards oxidative addition than the C-F bond, allowing for selective functionalization at the C3-position.

Synthesis of 3-Chloro-6-fluoro-2-methylpyridine

The synthesis of 3-chloro-6-fluoro-2-methylpyridine can be achieved through various routes, often starting from commercially available pyridine derivatives. One common strategy involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction to introduce the chloro or fluoro group.

Protocol 1: Synthesis of 3-Chloro-6-fluoro-2-methylpyridine

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 2-Amino-6-chloro-3-fluoropyridine

  • Sodium nitrite (NaNO2)

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (HCl)

  • Methylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene, water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Diazotization: Dissolve 2-amino-6-chloro-3-fluoropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 2,6-dichloro-3-fluoropyridine.

  • Methylation (Suzuki Coupling): To a solution of 2,6-dichloro-3-fluoropyridine (1.0 eq) and methylboronic acid (1.2 eq) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 90 °C for 12 hours.

  • Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3-chloro-6-fluoro-2-methylpyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 3-chloro-6-fluoro-2-methylpyridine ring makes it an excellent substrate for SNAr reactions. The position of nucleophilic attack is highly regioselective, with the C6 position being the most favored site for substitution due to the strong activation by the para-nitrogen atom and the fluorine atom.

Mechanism of SNAr

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants 3-Chloro-6-fluoro-2-methylpyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition of Nucleophile Products 6-Nu-3-chloro-2-methylpyridine + F⁻ Intermediate->Products Elimination of Fluoride

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of 3-chloro-6-fluoro-2-methylpyridine with a primary or secondary amine.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Base (e.g., K2CO3 or triethylamine)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3-chloro-6-fluoro-2-methylpyridine (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding 6-amino-3-chloro-2-methylpyridine derivative.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK2CO3DMSO100685-95
PiperidineEt3NNMP120880-90
AnilineK2CO3DMF1101275-85
Table 1: Representative conditions for the SNAr reaction of 3-chloro-6-fluoro-2-methylpyridine with various amines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-chloro-6-fluoro-2-methylpyridine. These reactions allow for the selective formation of C-C and C-N bonds at the C3 position, leveraging the higher reactivity of the C-Cl bond over the C-F bond in oxidative addition to palladium(0).

General Catalytic Cycle

Palladium_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. For 3-chloro-6-fluoro-2-methylpyridine, this reaction typically occurs at the C3 position.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like SPhos or XPhos)

  • Base (e.g., K3PO4 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a reaction vessel, combine 3-chloro-6-fluoro-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-aryl-6-fluoro-2-methylpyridine.

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2O10088
4-Methoxyphenylboronic acidPd2(dba)3/XPhosCs2CO3Toluene11092
Table 2: Representative conditions for the Suzuki-Miyaura coupling of 3-chloro-6-fluoro-2-methylpyridine.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Secondary amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd2(dba)3 with a suitable ligand like BrettPhos or RuPhos)

  • Base (e.g., NaOtBu or LiHMDS)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor (0.015 eq), the phosphine ligand (0.03 eq), and the base (1.5 eq) in a reaction vessel.

  • Add 3-chloro-6-fluoro-2-methylpyridine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a solution of 3-chloro-6-fluoro-2-methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02 eq), CuI (0.04 eq), and the base (3.0 eq).

  • Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 3-alkynyl-6-fluoro-2-methylpyridine.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a versatile and valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in research and development. The protocols provided in this guide serve as a robust starting point for the synthesis and functionalization of this important heterocyclic scaffold, enabling the exploration of novel chemical space in the pursuit of new medicines and materials.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Torc, M., & Fiaud, J.-C. (2009).

Application Notes and Protocols for the Selective Functionalization of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Orthogonal Reactivity

3-Chloro-6-fluoro-2-methylpyridine is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its value lies not just in the privileged pyridine core, but in the distinct electronic and steric environment of its substituents. The molecule features two different halogen atoms at positions with disparate reactivity profiles: a fluorine atom at the C6 position and a chlorine atom at the C3 position.

This structural arrangement enables a powerful strategic approach to synthesis: orthogonal functionalization . The C6-F bond is highly activated for nucleophilic aromatic substitution (SNAr) due to its para relationship to the electron-withdrawing pyridine nitrogen. Conversely, the C3-Cl bond is the preferred site for palladium-catalyzed cross-coupling reactions, as the C-Cl bond is far more susceptible to oxidative addition than the robust C-F bond.

This guide provides a detailed exploration of these selective transformations. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower effective reaction design, troubleshooting, and optimization.

Chapter 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Mechanistic Rationale: The Role of the Pyridine Nitrogen

Nucleophilic aromatic substitution on the pyridine ring is significantly more facile than on a corresponding benzene ring.[1] The ring nitrogen acts as a potent electron-withdrawing group, polarizing the ring and making it more electrophilic. The reaction proceeds via a two-step addition-elimination mechanism.[2][3] The rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4]

For 3-Chloro-6-fluoro-2-methylpyridine, nucleophilic attack is overwhelmingly favored at the C2 and C6 positions (ortho and para to the nitrogen). This is because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[5] Attack at the C3 position does not allow for this stabilization, making the pathway kinetically unfavorable. Between the two halogens, the C6-F bond is the exclusive site of SNAr. The extreme electronegativity of fluorine powerfully activates this position towards nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions because the C-F bond cleavage occurs after the rate-limiting addition step.[3][6]

Caption: SNAr mechanism at the C6 position of the pyridine ring.
Experimental Protocols for SNAr

The following protocols are generalized starting points. Optimization of temperature, reaction time, and base may be necessary depending on the specific nucleophile used.

Protocol 1: O-Arylation with Alcohols/Phenols

This procedure describes the formation of an ether linkage at the C6 position.

  • Materials:

    • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

    • Alcohol or Phenol (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (to achieve 0.2-0.5 M concentration)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-6-fluoro-2-methylpyridine and the chosen alcohol/phenol.

    • Add the base (Cs₂CO₃ is often more effective for less reactive nucleophiles).

    • Add the anhydrous polar aprotic solvent (e.g., DMSO) via syringe under an inert atmosphere (Nitrogen or Argon).[1]

    • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the alcohol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

    • Upon completion, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water, which will often precipitate the crude product.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: A polar aprotic solvent like DMSO is used because it effectively solvates the cation of the base (e.g., K⁺) but poorly solvates the anionic nucleophile, thereby increasing its reactivity.[1] Elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack.[1]

Protocol 2: N-Arylation with Amines

This procedure describes the formation of a C-N bond at the C6 position.

  • Materials:

    • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

    • Primary or Secondary Amine (1.5 equiv)

    • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (to achieve 0.2-0.5 M concentration)

  • Procedure:

    • Combine 3-Chloro-6-fluoro-2-methylpyridine, the amine, and the base in an oven-dried sealed tube or microwave vial.

    • Add anhydrous DMSO under an inert atmosphere.

    • Seal the vessel and heat the mixture to 100-150 °C. Microwave irradiation can often accelerate this reaction significantly.[1]

    • Monitor the reaction progress by LC-MS.

    • Follow steps 6-10 from Protocol 1 for workup and purification.

  • Causality: Amine nucleophiles are generally less reactive than their corresponding alkoxides, often necessitating higher temperatures. DIPEA can be used as an organic-soluble base to scavenge the HF formed during the reaction without introducing inorganic salts that can complicate solubility.

Nucleophile ClassTypical BaseSolventTemperature (°C)Expected Yield
Primary AlcoholsK₂CO₃, NaHDMF, THF60 - 100Good to Excellent
PhenolsK₂CO₃, Cs₂CO₃DMSO, DMF80 - 120Excellent
Primary AminesK₂CO₃, DIPEADMSO100 - 150Moderate to Good
Secondary AminesK₂CO₃, DIPEADMSO, NMP120 - 160Good to Excellent
ThiolsK₂CO₃DMF25 - 80Excellent

Chapter 2: Regioselective Palladium-Catalyzed Cross-Coupling at the C3-Position

Mechanistic Rationale: Selectivity via Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have revolutionized C-C and C-N bond formation.[7][8] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

The selectivity for the C3-Cl bond of 3-Chloro-6-fluoro-2-methylpyridine is dictated by the initial oxidative addition step. In this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The relative reactivity for this process follows the trend C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and generally unreactive towards oxidative addition under standard cross-coupling conditions. Therefore, the Pd(0) catalyst will selectively activate the C3-Cl bond, leaving the C6-F bond intact for subsequent SNAr chemistry. Activation of aryl chlorides often requires the use of specialized, bulky, and electron-rich phosphine ligands that promote the otherwise difficult oxidative addition step.[10][11]

Suzuki_Workflow start Combine Reactants in Vial: - 3-Chloro-6-fluoro-2-methylpyridine - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) solvent Add Degassed Solvent (e.g., Dioxane/H₂O) start->solvent react Heat under Inert Atmosphere (e.g., 100 °C, 12-24h) solvent->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols for Cross-Coupling

Protocol 3: Suzuki-Miyaura C-C Coupling

This protocol describes the formation of a carbon-carbon bond at the C3 position.

  • Materials:

    • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

    • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1.5 mol%)

    • SPhos (4 mol%) or XPhos (3 mol%)

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene

  • Procedure:

    • Glovebox Recommended: To an oven-dried reaction vial, add 3-Chloro-6-fluoro-2-methylpyridine, the boronic acid, the palladium precursor, the phosphine ligand, and the base.[10]

    • Add the degassed solvent system to the vial.

    • Seal the vial with a Teflon-lined cap. Remove it from the glovebox.

    • Place the vial in a preheated aluminum block on a stirrer hotplate at 100-110 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

  • Causality: Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos are critical. They form monoligated, 14-electron Pd(0)L species that are highly reactive towards the oxidative addition of electron-rich and sterically hindered aryl chlorides.[12] The base is required to activate the boronic acid, facilitating the transmetalation step.[13]

Protocol 4: Buchwald-Hartwig C-N Amination

This protocol describes the formation of a carbon-nitrogen bond at the C3 position.

  • Materials:

    • 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • (±)-BINAP (4 mol%) or an alternative specialized ligand (e.g., RuPhos)

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • Glovebox Mandatory: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, the ligand, and the NaOtBu.[11]

    • Add the 3-Chloro-6-fluoro-2-methylpyridine and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the mixture with vigorous stirring at 90-110 °C under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine (or the intermediate Pd-amine complex) to form the palladium-amido species that precedes reductive elimination.[11][14] Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system.

Reaction TypePalladium PrecursorRecommended LigandBaseSolventTemperature (°C)
Suzuki Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O100
Suzuki Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃Toluene110
Buchwald Pd₂(dba)₃ (2 mol%)(±)-BINAP (4 mol%)NaOtBuToluene110
Buchwald Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)LHMDSDioxane100

Chapter 3: Sequential Functionalization Strategy

The true synthetic power of 3-Chloro-6-fluoro-2-methylpyridine is realized through the sequential application of cross-coupling and SNAr reactions. The robust C-F bond remains unaffected by the palladium-catalyzed conditions used to functionalize the C-Cl bond. This allows for a planned, two-step diversification of the scaffold.

Sequential_Functionalization start 3-Chloro-6-fluoro- 2-methylpyridine step1 Step 1: Suzuki Coupling (e.g., PhB(OH)₂, Pd/SPhos) start->step1 intermediate 6-Fluoro-2-methyl- 3-phenylpyridine step1->intermediate step2 Step 2: SNAr Reaction (e.g., Morpholine, K₂CO₃) intermediate->step2 final_product Final Di-substituted Product: 4-(2-methyl-5-phenylpyridin- 2-yl)morpholine step2->final_product

Caption: A two-step sequential functionalization workflow.

Example Workflow:

  • Step 1: Suzuki Coupling at C3. Following Protocol 3 , react 3-Chloro-6-fluoro-2-methylpyridine with phenylboronic acid. This selectively yields 6-fluoro-2-methyl-3-phenylpyridine, leaving the C6-fluorine atom untouched.

  • Step 2: SNAr at C6. Take the purified product from Step 1, 6-fluoro-2-methyl-3-phenylpyridine, and subject it to the conditions of Protocol 2 using morpholine as the nucleophile. This will displace the fluoride to yield the final, di-functionalized product, 4-(6-methyl-5-phenylpyridin-2-yl)morpholine.

This sequential approach provides a reliable and modular route to complex, highly decorated pyridine derivatives from a single, readily available starting material.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Reagents: 3-Chloro-6-fluoro-2-methylpyridine is an irritant.[15] Handle in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases (especially NaOtBu and LHMDS) are hazardous, air-sensitive, and/or corrosive. They should be handled under an inert atmosphere (glovebox or Schlenk line).

  • Reaction Conditions: Reactions under pressure (sealed tube) or at high temperatures should be conducted behind a blast shield. Quenching of reactive reagents like strong bases should be done slowly and carefully at reduced temperatures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ0XeTp4xwuxSMaFSh-7uoSvFevfj1sblmNVi7DmwquqQ1Ffda5YI1SnMVdOwP4MmIwkD-I_-AnqWxBW9LQxN3rMxOmHhD1eC2C70O7u3wZihVIT0bRiDu_Z5YvuN2A9W0yhVJJGPghHNSyoEJz1xH2R7n6fyVDnm0tUWBIgGWt_IbNaf3B0aWcSRw9GMmU3RRdGpv552T4wc74Pmz3rYdRhXwKbTLlw==]
  • National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0cHbXhip4K5bkGCWloa6VgpqEFLaKxCvAIT3kVR9FALoBriBxz8fWHBsrZY5b3L_HQyUdhc7rC9Xfvs1W5NRJYHSKjP3AuU2mGVauqzPQubW3M6i8l1vkC5KYSBRgCwwOq_zEHYMqmYu15k=]
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM8KBnhCXDyGg0nJdyyOjJ22Lsuf8xB3ZFZzkTHXmjUL7IMSVgIMvU1zdOaBRv_QfHcSVyWS2z3YB5ZY6bGs-5m_xX2PDhQk9A0aH0V809oReRcAI6b8WepIhcdZzYDFYDbZpoKVizntLMDapC832dTSxIRnet99AZwAL3mlhyVEjyW1rhSKLxXcKQi43YRTrVlyJ9T5zV9xk1nmTzKq3VQ3X_anFbe4UAC2zt2PIF-PR1nBxHQY=]
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR8VMrxCb-ezeBgz70GAeEahs0FPfSOJ-IK-Su7sQYZ15EAkmnuX_m5OXuN9tyD3eZ0u1LQguYXX-vqqRVXdcT-BfT4QZfTbifqHfnpUyMiqoLLz3FtLEhUF02wssfZe5xtlbXlBI9DG5WB9auJxU5NQaM77YumEwy88tLvhnpxQDoBh1v7x8MAoWJP6-IfbEd9aeujSr3fTp4GjuO5WML7ErOR3_46uldl8Lq3cunhhZxCFt6NTlvHRPHoxYmfl0dcA==]
  • Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [URL: https://chemistry.stackexchange.
  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4108394/]
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [URL: https://www.nobelprize.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_Reactions/2.
  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [URL: https://www.researchgate.net/figure/Reactions-involving-substituted-perfluoropyridines-that-Chambers-and-co-workers-claim_fig1_262331580]
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. [URL: https://www.sigmaaldrich.
  • YouTube. nucleophilic aromatic substitutions. [URL: https://www.youtube.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpOBN9yDNHv_ge0sL-oZC_c8dRwqTK3UaApA5V1_QOd4rEyo0XXJoO2HLUIFRObCfa8Sr89jBmEX5JJQjzlM9zUCXK3WnJw-5ojVHbDte-0hvAegoVqPEwJ8k_MjawDHe5GvDyPkIqoopWdpudO3hagJKXjJsSpGwiDVScHFrkkoSSaWEiOhkZHxPvfwMWZhmzcv1X9v3whw4wOLjj9Q8hzQFS9mxCUIdef-0_awOAXPsTxmffeFY=]
  • Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4L-ADZVtGJsQYcRwECeypl6qeXHD3VDXhy9h1KMujUUVZ7mSNhAUZ_wz3ycd0fGdXl7VDs46AY2vNfH3PppTxRU7ic0tX3wx2-lSLG6YJUWb48uGK4QAaHGWeyFXp7cI9k8_cFYqtGF-MVa_OXtIrADYh0H83hAVjMHtj4hcpDJEo__PmRYE7jgIWslRoWdznm8s0x-kRgb-GCWAyH93TXuwbaO-M9zenkF3PYAVKT3M=]
  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00931k]
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI3WUm6kpYr0LXOzF65cYlfajosGgdQ1VgDp_G58QQ35TLCth9XdLtGt1Ph7VwLu54z2H97biVHqWgZPT1nEe_gUAyl9D9UizC_uxIZTDX-AAfvVapI4PzMofOH4uYE0Gp29SuEVx2_AcdPMG0NLjiZqjGdJsCFTIJmmVrQpJtWigQ1BQC9KfTq6RvWzG84q1BTkv1ru4wunumucS_iw66S6qHoXjD0WKuURMlEHTitvBVeTERaGQ=]
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [URL: https://openstax.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXC7FAM35iCxguEPPiugjGxzVxSdfx_e_lLfaGTg5CA3GCMsDceP7QMRE_vCHmQsGFYh-hCJDNMVrRRVzzhfi-p8M-lRIqH7bwbH1HZWu2vjLUJmnx8iW_calH26opSCBpWSDrq9ZOfbJ3Uo23KPPN2TuiIOtpICFRbAtmdgs49_x2HcYW5_ZQXM4mYCYBv2uQUBTwwXt8F6eE_Sazqx0JKmju_WLMTUsX2AfR0UWqWzuj5U=]
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPp8e83ZTs3ya2XkO_cvvdzcbLBGqby8mKgwKjriwo0HZ39BaDdTAzIolWWasXiaddet_0V_e6lIlDLHJoCEbXiGK3sMRhxOpWyb-7IsuPbPICwKTQrCensafqsRhzXa9_36GHGvYTznHlwQxQxg32eMzJmVE6_xEwm2HZY0NLtUIpZSlBjm3Nb_tpqrK3G6V1JqIk_UMpYw-mPH-ndJpndFrVFTKtPcKfkxocCsxK-hO5ipDSd5VF_GGbMwNlLQTORH7vWAIq5NWtHg==]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_273763785]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [URL: https://www.researchgate.net/publication/281144078_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
  • ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. [URL: https://www.chembk.com/en/chem/1214342-64-9]
  • PubChem. 6-Chloro-3-fluoro-2-methylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19867376]

Sources

Technical Guide: 3-Chloro-6-fluoro-2-methylpyridine as a Strategic Reagent in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 3-chloro-6-fluoro-2-methylpyridine, a highly valuable heterocyclic building block in modern synthetic chemistry. We delve into its reactivity profile, governed by the unique electronic interplay of its substituents, and present its application in key palladium-catalyzed cross-coupling reactions. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but also the scientific rationale behind the selection of catalysts, ligands, and conditions essential for achieving high-yield, selective transformations.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds and FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these structures can profoundly enhance molecular properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] 3-Chloro-6-fluoro-2-methylpyridine (CAS: 1214342-64-9) has emerged as a particularly useful intermediate. Its trifunctional nature—a reactive chlorine atom for cross-coupling, a fluorine atom for property modulation, and a methyl group for steric and electronic influence—offers a versatile platform for generating complex molecular architectures.[2]

This guide focuses on the practical application of this reagent, providing a framework for its successful implementation in synthetic workflows.

Physicochemical Properties and Reactivity Profile

The reactivity of 3-chloro-6-fluoro-2-methylpyridine in cross-coupling reactions is dictated by the electronic nature of the pyridine ring and the inherent properties of the carbon-halogen bond.

  • Electronic Effects: The pyridine ring is intrinsically electron-deficient. The highly electronegative fluorine atom at the 6-position further withdraws electron density, which can influence the reactivity of the C-Cl bond at the 3-position.

  • Carbon-Halogen Bond Reactivity: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond.[5][6] The general order of reactivity for halogens is I > Br > Cl > F, an order that is inversely correlated with their bond dissociation energies.[5] Consequently, activating a C-Cl bond, as in our target reagent, requires more robust and specialized catalytic systems compared to its bromo or iodo counterparts.[5][7]

The strategic challenge, therefore, lies in selecting a catalyst system potent enough to cleave the C-Cl bond efficiently without disturbing the more inert C-F bond.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds.[8] For a substrate like 3-chloro-6-fluoro-2-methylpyridine, this enables the precise installation of diverse functionalities at the 3-position.

dot

Catalytic_Cycle cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)(X)L₂ Pd0->Complex1 Oxidative Addition Complex2 R¹-Pd(II)(R²)L₂ Complex1->Complex2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Complex2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Reagent1 Aryl Halide (R¹-X) (3-chloro-6-fluoro-2-methylpyridine) Reagent2 Coupling Partner (R²-M) (e.g., Boronic Acid, Amine)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures.[9] Due to the lower reactivity of aryl chlorides, successful coupling requires specialized ligands that are both bulky and electron-rich to facilitate the oxidative addition step.[10][11]

Application Scientist's Notes (Rationale):

  • Catalyst/Ligand Choice: For activating the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may be sluggish.[12] Systems based on Pd(OAc)₂ or Pd₂(dba)₃ are paired with sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center, promote the difficult oxidative addition to the C-Cl bond, and accelerate the reductive elimination step.[10][13]

  • Base Selection: A base is crucial for activating the organoboron species to facilitate transmetalation.[12] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used, as they offer good reactivity with minimal side reactions.[10]

  • Solvent System: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[9] Often, a small amount of water is included when using phosphate bases to aid in their solubility and activity.[7][10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100-110
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane100
Thiophene-3-boronic acidPd(PPh₃)₄ (4)-K₂CO₃ (3)DME/H₂O90
Potassium vinyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (3)THF/H₂O80

Note: These are starting conditions based on protocols for similar chloropyridines and may require optimization.[10][13][14]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[15][16] Similar to the Suzuki coupling, the choice of ligand is paramount for achieving high yields with an aryl chloride substrate.

Application Scientist's Notes (Rationale):

  • Catalyst/Ligand Choice: Bidentate phosphine ligands like BINAP and DPPF, or highly effective monophosphine ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos) families are recommended.[15] These ligands are designed to accelerate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex) to form the key palladium-amido intermediate.[15][16] Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective.[17]

  • Solvent System: Anhydrous, non-protic solvents such as toluene, dioxane, or DME are essential to prevent quenching of the strong base.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the direct installation of an alkyne moiety, a versatile functional group for further transformations or as a component of a final product.[18] The classic protocol involves a dual-catalyst system.

Application Scientist's Notes (Rationale):

  • Catalyst System: The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI).[19][20] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper-acetylide intermediate, which then participates in the transmetalation step.[21]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used.[19] It serves both to neutralize the HX byproduct generated and as the solvent in some cases.

  • Atmosphere: It is critical to perform Sonogashira couplings under a strict inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[18]

Detailed Experimental Protocols

dot

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pyridine Substrate - Coupling Partner - Catalyst & Ligand - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

General Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.[18]

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reagents:

    • 3-Chloro-6-fluoro-2-methylpyridine (145.6 mg, 1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (13.8 mg, 0.015 mmol, 1.5 mol%)

    • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (637 mg, 3.0 mmol, 3.0 equiv)

    • Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-chloro-6-fluoro-2-methylpyridine, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene and water via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

    • Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Reagents:

    • 3-Chloro-6-fluoro-2-methylpyridine (145.6 mg, 1.0 mmol, 1.0 equiv)

    • Morpholine (105 mg, 1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (18.7 mg, 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to a vial.

    • Add toluene, followed by 3-chloro-6-fluoro-2-methylpyridine and morpholine.

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and heat at 100 °C with stirring for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Proceed with an extractive workup and purification as described in Protocol 1.

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Reagents:

    • 3-Chloro-6-fluoro-2-methylpyridine (145.6 mg, 1.0 mmol, 1.0 equiv)

    • Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (21 mg, 0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (11.4 mg, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N), anhydrous and degassed (3 mL)

    • Tetrahydrofuran (THF), anhydrous and degassed (3 mL)

  • Procedure:

    • To a Schlenk tube, add 3-chloro-6-fluoro-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add THF and Et₃N via syringe, followed by the dropwise addition of phenylacetylene.

    • Stir the reaction at 60 °C for 8-16 hours. Monitor progress by TLC.

    • Once complete, cool to room temperature and concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 3-chloro-6-fluoro-2-methylpyridine and other reagents.[22]

  • Hazards: 3-Chloro-6-fluoro-2-methylpyridine is classified as an irritant. It may cause skin, eye, and respiratory irritation.[23] It is harmful if swallowed.[22] Handle in a well-ventilated fume hood.[24]

  • Handling: Avoid breathing dust, fumes, or vapors.[22] Wash hands thoroughly after handling.[24]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[22]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine stands out as a versatile and powerful reagent for the synthesis of complex, fluorinated pyridine derivatives. While its C-Cl bond requires carefully chosen, highly active catalyst systems, its successful application in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is readily achievable. The protocols and rationales provided in this guide serve as a robust starting point for researchers aiming to leverage this building block in drug discovery and materials science, enabling the efficient construction of novel molecular entities with potentially enhanced physicochemical and biological properties.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). R Discovery.
  • A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • SAFETY DATA SHEET for 2-Chloro-5-fluoro-6-methylpyridine. (2025). Fisher Scientific.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). BenchChem.
  • SAFETY DATA SHEET for 3-Chloro-6-fluoro-2-methylpyridine. (2025). Alfa Aesar.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • SAFETY DATA SHEET for 5-Bromo-6-chloro-2-picoline. (2009). Fisher Scientific.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes. (n.d.). University of Southampton Institutional Repository.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne. (n.d.). BenchChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 6-Chloro-3-fluoro-2-methylpyridine. (n.d.). PubChem.
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). BenchChem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (n.d.). BenchChem.

Sources

Analytical methods for quantifying 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Chloro-6-fluoro-2-methylpyridine

Introduction

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification is paramount in drug development and manufacturing to ensure the purity of intermediates, monitor reaction kinetics, and control the quality of the final active pharmaceutical ingredient (API). The presence of this compound, even in trace amounts as an impurity, can significantly impact the safety and efficacy of the end product.

This document provides detailed analytical methods for the robust quantification of 3-Chloro-6-fluoro-2-methylpyridine. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to serve as a comprehensive starting point for method development and validation, grounded in established principles of analytical chemistry to ensure data integrity and reliability.[1]

Physicochemical Properties of 3-Chloro-6-fluoro-2-methylpyridine

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing a selective and robust analytical method.

PropertyValueSource
Molecular Formula C₆H₅ClFN[2]
Molar Mass 145.56 g/mol [3]
IUPAC Name 3-chloro-6-fluoro-2-methylpyridine[3]
XLogP3 2.3[3]
Appearance Varies (typically a solid or liquid)N/A

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile molecules, making it an excellent choice for quantifying pyridine derivatives.[4] The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality in Method Design

The choice of a reversed-phase C18 column is based on the moderate polarity of 3-Chloro-6-fluoro-2-methylpyridine (XLogP3 of 2.3[3]). The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the analyte from the non-polar stationary phase. Pyridine rings contain a basic nitrogen atom which can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The addition of a small amount of an acidic modifier, such as formic or trifluoroacetic acid, to the mobile phase protonates the pyridine nitrogen and masks the silanol interactions, resulting in sharper, more symmetrical peaks and improved quantification.[5] UV detection is suitable as the pyridine ring possesses a chromophore that absorbs in the UV range, typically around 250-275 nm.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Diluent) Cal Create Calibration Standards (Serial Dilution) Stock->Cal Filt Filter all solutions (0.45 µm Syringe Filter) Cal->Filt Sample Prepare Sample Solution (Dissolve/Dilute in Diluent) Sample->Filt Inject Inject into HPLC System Filt->Inject Sep Separation on C18 Column Inject->Sep Detect UV Detection (~270 nm) Sep->Detect Integ Integrate Peak Area Detect->Integ Curve Generate Calibration Curve (Area vs. Concentration) Integ->Curve Quant Quantify Analyte in Sample Curve->Quant GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Volatile Solvent) Cal Create Calibration Standards (Serial Dilution) Inject Inject into GC Inlet Cal->Inject Sample Prepare Sample Solution (Dissolve/Dilute in Solvent) Sample->Inject Sep Separation on Capillary Column (Temperature Program) Inject->Sep Ionize Electron Ionization (EI) Sep->Ionize Detect Mass Detection (Scan or SIM Mode) Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integ Integrate Peak Area Extract->Integ Quant Quantify via Calibration Curve Integ->Quant

Sources

Application Notes & Protocols: The Utility of 3-Chloro-6-fluoro-2-methylpyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Crop Protection

The pyridine ring, a foundational scaffold in medicinal and agrochemical sciences, derives significant potency and versatility from halogen substitution. The introduction of fluorine, in particular, can dramatically modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced biological activity, lower application rates, and improved safety profiles for new active ingredients.[1][2]

Within this class, 3-Chloro-6-fluoro-2-methylpyridine (CAS 884494-78-4) emerges as a highly valuable and versatile intermediate.[3] Its specific substitution pattern offers multiple reactive handles for synthetic elaboration. The chlorine atom at the 6-position is activated for nucleophilic aromatic substitution (SNAr), the methyl group at the 2-position can be functionalized, and the fluorine at the 3-position influences the electronic properties of the ring. These features make it a strategic building block for accessing a diverse range of complex agrochemicals, from herbicides that mimic natural plant hormones to potent insecticides. This guide provides detailed protocols and technical insights into its application, demonstrating its utility for researchers in the field of crop protection.

Core Application I: Synthesis of Aryloxypyridine Herbicides via Nucleophilic Aromatic Substitution

A primary application of halogenated pyridines is the synthesis of aryloxypyridine herbicides. These compounds often function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of broadleaf weeds. The key synthetic step involves the displacement of a halogen atom on the pyridine ring by a substituted phenoxide nucleophile.

Rationale and Mechanistic Insight

The synthesis leverages the inherent reactivity of the 6-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom, particularly from the para-position, significantly lowers the electron density at C6, making it susceptible to nucleophilic attack. This activation allows for a highly efficient SNAr reaction with a substituted phenol under basic conditions. The fluorine atom at C3 further modulates the ring's electronics, while the methyl group at C2 provides a point for structural diversity in second-generation molecule design.

Experimental Workflow Diagram

start Start: 3-Chloro-6-fluoro-2-methylpyridine + Substituted Phenol reagents Add Base (K2CO3) & Solvent (DMF) start->reagents Step 1 reaction Heat Reaction Mixture (e.g., 100-140 °C) Monitor by TLC/LC-MS reagents->reaction Step 2 workup Aqueous Work-up (Quench with H2O, Extract with EtOAc) reaction->workup Step 3 purify Purification (Silica Gel Chromatography) workup->purify Step 4 product Final Product: Aryloxypyridine Derivative purify->product Step 5

Caption: Workflow for the synthesis of aryloxypyridine herbicides.

Detailed Protocol: Synthesis of a Representative Aryloxypyridine

This protocol describes the synthesis of 2-((4-chloro-2-fluorophenoxy)-6-fluoro-3-methylpyridine, an analogue representative of this herbicide class.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • 4-Chloro-2-fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-6-fluoro-2-methylpyridine (1.46 g, 10.0 mmol), 4-chloro-2-fluorophenol (1.63 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Expert Insight: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. A slight excess (1.5 eq) ensures complete deprotonation and drives the reaction to completion.

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask.

    • Expert Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, liberating a more "naked" and highly reactive phenoxide anion.

  • Reaction: Heat the mixture to 120 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Expert Insight: Pouring the reaction mixture into water precipitates the organic product and dissolves the inorganic salts (K₂CO₃, KCl). Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield the pure aryloxypyridine product.

Data Summary
ParameterValue/ConditionRationale
Reactants 3-Chloro-6-fluoro-2-methylpyridine, 4-Chloro-2-fluorophenolCore building blocks for the target molecule.
Base Potassium Carbonate (1.5 eq)Efficiently generates the phenoxide nucleophile.
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SNAr reactions.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 6-8 hoursTypical duration for completion, should be confirmed by monitoring.
Expected Yield 75-90%Representative yield for this type of coupling reaction.
Purification Silica Gel ChromatographyStandard method for isolating products of high purity.

Core Application II: Intermediate for Novel Insecticides

The 3-chloro-6-fluoro-2-methylpyridine scaffold is also a precursor for insecticides. Its structural features are found in various classes of modern insecticides where the pyridine ring acts as a crucial pharmacophore that binds to insect-specific receptors, such as the nicotinic acetylcholine receptor (nAChR).

Synthetic Strategy: Amine Displacement and Further Elaboration

A common strategy involves the displacement of the 6-chloro group with a suitable amine nucleophile, followed by further functionalization. This approach is fundamental in building complex molecules like those in the butenolide or sulfoximine classes of insecticides.

Synthesis Pathway Diagram

start 3-Chloro-6-fluoro-2-methylpyridine step1 Nucleophilic Substitution with Primary Amine (R-NH2) Base, Solvent start->step1 intermediate Intermediate: N-substituted-6-amino-3-fluoro-2-methylpyridine step1->intermediate step2 Coupling with Second Fragment (e.g., Acyl Chloride, Chloroformate) intermediate->step2 product Final Insecticidal Molecule step2->product

Caption: General pathway for insecticide synthesis from the title compound.

Detailed Protocol: Synthesis of an N-Pyridyl Amine Intermediate

This protocol details the synthesis of a key amine intermediate, which serves as a platform for creating diverse insecticide candidates.

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine

  • Methylamine (40% solution in H₂O)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, combine 3-Chloro-6-fluoro-2-methylpyridine (1.46 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and 20 mL of DMSO.

  • Reagent Addition: Add methylamine solution (2.33 mL, 30.0 mmol, 40% in H₂O) to the stirred suspension.

    • Expert Insight: A pressure tube is used to contain the volatile methylamine and allow the reaction to be heated above the boiling point of the aqueous solution. A larger excess of the amine is used to favor the desired substitution and minimize side reactions.

  • Reaction: Securely seal the tube and heat the reaction mixture to 90 °C for 12 hours with vigorous stirring.

  • Cooling and Quenching: After cooling to room temperature, carefully unseal the tube. Quench the reaction by pouring the contents into 100 mL of cold water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or crystallization to yield the pure N-methyl-6-amino-3-fluoro-2-methylpyridine intermediate.

Data Summary
ParameterValue/ConditionRationale
Nucleophile Methylamine (3.0 eq)A common building block for insecticide pharmacophores.
Base Potassium Carbonate (2.0 eq)Acts as a scavenger for the HCl generated during the reaction.
Solvent DMSOHigh-boiling polar aprotic solvent suitable for this SNAr.
Temperature 90 °C (Sealed Tube)Controlled heating ensures a sufficient reaction rate.
Reaction Time 12 hoursAllows for the reaction to proceed to completion.
Expected Yield 65-80%Typical yield for amination of a chloropyridine.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine stands as a testament to the power of strategic halogenation in designing agrochemical intermediates. Its well-defined reactivity allows for the predictable and efficient synthesis of both herbicidal and insecticidal scaffolds through robust SNAr chemistry. The protocols and insights provided herein demonstrate its practical utility for researchers and development professionals, underscoring its role as a key building block in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2] Source: Journal of Pesticide Science URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[4] Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN.[3] Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate.[5] Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide.[6] Source: Google Patents URL:

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-6-fluoro-2-methylpyridine. This reaction is a cornerstone transformation for creating C-C bonds, a critical step in the synthesis of numerous pharmacologically active agents.[1] We will delve into the rationale behind reagent selection, provide a robust, step-by-step experimental procedure, and present a discussion on the catalytic cycle. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this important reaction.

Introduction: The Significance of the Pyridine Moiety

Substituted pyridine scaffolds are integral components of many high-value molecules in pharmaceuticals and materials science.[1] The ability to selectively functionalize the pyridine ring is therefore of paramount importance. 3-Chloro-6-fluoro-2-methylpyridine is a versatile building block, and the Suzuki-Miyaura reaction offers a powerful method for introducing aryl or heteroaryl substituents at the C-3 position.[2][3]

This cross-coupling reaction, catalyzed by a palladium complex, involves the reaction of an organoboron compound (like a boronic acid) with an organic halide.[3] Its popularity stems from the commercial availability of a vast array of boronic acids, their stability in air and moisture, and the relatively mild reaction conditions.[4] For chloro-pyridines, which are often more economical but less reactive than their bromo or iodo counterparts, the selection of an appropriate catalyst system is crucial for success.[4][5]

Reaction Overview & Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

General Reaction Scheme

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; Pyridine -> dummy1 [style=invis]; dummy1 -> BoronicAcid [style=invis];

// Reaction arrow and conditions edge [arrowhead=vee, color="#34A853", penwidth=2]; {rank=same; Pyridine; dummy2; CoupledProduct;} dummy1 -> dummy2 [label="Pd Catalyst, Base\nSolvent, Heat", fontcolor="#5F6368"]; } dot Caption: General scheme of the Suzuki-Miyaura reaction.

The Catalytic Cycle

The reaction mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the 3-chloro-6-fluoro-2-methylpyridine, breaking the C-Cl bond and forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand is critical here as it promotes this step.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex. This step requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and the new aryl group) couple and are eliminated from the metal center, forming the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Py [label="Py-Pd(II)L₂-Cl", fillcolor="#EA4335"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Py-Pd(II)L₂-Aryl", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee]; OxAdd -> PdII_Py [label="Py-Cl", fontcolor="#5F6368"]; PdII_Py -> Transmetal [arrowhead=vee]; Transmetal -> PdII_Aryl [label="[Aryl-B(OH)₃]⁻", fontcolor="#5F6368"]; PdII_Aryl -> RedElim [arrowhead=vee]; RedElim -> Pd0 [label="Product\n(Py-Aryl)", fontcolor="#34A853", arrowhead=vee]; } dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides and is designed to be a robust starting point.[5]

Materials & Reagents
  • Substrate: 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv.)

  • Coupling Partner: Arylboronic Acid (1.2 equiv.)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Ligand: XPhos (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Solvent: Anhydrous, Degassed Toluene

  • Equipment: Oven-dried glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Procedure

Workflow

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add 3-Chloro-6-fluoro-2-methylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

    • Insight: Cesium carbonate is a strong, yet non-nucleophilic base often effective in Suzuki couplings. Anhydrous conditions are critical as water can lead to competitive protodeboronation of the boronic acid.[8]

  • Catalyst Addition: To the solid mixture, add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the XPhos ligand (0.03 mmol, 3 mol%).

    • Insight: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of unreactive aryl chlorides.[9] It stabilizes the Pd(0) species and facilitates the challenging oxidative addition step.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL per 1 mmol of substrate).

    • Insight: The solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel tightly and remove it from the glovebox (if used). Place the reaction mixture in a pre-heated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-6-fluoro-2-methylpyridine product.

Data & Expected Outcomes

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the boronic acid coupling partner. The following table provides representative yields for the coupling of a similar substrate, 3-chloro-6-methoxypyridazine, which can serve as a predictive guide for this system.[10]

EntryArylboronic AcidExpected Product SkeletonRepresentative Yield (%)[10]
1Phenylboronic acid6-fluoro-2-methyl-3-phenylpyridine85
24-Methylphenylboronic acid6-fluoro-2-methyl-3-(p-tolyl)pyridine92
34-Methoxyphenylboronic acid6-fluoro-3-(4-methoxyphenyl)-2-methylpyridine90
44-Fluorophenylboronic acid6-fluoro-3-(4-fluorophenyl)-2-methylpyridine88

Note: Yields are based on a structurally similar substrate and should be considered as reference points. Actual yields may vary.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure truly anhydrous and oxygen-free conditions. Use freshly opened, high-purity reagents. Increase catalyst loading or try a different ligand (e.g., SPhos).

  • Formation of Homocoupled Boronic Acid Byproduct:

    • Cause: Oxygen contamination leading to oxidative homocoupling.

    • Solution: Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the setup and reaction.

  • Protodeboronation (Boronic acid decomposes to Ar-H):

    • Cause: Presence of water or insufficiently anhydrous base.

    • Solution: Use an oven-dried or flame-dried flask. Use a high-purity, anhydrous base and solvent.

References

  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Suzuki Coupling of different chloropyridines with phenylboronic acids.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

Sources

Application Notes and Protocols for 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward

The halogenated pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Among these, 3-Chloro-6-fluoro-2-methylpyridine presents itself as a versatile building block, offering multiple reaction sites for diversification and the introduction of complex functionalities. The strategic placement of chloro, fluoro, and methyl groups on the pyridine ring allows for nuanced reactivity, enabling selective transformations that are crucial in the synthesis of novel chemical entities. This guide provides a comprehensive overview of the essential laboratory techniques, safety protocols, and potential applications of 3-Chloro-6-fluoro-2-methylpyridine, grounded in established scientific principles and best practices. Our objective is to empower researchers to handle this reagent with confidence and unlock its full potential in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-6-fluoro-2-methylpyridine is fundamental to its safe and effective use. The table below summarizes key data for this compound.

PropertyValueSource
IUPAC Name 6-chloro-3-fluoro-2-methylpyridinePubChem[1]
CAS Number 884494-78-4PubChem[1]
Molecular Formula C₆H₅ClFNPubChem[1]
Molecular Weight 145.56 g/mol PubChem[1]
Appearance Not specified, likely a solid or liquidN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Density Not specifiedN/A

Safety and Handling

GHS Hazard Classification:

Based on data for 3-Chloro-6-fluoro-2-methylpyridine and structurally similar compounds, it is classified as a hazardous substance.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Chloro-6-fluoro-2-methylpyridine to minimize exposure and ensure personal safety.[4][5][6]

  • Eye Protection: Chemical safety goggles or a face shield are required at all times.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.

  • Respiratory Protection: All handling of 3-Chloro-6-fluoro-2-methylpyridine should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[8]

Engineering Controls
  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9]

Storage and Incompatibility
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols: Applications in Synthesis

3-Chloro-6-fluoro-2-methylpyridine is a valuable intermediate for the synthesis of more complex molecules, primarily through cross-coupling and nucleophilic substitution reactions. The chlorine atom at the 3-position is a prime site for functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 3-Chloro-6-fluoro-2-methylpyridine, this reaction can be used to introduce a variety of aryl or heteroaryl substituents at the 3-position.[10]

Reaction Scheme:

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Chloro-6-fluoro-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often effective for the coupling of less reactive aryl chlorides due to the electron-rich nature and appropriate bite angle of the dppf ligand, which facilitates the oxidative addition step.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice for many Suzuki couplings.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. Degassing the solvent is essential to prevent oxidation of the palladium(0) active catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - 3-Chloro-6-fluoro-2-methylpyridine - Arylboronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electronegative fluorine and chlorine atoms, makes 3-Chloro-6-fluoro-2-methylpyridine a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[11] This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

Reaction Scheme:

Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed tube, dissolve 3-Chloro-6-fluoro-2-methylpyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.5 mmol, 1.5 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.

  • Base: The base is required to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Temperature: High temperatures are often necessary to overcome the activation energy for the substitution of the chloride.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - 3-Chloro-6-fluoro-2-methylpyridine - Nucleophile - Base solvent Add Polar Aprotic Solvent reagents->solvent heat Heat in Sealed Vessel solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify product Isolated Product purify->product

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8][12][13][14]

  • Waste Segregation: All waste containing 3-Chloro-6-fluoro-2-methylpyridine, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, labeled hazardous waste container.[12][14] Halogenated organic waste should be segregated from non-halogenated waste streams.[15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[13] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a valuable and versatile reagent for the synthesis of a wide range of chemical compounds. By adhering to the safety precautions and experimental protocols outlined in this guide, researchers can safely and effectively utilize this building block in their research and development endeavors. A commitment to safety, a thorough understanding of the chemical's properties, and careful execution of experimental procedures are paramount for successful outcomes.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • CBH Guidelines for Lab Safety. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. [Link]

  • Laboratory Safety Guidelines. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health (NIH). [Link]

  • Westfield State College Organic Chemistry Laboratory Safety. [Link]

    • Organic Syntheses. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. ChemBK. [Link]

  • 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. PubChem. [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Chloro-6-fluoro-2-methylpyridine

Welcome to the dedicated technical support guide for 3-Chloro-6-fluoro-2-methylpyridine (FCM-Pyridine). This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic routes involving this versatile heterocyclic building block.

3-Chloro-6-fluoro-2-methylpyridine is a substituted pyridine ring, a class of compounds essential in pharmaceuticals and agrochemicals.[1] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity significantly compared to benzene.[2][3] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6 (ortho and para to the nitrogen).[4] In this specific molecule, the key reactive sites are the carbon atoms bearing the chloro and fluoro substituents.

Below is a general map of the primary reaction pathways for this substrate.

sub 3-Chloro-6-fluoro-2-methylpyridine suzuki Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) sub->suzuki C-Cl bond snar_f Nucleophilic Aromatic Substitution (SNAr) (Primary Pathway) sub->snar_f C-F bond snar_cl Nucleophilic Aromatic Substitution (SNAr) (Secondary Pathway) sub->snar_cl C-Cl bond sidechain Side-Chain Reactions (e.g., Oxidation, Halogenation) sub->sidechain Methyl Group G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Multiple Products in SNAr c1 Side-reaction at C-Cl start->c1 c2 Incomplete Reaction start->c2 c3 Decomposition of Product/Reagent start->c3 c4 Base-Induced Side Reactions start->c4 s1 Lower Temperature Use Milder Base (K2CO3) Reduce Reaction Time c1->s1 s2 Increase Temperature Increase Reaction Time Use Stronger Base (NaH, KHMDS) c2->s2 s3 Run at Lower Temperature Ensure Inert Atmosphere c3->s3 s4 Use Non-Nucleophilic Base (e.g., DBU, DIPEA) Or Use Nucleophile as Base c4->s4

Sources

Technical Support Center: Reactions of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-6-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and interpretation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Question 1: I am seeing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine and plus hydrogen in my Buchwald-Hartwig amination. What is happening and how can I prevent it?

Answer:

You are likely observing a hydrodehalogenation side product. This is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.

Causality: The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0) species. An unproductive pathway can compete with the desired C-N bond formation, where a hydride species, which can originate from the amine, solvent, or base, reductively eliminates to replace the halogen with a hydrogen.

Troubleshooting & Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. More electron-rich and sterically hindered ligands can promote the desired reductive elimination to form the C-N bond over hydrodehalogenation.

  • Base Selection: The nature and strength of the base can influence the extent of this side reaction. Experiment with less sterically demanding bases or weaker bases if your substrate and nucleophile permit.

  • Solvent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Residual water or oxygen can interfere with the catalytic cycle and promote side reactions.

Question 2: My nucleophilic aromatic substitution (SNAr) reaction with an oxygen nucleophile is sluggish and gives a mixture of products. I see evidence of both chloro and fluoro substitution. How can I improve the selectivity and yield?

Answer:

This issue points towards a lack of regioselectivity in the nucleophilic aromatic substitution. In 3-Chloro-6-fluoro-2-methylpyridine, both the chlorine at the 3-position and the fluorine at the 6-position are potential leaving groups.

Causality: The regioselectivity of SNAr on polysubstituted pyridines is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen activates both ortho and para positions to nucleophilic attack. While fluoride is generally a better leaving group in SNAr on electron-deficient rings due to its high electronegativity which polarizes the C-F bond for the initial nucleophilic attack, the overall reaction rate and selectivity also depend on the stability of the Meisenheimer intermediate and the conditions used.

Troubleshooting & Optimization:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Harsher conditions may lead to the displacement of the less reactive halide.

  • Nucleophile and Base System: The nature of the nucleophile and the choice of base can significantly impact the outcome. A less reactive, bulkier nucleophile might favor substitution at the less sterically hindered position.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screen of aprotic polar solvents like DMF, DMSO, and NMP is recommended.

Question 3: In my Suzuki coupling reaction, besides the desired product, I am observing a significant amount of a homocoupled dimer of my boronic acid reagent and a byproduct that appears to be a dimer of my starting material. What is causing this?

Answer:

The formation of these byproducts is a common issue in Suzuki-Miyaura cross-coupling reactions.

Causality:

  • Homocoupling of Boronic Acid: This typically occurs due to the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

  • Dimerization of the Starting Material: This can arise from a competitive reaction pathway where the organopalladium intermediate reacts with another molecule of the starting material instead of the boronic acid. This is more prevalent at higher catalyst loadings or when the transmetalation step is slow. A related process, the homo-dimerization of radical intermediates, can also occur under certain conditions.[1]

Troubleshooting & Optimization:

  • Thorough Degassing: Ensure all reagents and the reaction vessel are rigorously degassed to remove oxygen.

  • Catalyst and Ligand Loading: Optimize the catalyst and ligand concentrations. Sometimes, a lower catalyst loading can disfavor the dimerization of the starting material.

  • Reaction Temperature and Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessively high temperatures, which can lead to catalyst decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should anticipate in reactions with 3-Chloro-6-fluoro-2-methylpyridine?

A1: Based on the reactivity of the functional groups present, the most common side products include:

  • Hydrolysis Products: Under aqueous basic or acidic conditions, either the chloro or fluoro substituent can be hydrolyzed to a hydroxyl group, forming 3-hydroxy-6-fluoro-2-methylpyridine or 3-chloro-6-hydroxy-2-methylpyridine. The relative rates of hydrolysis will depend on the specific reaction conditions.

  • Dehalogenated Products: As discussed in the troubleshooting guide, hydrodehalogenation, particularly of the chloro group, is a potential side reaction in palladium-catalyzed cross-coupling reactions.

  • Isomeric Substitution Products: In nucleophilic aromatic substitution reactions, you may obtain a mixture of products where the nucleophile has replaced either the chlorine at the 3-position or the fluorine at the 6-position.

  • Products from Methyl Group Reactions: The methyl group at the 2-position is acidic and can be deprotonated by strong bases, leading to subsequent reactions at this position. It can also be oxidized under strongly oxidizing conditions.[2]

  • Dimerized Products: In cross-coupling reactions, dimerization of the starting material or the coupling partner can occur.

Q2: How can I minimize the formation of byproducts resulting from the reactivity of the methyl group?

A2: The methyl group on the pyridine ring can be reactive under certain conditions.[2] To minimize side reactions at this position:

  • Avoid Strong Bases: When possible, use milder bases that are less likely to deprotonate the methyl group. If a strong base is necessary, consider running the reaction at a lower temperature.

  • Protecting Groups: In multi-step syntheses, if the methyl group is particularly problematic, you could consider a strategy that introduces it at a later stage or temporarily modifies it if a suitable protecting group strategy is available.

  • Control of Oxidants: Avoid the use of strong oxidizing agents if you do not intend to modify the methyl group.

Q3: Is there a general order of reactivity for the chloro and fluoro substituents in nucleophilic aromatic substitution?

A3: In nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, fluoride is often a better leaving group than chloride. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond. However, the overall reactivity and regioselectivity are also influenced by the stability of the intermediate Meisenheimer complex and the reaction conditions. Therefore, while substitution of the fluoro group might be kinetically favored, a mixture of products is often possible, and the thermodynamic product may differ.

Data and Protocols

Table 1: Common Side Products and Mitigation Strategies

Side Product TypeReaction TypePotential CauseMitigation Strategies
HydrodehalogenationBuchwald-Hartwig, SuzukiUnproductive catalytic pathwayOptimize ligand and base, use anhydrous/degassed solvents
Isomeric SubstitutionSNArSimilar reactivity of C-Cl and C-F bondsLower reaction temperature, screen solvents and bases
Homocoupling/DimerizationSuzuki, other cross-couplingsPresence of oxygen, slow transmetalationThoroughly degas reagents and vessel, optimize catalyst loading
HydrolysisReactions in aqueous mediaPresence of water and acid/baseUse anhydrous conditions, control pH
Methyl Group ReactionReactions with strong bases/oxidantsAcidity/oxidizability of the methyl groupUse milder reagents, lower temperature

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination

  • Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Solvents should be anhydrous and degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: To a reaction vessel, add 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add a carefully chosen base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at the optimized temperature (often between 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can favor side product formation.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and purify the product by column chromatography.

Visualizations

Diagram 1: Competing Pathways in Nucleophilic Aromatic Substitution

G SM 3-Chloro-6-fluoro-2-methylpyridine + Nu- Int1 Meisenheimer Intermediate (Attack at C-3) SM->Int1 k1 Int2 Meisenheimer Intermediate (Attack at C-6) SM->Int2 k2 P1 3-Nu-6-fluoro-2-methylpyridine (Desired Product) Int1->P1 -Cl- P2 3-Chloro-6-Nu-2-methylpyridine (Side Product) Int2->P2 -F- G Start Low Yield in Cross-Coupling Check1 Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check1 Decision1 Major Byproducts Observed? Check1->Decision1 Troubleshoot1 Identify Byproducts (e.g., Hydrodehalogenation, Dimerization) Decision1->Troubleshoot1 Yes Troubleshoot2 Incomplete Conversion Decision1->Troubleshoot2 No Path1 Yes Path2 No Action1 Optimize Ligand, Base, Temperature, Degassing Troubleshoot1->Action1 End Improved Yield Action1->End Action2 Increase Temperature/Time, Check Reagent Purity, Screen Catalysts Troubleshoot2->Action2 Action2->End

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions of 3-Chloro-6-fluoro-2-methylpyridine.

References

  • Basicity of substituted pyridines - Chemistry Stack Exchange. (2016). Retrieved from [Link]

  • 2-Methylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin) | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar. (2019). Retrieved from [Link]

  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes - RWTH Publications. (n.d.). Retrieved from [Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review - ResearchGate. (2019). Retrieved from [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. (n.d.). Retrieved from [Link]

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Phenyl Group Transfer and Comparison of the Reactivity with their Corresponding Stannane and Silane Counterparts. (n.d.). Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved from [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides cladosporioides Hu-01 | PLOS One. (n.d.). Retrieved from [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. (2014). Retrieved from [Link]

  • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - MDPI. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.). Retrieved from [Link]

  • 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE - ChemBK. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-6-fluoro-2-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity of your target compound.

Introduction to Purification Challenges

3-Chloro-6-fluoro-2-methylpyridine is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. However, its synthesis can lead to a variety of impurities, including isomers, starting materials, and byproducts from side reactions. The physical properties of 3-Chloro-6-fluoro-2-methylpyridine, such as its boiling point and solubility, can also present unique purification challenges.

This guide will walk you through common issues and provide robust solutions based on established purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-6-fluoro-2-methylpyridine product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Isomeric Byproducts: Positional isomers such as 2-chloro-6-fluoro-3-methylpyridine or other chlorinated and fluorinated picoline derivatives can be formed.[2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as dichlorinated or difluorinated pyridines.[4]

  • Over-reacted or Side-Reaction Products: The reaction conditions might lead to the formation of di-chlorinated or other polysubstituted pyridines.

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis, such as phosphorus oxychloride or cesium fluoride, may be present.[5][6]

Q2: How can I effectively identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can help distinguish your product from isomers and other byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons and the methyl group will be distinct for each isomer, allowing for unambiguous identification.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile impurities and quantifying the purity of your product.

Q3: What is the most effective purification method for 3-Chloro-6-fluoro-2-methylpyridine?

A3: The optimal purification method depends on the nature and quantity of the impurities, as well as the physical state of your product (solid or liquid). The most common and effective techniques are:

  • Fractional Distillation: If your product is a liquid and has a boiling point significantly different from the impurities, fractional distillation under reduced pressure can be a highly effective method.[7]

  • Flash Column Chromatography: This is often the best method for separating compounds with different polarities, such as isomers and other byproducts.[7]

  • Recrystallization: If your product is a solid and you can find a suitable solvent, recrystallization is an excellent technique for removing small amounts of impurities and achieving high purity.[7]

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Technique 1: Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points. For halogenated pyridines, this is often performed under reduced pressure to prevent thermal decomposition.

Experimental Protocol: Fractional Distillation

Materials:

  • Crude 3-Chloro-6-fluoro-2-methylpyridine (liquid)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude product to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Collecting Fractions: Collect fractions based on the boiling point at the distillation head. The boiling point of the desired product will be lower under reduced pressure.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.

Troubleshooting Fractional Distillation
Problem Potential Cause(s) Solution(s)
Bumping/Unstable Boiling Uneven heating or insufficient stirring.Use a magnetic stir bar and ensure even heating with the heating mantle.
Poor Separation Inefficient fractionating column or too rapid distillation.Use a more efficient column (e.g., longer or packed). Distill at a slower rate to allow for proper equilibration.
Product Decomposition The distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point.
Technique 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude 3-Chloro-6-fluoro-2-methylpyridine

  • Silica gel (or other suitable stationary phase)

  • Eluent (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation of your product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[7]

  • Elution: Apply pressure (e.g., with compressed air or a pump) to force the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography
Problem Potential Cause(s) Solution(s)
Poor Separation Inappropriate eluent system.Optimize the eluent polarity based on TLC analysis. A gradient elution (gradually increasing polarity) may be necessary.
Band Tailing The compound is interacting too strongly with the silica gel.Add a small amount of a competing base, like triethylamine (0.1-1%), to the eluent to improve the peak shape of basic pyridine compounds.[8]
Cracked Column Bed The silica gel bed has dried out.Ensure the solvent level never drops below the top of the silica gel.
Technique 3: Recrystallization

Recrystallization is a purification technique for solids that relies on the differential solubility of the compound and its impurities in a particular solvent.

Experimental Protocol: Recrystallization

Materials:

  • Crude 3-Chloro-6-fluoro-2-methylpyridine (solid)

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form.[7] Placing the flask in an ice bath can maximize crystal formation.[7]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them to remove any residual solvent.[7]

Troubleshooting Recrystallization
Problem Potential Cause(s) Solution(s)
No Crystals Form The solution is not supersaturated. The compound may be too soluble in the chosen solvent.Try a different solvent or a solvent pair. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7]
Oiling Out The product is precipitating as a liquid instead of a solid.Reheat the solution and add more solvent. Allow it to cool more slowly.
Low Recovery Too much solvent was used. The product is significantly soluble in the cold solvent.Use less solvent initially. Ensure the washing step is done with ice-cold solvent.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-Chloro-6-fluoro-2-methylpyridine.

PurificationWorkflow Crude Crude Product Analysis Impurity Analysis (GC-MS, NMR, HPLC) Crude->Analysis Decision Liquid or Solid? Analysis->Decision Distillation Fractional Distillation Decision->Distillation Liquid Recrystallization Recrystallization Decision->Recrystallization Solid Chromatography Flash Column Chromatography Distillation->Chromatography Impurities Remain FinalAnalysis Purity Confirmation Distillation->FinalAnalysis Pure Chromatography->FinalAnalysis Recrystallization->Chromatography Impurities Remain Recrystallization->FinalAnalysis Pure PureProduct Pure Product FinalAnalysis->PureProduct

Caption: A decision-making workflow for purifying 3-Chloro-6-fluoro-2-methylpyridine.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Google Patents. (n.d.). Halogenation of pyridine compounds. (CA1126276A).
  • Google Patents. (n.d.). Halogenation of pyridines. (US2742479A).
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. (CN107011254B).
  • Google Patents. (n.d.). Method for separating and purifying 2-chloro-3-trifluoromethylpyridine. (EP3608310B1).
  • Chemsrc. (n.d.). 2-chloro-6-fluoro-3-methylpyridine.
  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications.

Sources

Improving yield and selectivity in 3-Chloro-6-fluoro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on enhancing both yield and selectivity through a mechanistic understanding of the reaction steps.

Introduction: The Synthetic Challenge

3-Chloro-6-fluoro-2-methylpyridine is a key building block in the development of various pharmaceutical and agrochemical agents.[1] Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The primary hurdles often lie in achieving regioselective halogenation and managing the stability of reactive intermediates.

This guide will focus on a common and robust synthetic pathway, breaking it down into its critical stages to address potential issues systematically.

General Synthetic Pathway Overview

A prevalent synthetic route involves a two-stage process starting from an accessible aminopyridine precursor. This pathway is chosen for its reliability and the wealth of available optimization data.

Synthesis_Workflow cluster_0 Stage 1: Sandmeyer Chlorination cluster_1 Stage 2: Regioselective Halogen Exchange (Halex) A 3-Amino-2-methylpyridine B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Reaction (CuCl, HCl) C->D E 3-Chloro-2-methylpyridine D->E F 3,6-Dichloro-2-methylpyridine (Precursor) E->F Chlorination at C6 (e.g., via N-Oxide route) G Nucleophilic Aromatic Substitution (KF/Phase Transfer Catalyst or CsF) F->G H 3-Chloro-6-fluoro-2-methylpyridine (Final Product) G->H caption Figure 1. Common synthetic pathway.

Figure 1. Common synthetic pathway.

Troubleshooting Guide: Stage 1 - Sandmeyer Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides via a diazonium salt intermediate.[2][3] However, the instability of diazonium salts and competing side reactions are common points of failure.

Q: My yield of 3-Chloro-2-methylpyridine is consistently low. Analysis shows incomplete consumption of the starting amine. What is the likely cause?

A: Incomplete diazotization is the most probable cause. The formation of the nitrosonium ion (NO⁺) and its reaction with the amine are highly sensitive to reaction parameters.[4]

  • Causality: The diazotization of aminopyridines can be challenging due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the amino group compared to anilines.[5] Furthermore, the ring nitrogen can be protonated or react with the electrophilic nitrosating agent, complicating the reaction.[5]

  • Solutions & Protocol Validation:

    • Strict Temperature Control: Maintain the temperature between 0 °C and 5 °C. Diazonium salts of pyridines are notoriously unstable at higher temperatures and can decompose violently.[6] Premature decomposition before the addition of the copper catalyst will lead to phenol formation and reduced yield.

    • Slow Nitrite Addition: Add the aqueous sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the amine. This maintains a low, steady-state concentration of nitrous acid, minimizing side reactions like N-nitrosamine formation (with any secondary amine impurities) and thermal decomposition.[7]

    • Sufficient Acidity: Ensure a sufficient excess of acid (typically 2.5-3.0 equivalents of HCl). One equivalent is consumed by the aminopyridine, another is needed to form nitrous acid from NaNO₂, and the excess maintains a low pH to stabilize the diazonium salt and prevent coupling reactions that form azo compounds.

Q: I'm observing significant byproducts, particularly 2-methyl-3-hydroxypyridine and colored azo compounds. How can I improve selectivity for the chloro- product?

A: This points to two distinct issues: premature decomposition of the diazonium salt (leading to the phenol) and unwanted diazo coupling reactions (leading to azo compounds).

  • Causality: The aryl radical intermediate in the Sandmeyer mechanism can react with water if the chloride transfer from the copper(II) species is not efficient.[8] Azo compound formation occurs when the unreacted diazonium salt electrophilically attacks another molecule of the starting amine.

  • Solutions & Protocol Validation:

    • Catalyst Quality and Loading: Use a fresh, high-purity source of copper(I) chloride (CuCl). The catalytic cycle involves a single-electron transfer from Cu(I) to the diazonium salt.[8] The presence of Cu(II) can sometimes be beneficial, but the process relies on active Cu(I). Ensure the catalyst is fully dissolved or suspended in concentrated HCl before adding the diazonium salt solution.

    • Control Addition Sequence: Add the cold diazonium salt solution slowly to the vigorously stirred CuCl solution. This ensures that the diazonium salt immediately encounters the catalyst, promoting the desired chlorination over competing decomposition or coupling pathways.

    • Maintain Low pH: As mentioned, keeping the reaction medium strongly acidic ensures the starting amine is fully protonated, rendering it inactive towards electrophilic attack by the diazonium salt, thus preventing azo formation.

Troubleshoot_Sandmeyer Start Low Yield or Selectivity in Sandmeyer Reaction Check_Amine Starting Amine Consumed? Start->Check_Amine Incomplete_Diazotization Issue: Incomplete Diazotization Check_Amine->Incomplete_Diazotization No Check_Byproducts Major Byproducts Observed? Check_Amine->Check_Byproducts Yes Fix_Diazotization Solutions: 1. Maintain Temp 0-5 °C 2. Slow NaNO₂ Addition 3. Ensure Acid Excess Incomplete_Diazotization->Fix_Diazotization End Improved Yield & Selectivity Fix_Diazotization->End Phenol Phenol/Hydroxy Byproduct? Check_Byproducts->Phenol Yes Azo Colored Azo Compounds? Phenol->Azo No Decomposition Issue: Salt Decomposition Phenol->Decomposition Yes Coupling Issue: Azo Coupling Azo->Coupling Yes Azo->End No Fix_Decomposition Solutions: 1. Check CuCl Catalyst Activity 2. Add Diazonium to Catalyst Slowly 3. Maintain Low Temperature Decomposition->Fix_Decomposition Fix_Decomposition->End Fix_Coupling Solutions: 1. Ensure Sufficient Acidity 2. Check Purity of Starting Amine Coupling->Fix_Coupling Fix_Coupling->End caption Figure 2. Troubleshooting flowchart for Sandmeyer chlorination.

Figure 2. Troubleshooting flowchart for Sandmeyer chlorination.

Troubleshooting Guide: Stage 2 - Halogen Exchange (Fluorination)

The selective introduction of fluorine via a Halogen Exchange (Halex) reaction, a type of Nucleophilic Aromatic Substitution (SNAr), is a critical step.[9] Success hinges on activating the pyridine ring and choosing the right reaction conditions to favor substitution at the C6 position. This guide assumes the use of a 3,6-dichloro-2-methylpyridine precursor.

Q: My fluorination reaction is very slow or stalls, resulting in low conversion to the final product.

A: The rate of the Halex reaction is highly dependent on the fluoride source's reactivity, the solvent system, and temperature.

  • Causality: The C-F bond is very strong, making its formation a thermodynamically favorable but often kinetically slow process.[10] The reaction rate depends on the nucleophilicity of the fluoride anion, which is greatly influenced by its solvation state. Aprotic polar solvents are essential to minimize hydrogen bonding to the fluoride ion, which would otherwise blunt its nucleophilicity.[10]

  • Solutions & Protocol Validation:

    • Fluoride Source Activation: Standard potassium fluoride (KF) must be anhydrous and finely powdered to maximize its surface area. Spray-dried KF is often preferred for its higher reactivity. For difficult substrates, cesium fluoride (CsF) is a more reactive but also more expensive alternative due to its greater solubility and the weaker Cs-F ionic bond.[9]

    • Solvent Choice: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are standard.[9] They effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic.

    • Phase-Transfer Catalysis: When using KF, the addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can dramatically increase the reaction rate. The PTC transports the fluoride anion from the solid phase into the organic phase, increasing its effective concentration and reactivity.

    • Temperature Optimization: These reactions typically require high temperatures, often in the range of 110-200 °C.[9] Monitor the reaction for thermal decomposition of the starting material or product and find the optimal balance between reaction rate and stability.

ParameterOption 1: KFOption 2: CsFKey Considerations
Reactivity ModerateHighCsF is intrinsically more reactive and soluble.[9]
Cost LowHighKF is significantly more economical for large-scale synthesis.
Conditions Requires high temp (150-220 °C), often with PTCCan react at lower temp (110-150 °C), often without PTC.[9]PTC adds complexity and cost but boosts KF's performance.
Hygroscopicity HighVery HighBoth reagents must be rigorously dried before use.
Best For Large-scale, cost-sensitive processes where optimization with a PTC is feasible.Lab-scale synthesis, or for less reactive substrates where a higher rate is required.
Table 1. Comparison of Fluoride Sources for Halex Reaction.
Q: I'm getting a mixture of products, including starting material and potentially some difluorinated or other isomers. How can I improve selectivity?

A: In the 3,6-dichloro-2-methylpyridine system, selectivity for the 6-position is generally high, but side reactions can occur under suboptimal conditions.

  • Causality: Nucleophilic aromatic substitution on pyridine rings is most favorable at the 2- and 6-positions (ortho) and the 4-position (para) to the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate. The 6-position is therefore highly activated towards substitution. Substitution at the 3-position is much less favorable.

  • Solutions & Protocol Validation:

    • Confirm Precursor Purity: Ensure your 3,6-dichloro-2-methylpyridine precursor is free of other isomeric dichlorides. Impurities in the starting material will inevitably lead to impurities in the product.

    • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the fluoride source. A large excess is usually unnecessary and can promote side reactions if the temperature is too high for too long.

    • Moisture Control: The presence of water can lead to the formation of hydroxy-pyridines as byproducts. Ensure all reagents and the reaction setup are scrupulously dry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? Aryl diazonium salts are thermally unstable and can decompose explosively, especially when dry. Always keep them in a cold solution and use them immediately after preparation.[6] Halex reactions are often run at high temperatures in solvents like DMSO, which can have exothermic decompositions. Always conduct a safety assessment before scaling up and use appropriate personal protective equipment (PPE), including safety shields.

Q2: How can I best monitor the progress of these reactions? For both stages, Thin Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. They allow you to accurately track the consumption of starting material and the formation of the product and any byproducts.

Q3: What is the recommended method for purifying the final 3-Chloro-6-fluoro-2-methylpyridine? The final product is a liquid or low-melting solid.[11] Fractional distillation under reduced pressure is often the most effective method for purification on a larger scale. For smaller scales or to remove persistent impurities, silica gel column chromatography can be used.[9]

Q4: Are there any alternative "greener" solvents for these reactions? For Sandmeyer reactions, water is the primary solvent, which is advantageous. For the Halex reaction, replacing high-boiling polar aprotic solvents is challenging. Some research has explored the use of ionic liquids or solvent-free conditions, but DMSO and sulfolane remain the industrial standard for their effectiveness.[12] The key to greener chemistry here is to optimize the reaction to maximize yield and minimize downstream purification waste.

Detailed Experimental Protocols

Protocol 1: Sandmeyer Synthesis of 3-Chloro-2-methylpyridine
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-amino-2-methylpyridine (1.0 eq) in 6M hydrochloric acid (3.0 eq). Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Catalyst Preparation: In a separate reactor, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred CuCl solution. A dark-colored complex will form, and nitrogen gas will evolve.

  • Workup: After gas evolution ceases, allow the mixture to warm to room temperature and stir for 1-2 hours. Basify the mixture carefully with aqueous NaOH or NH₄OH to pH ~8-9 and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Protocol 2: Halex Fluorination of 3,6-Dichloro-2-methylpyridine
  • Setup: Charge a flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with spray-dried potassium fluoride (1.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). Add anhydrous DMSO as the solvent.

  • Azeotropic Drying (Self-Validation): Heat the mixture under vacuum or with a nitrogen sweep to remove any trace amounts of water from the KF and solvent.

  • Reaction: Cool the mixture slightly, then add 3,6-dichloro-2-methylpyridine (1.0 eq). Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench by pouring into a large volume of ice water. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).[9] Combine the organic layers, wash repeatedly with water to remove DMSO, then wash with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
  • Ma, Z., Zhang, L., Wen, J., & Huang, Y. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters.
  • Lee, E., & Hooker, J. M. (n.d.). Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.).
  • C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing). (n.d.).
  • Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • 3-Chloro-2-fluoro-pyridine synthesis - ChemicalBook. (n.d.).
  • Specific Solvent Issues with Chlorination - Wordpress. (n.d.).
  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022).
  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. (n.d.).
  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. (n.d.).
  • 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem. (n.d.).
  • Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.).
  • Diazotization of Amines - Chemistry LibreTexts. (2019).
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents. (n.d.).
  • Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. (n.d.).

Sources

Technical Support Center: A Guide to Reactions with 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile pyridine building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Understanding the Reactivity of 3-Chloro-6-fluoro-2-methylpyridine

3-Chloro-6-fluoro-2-methylpyridine presents a unique set of opportunities and challenges due to the presence of two different halogen atoms on the pyridine ring. The key to successful reactions is understanding and controlling the chemoselectivity, as the reactivity of the chlorine and fluorine substituents is highly dependent on the reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the Carbon-Chlorine (C-Cl) bond at the 3-position is generally more reactive than the Carbon-Fluorine (C-F) bond at the 6-position. This is because the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, which follows the general reactivity trend of C-I > C-Br > C-Cl >> C-F.[1][2] Therefore, with careful selection of catalyst and conditions, selective functionalization at the 3-position is achievable.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the C-F bond at the 6-position is significantly more activated towards nucleophilic attack than the C-Cl bond at the 3-position. The fluorine atom's high electronegativity makes the carbon at the 6-position highly electrophilic.[3] The position para to the ring nitrogen is also electronically favored for nucleophilic attack.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions

Question 1: My Suzuki coupling reaction with an arylboronic acid is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in a Suzuki coupling with 3-Chloro-6-fluoro-2-methylpyridine is a common issue, often related to the lower reactivity of the C-Cl bond compared to bromides or iodides.[4]

Potential Causes & Solutions:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is crucial for activating the C-Cl bond.

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of aryl chlorides.[4] Examples include XPhos, SPhos, or RuPhos. Consider using a pre-formed catalyst for more reliable generation of the active Pd(0) species.[5]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Screen different bases. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃). The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is a good starting point.[4]

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for any signs of decomposition of your starting materials or product.

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to lower yields.

    • Solution: Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[6]

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst optimize_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider a pre-catalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temperature) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen stronger bases (Cs2CO3, K3PO4). Ensure appropriate solvent system (e.g., dioxane/water). Increase temperature incrementally. check_conditions->optimize_conditions No check_reagents Is the boronic acid of good quality? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use fresh boronic acid or a more stable boronate ester. check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_reagents->success

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Question 2: I'm observing significant amounts of hydrodechlorination (replacement of Cl with H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings and can compete with the desired C-N bond formation.[7]

Potential Causes & Solutions:

  • Suboptimal Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the C-N bond) and competing side reactions.

    • Solution: Using a more electron-rich or sterically hindered ligand can sometimes suppress hydrodehalogenation by favoring the reductive elimination pathway.[7]

  • Base-Induced Side Reactions: The choice and strength of the base can play a role.

    • Solution: Consider using a less sterically hindered base. For example, if you are using a strong, bulky base like lithium bis(trimethylsilyl)amide (LiHMDS), you might try a weaker base like potassium carbonate or cesium carbonate, although this may require higher temperatures.[8]

  • Presence of Protic Impurities: Water or other protic impurities can be a source of hydrogen for the hydrodehalogenation side reaction.

    • Solution: Ensure your solvent and amine are thoroughly dried and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-Hartwig
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃[Pd(allyl)Cl]₂, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhosBrettPhos, RuPhos, AdBippyPhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃LiHMDS, NaOtBu, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, TolueneToluene, THF, 1,4-Dioxane
Temperature 80-110 °CRoom Temperature to 100 °C
This table provides general starting conditions. Optimization is often necessary for specific substrates.
Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: My SNAr reaction with an amine nucleophile is not proceeding at the 6-fluoro position. What should I do?

Failure of an SNAr reaction at the 6-fluoro position is often due to insufficient activation of the nucleophile or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Weak Nucleophile: For amine or alcohol nucleophiles, deprotonation to generate the more nucleophilic amide or alkoxide is crucial.[3]

    • Solution: Ensure you are using a sufficiently strong base to deprotonate your nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. For amines, a strong non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) can be effective. If using a weaker base like potassium carbonate, higher temperatures will likely be required.

  • Low Reaction Temperature: Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[3]

    • Solution: Gradually increase the reaction temperature. Temperatures in the range of 80-150 °C are common. Microwave irradiation can also be a very effective way to achieve higher temperatures and faster reaction rates in a controlled manner.[3]

  • Inappropriate Solvent: The solvent plays a key role in SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMSO or DMF. These solvents are effective at dissolving the reactants and stabilizing the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[3] Protic solvents should generally be avoided as they can reduce the reactivity of the nucleophile through hydrogen bonding.

G

Sources

Stability issues of 3-Chloro-6-fluoro-2-methylpyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-6-fluoro-2-methylpyridine

A Guide to Experimental Stability and Troubleshooting for Researchers

Welcome to the technical support guide for 3-Chloro-6-fluoro-2-methylpyridine (CAS 1214342-64-9)[1][2]. As a key heterocyclic building block in pharmaceutical and agrochemical research, understanding its stability profile is critical for successful synthesis, storage, and application. This guide, structured in a question-and-answer format, provides in-depth insights into the compound's behavior under various experimental conditions, offering troubleshooting advice and protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common high-level questions regarding the handling and storage of 3-Chloro-6-fluoro-2-methylpyridine.

Q1: What are the primary stability concerns I should be aware of when working with 3-Chloro-6-fluoro-2-methylpyridine?

A1: The primary stability concerns stem from its chemical structure: a halogenated, electron-deficient pyridine ring. You should be mindful of four main areas:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making the halogen substituents susceptible to displacement by nucleophiles. The fluorine atom at the 6-position is particularly activated by the adjacent ring nitrogen and is generally more labile than the chlorine at the 3-position.

  • pH Sensitivity (Hydrolysis): While generally more stable than non-fluorinated analogs, prolonged exposure to strong aqueous acids or bases can lead to hydrolysis of the C-Cl or C-F bonds, although this is often slow compared to other degradation pathways.[3]

  • Thermal Stress: Like many substituted pyridines, excessive heat can cause decomposition. This is a critical factor in reactions requiring high temperatures, distillations, or long reflux times.

  • Photostability: Aromatic systems, especially heteroaromatics, can be sensitive to UV light. Photodegradation can occur, potentially leading to dehalogenation or the formation of complex photoproducts.[4][5]

Q2: How should I properly store this reagent for maximum long-term stability?

A2: For optimal shelf-life, store 3-Chloro-6-fluoro-2-methylpyridine under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage, as indicated by some suppliers.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, opaque container (amber glass is ideal) to protect from light and moisture ingress.

Q3: Is 3-Chloro-6-fluoro-2-methylpyridine sensitive to air or moisture?

A3: Yes, caution is advised. While it is not acutely pyrophoric or water-reactive, its stability can be compromised by moisture over time. Moisture can facilitate slow hydrolysis, especially if acidic or basic impurities are present. The compound is classified as a skin and eye irritant, and appropriate personal protective equipment (PPE) should always be used.[6]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Q: My reaction with an amine nucleophile is giving a mixture of products, with substitution occurring at both the chloro and fluoro positions. Why is this happening and how can I improve selectivity?

A: This is a classic issue of competing regioselectivity in Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The pyridine nitrogen powerfully activates the adjacent C6 (and C2) positions towards nucleophilic attack. Therefore, the C-F bond at the 6-position is significantly more electrophilic and typically more reactive than the C-Cl bond at the 3-position. However, the C-Cl bond is inherently weaker than the C-F bond. This creates a competition: the C6 position is electronically favored for attack, but under certain conditions (e.g., higher temperatures, specific catalysts), the weaker C-Cl bond can also be cleaved. Studies on related 2-halopyridines show they readily undergo SNAr reactions, even at room temperature.[7]

  • Troubleshooting & Mitigation:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled product, which is typically substitution at the more activated C6-F position.

    • Control Stoichiometry: Use a precise stoichiometry of your nucleophile. An excess can drive the reaction to completion and potentially lead to double substitution or reaction at the less reactive site.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid having the base itself act as a competing nucleophile.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation but leave the nucleophile "bare" and highly reactive.

Q: I am observing significant degradation of the starting material when heating my reaction above 100°C. What is the thermal limit?

A: While a precise decomposition temperature is not widely published, many substituted pyridines exhibit limited thermal stability, especially in the presence of other reagents.[8]

  • Causality: At elevated temperatures, molecules can gain enough energy to overcome activation barriers for decomposition pathways. This could involve polymerization, elimination reactions, or reactions with the solvent. The presence of two different halogens can also lead to complex decomposition routes.

  • Troubleshooting & Mitigation:

    • Determine Thermal Onset: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for the pure compound. A typical TGA protocol involves heating a small sample (5-10 mg) under a nitrogen atmosphere at a ramp rate of 10°C/min up to a temperature like 400°C or higher.[8]

    • Use Microwave Synthesis: For reactions requiring heat, consider microwave irradiation. The rapid and targeted heating can often reduce reaction times significantly, minimizing the time the compound spends at high temperatures and thus reducing degradation.

    • Catalysis: Investigate if a catalyst (e.g., a transition metal catalyst for cross-coupling) could enable the desired transformation at a lower temperature.

Q: My aqueous workup under basic conditions (e.g., NaOH wash) seems to be causing loss of product. Is this compound unstable to base?

A: Yes, it can be, particularly under prolonged exposure or with strong bases.

  • Causality: The electron-deficient nature of the pyridine ring makes the C-F and C-Cl bonds susceptible to hydrolysis via an SNAr mechanism with hydroxide ions (OH⁻). The C6-F bond is the most likely site of hydrolysis. While this may be slow at room temperature with dilute base, it can become significant with increased temperature or concentrated base.

  • Troubleshooting & Mitigation:

    • Use Milder Bases: During workup, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions instead of strong bases like NaOH or KOH.

    • Minimize Contact Time: Perform the aqueous wash quickly and at low temperatures (e.g., with an ice bath). Do not let the organic and basic aqueous layers sit in a separatory funnel for extended periods.

    • Avoid Aqueous Base Entirely: If possible, consider a non-aqueous workup. For example, quenching a reaction with a solid or using solid-phase extraction (SPE) to remove impurities.

Q: I am attempting a photoreaction, and my starting material disappears rapidly even in the control experiment (no other reagents, just light). Is this expected?

A: Yes, photolytic instability is a known issue for fluorinated aromatic compounds.[3]

  • Causality: The pyridine ring can absorb UV radiation, promoting it to an excited state. This excited molecule can then undergo various reactions, including homolytic cleavage of the C-Cl or C-F bond to form radical intermediates. These radicals can then react with the solvent or other molecules, leading to a complex mixture of degradation products. Studies on other fluorinated pesticides show that direct photolysis can lead to significant defluorination.[3][4]

  • Troubleshooting & Mitigation:

    • Wavelength Control: If your desired reaction uses a specific photosensitizer, use a light source with a wavelength that is absorbed by the sensitizer but not significantly by your starting material. Use filters to cut out short-wavelength UV light (<300 nm) if possible.

    • Run Reactions in the Dark: If the reaction itself is not photochemical, protect it from ambient light by wrapping the flask in aluminum foil.

    • Degas Solvents: The presence of oxygen can sometimes accelerate photodegradation by forming reactive oxygen species. Degassing your solvent prior to the reaction may improve stability.

Section 3: Protocols for Stability Assessment

To empower researchers to validate stability in their specific experimental matrix, the following standardized protocols are provided.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to rapidly assess the stability of 3-Chloro-6-fluoro-2-methylpyridine under hydrolytic, oxidative, and thermal stress conditions.

Objective: To identify the primary degradation pathways and sensitivities of the compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Chloro-6-fluoro-2-methylpyridine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions Setup: Aliquot the stock solution into separate, labeled vials for each condition:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Stress: Use the stock solution as is.

    • Control: Use the stock solution as is, kept at room temperature and protected from light.

  • Incubation:

    • Place the Acid, Base, and Oxidative vials in a water bath at 60°C for 24 hours.

    • Place the Thermal Stress vial in an oven at 80°C for 24 hours.

    • Keep the Control vial at room temperature.

  • Time-Point Sampling: Take samples from each vial at t=0, 2, 8, and 24 hours.

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS. Compare the peak area of the parent compound to the control and identify the appearance of new peaks (degradants).

Protocol 2: Photostability Assessment

Objective: To evaluate the compound's sensitivity to light.

Methodology:

  • Solution Preparation: Prepare two identical solutions of the compound at 0.1 mg/mL in a photochemically inert solvent (e.g., acetonitrile).

  • Sample Exposure:

    • Light Sample: Place one solution in a quartz or borosilicate glass vial inside a photostability chamber equipped with a UV/Vis light source (e.g., a xenon lamp simulating sunlight).

    • Dark Control: Tightly wrap the second vial in aluminum foil and place it in the same chamber to ensure identical temperature conditions.

  • Analysis: Analyze both samples by HPLC-UV at t=0 and after several hours of exposure. A significant decrease in the parent peak area in the light sample compared to the dark control indicates photolytic instability.

Section 4: Data Summary & Mechanistic Insights

Table 1: Summary of Expected Stability for 3-Chloro-6-fluoro-2-methylpyridine
ConditionExpected StabilityPrimary Degradation PathwayMitigation Strategy
Neutral pH, RT, Dark HighMinimalStandard storage in a sealed container.
Strong Acid (e.g., 1M HCl) ModerateSlow Hydrolysis (C-F, C-Cl)Use non-aqueous conditions; minimize contact time.
Strong Base (e.g., 1M NaOH) Low to ModerateHydrolysis (SNAr, primarily at C6-F)Use milder bases (e.g., NaHCO₃); perform workups at low temp.
Nucleophiles (Amines, -OR) LowNucleophilic Aromatic Substitution (SNAr)Control temperature and stoichiometry; choose non-nucleophilic bases.
Elevated Temperature (>100°C) LowThermal DecompositionKeep reaction temperatures as low as possible; use TGA to find limits.[8]
UV/Vis Light Exposure LowPhotodegradation (C-Halogen cleavage)Protect reactions from light; use appropriate wavelength filters.[3][4]
Oxidizing Agents (e.g., H₂O₂) ModerateRing Oxidation / Side-chain OxidationAvoid strong oxidants unless required for the desired transformation.
Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for 3-Chloro-6-fluoro-2-methylpyridine when challenged with nucleophiles or hydrolytic conditions.

G parent 3-Chloro-6-fluoro-2-methylpyridine sub_F 6-Nu-3-chloro-2-methylpyridine (Major SNAr Product) parent->sub_F + Nu⁻ (e.g., R₂NH, RO⁻) Kinetically Favored sub_Cl 3-Nu-6-fluoro-2-methylpyridine (Minor SNAr Product) parent->sub_Cl + Nu⁻ Thermodynamically Favored or under specific catalysis hydrolysis 3-Chloro-6-hydroxy-2-methylpyridine (Hydrolysis Product) parent->hydrolysis + OH⁻ / H₂O (Forced Conditions)

Caption: Potential nucleophilic substitution and hydrolysis pathways.

Experimental Workflow for Stability Testing

This workflow provides a visual guide to implementing the forced degradation protocol.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acidic (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Basic (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidative (3% H₂O₂, 60°C) prep_stock->stress_ox stress_therm Thermal (80°C) prep_stock->stress_therm stress_photo Photolytic (UV/Vis Light) prep_stock->stress_photo sampling Sample at t=0, 2, 8, 24h stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling quench Quench / Neutralize sampling->quench hplc Analyze by HPLC-UV / LC-MS quench->hplc

Sources

Navigating the Chemistry of 3-Chloro-6-fluoro-2-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-6-fluoro-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered when working with this versatile building block. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and field-tested insights to ensure the success and integrity of your experiments.

The unique substitution pattern of 3-Chloro-6-fluoro-2-methylpyridine, featuring a chloro, a fluoro, and a methyl group on the pyridine ring, presents a distinct set of opportunities and challenges in synthetic chemistry. Understanding the interplay of these substituents is paramount to predicting reactivity and avoiding common pitfalls. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key physical and safety properties of 3-Chloro-6-fluoro-2-methylpyridine?

A1: 3-Chloro-6-fluoro-2-methylpyridine is a solid with a molecular weight of 145.56 g/mol .[1] It is important to handle this compound with appropriate personal protective equipment (PPE), as it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood.[1]

Q2: How does the electronic nature of the substituents influence the reactivity of the pyridine ring?

A2: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[2] The fluoro and chloro substituents further withdraw electron density, making the ring more susceptible to nucleophilic attack. The methyl group, being electron-donating, can slightly modulate the electron density and sterically influence the accessibility of adjacent positions.

Cross-Coupling Reactions

Q3: I am having trouble with a Suzuki-Miyaura coupling reaction using 3-Chloro-6-fluoro-2-methylpyridine. What are the common reasons for low yield or no reaction?

A3: Low yields in Suzuki-Miyaura couplings with this substrate are often due to the challenging activation of the C-Cl bond.[3] Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] The electron-withdrawing nature of the pyridine ring and the fluorine atom can further impact the oxidative addition step of the catalytic cycle.[3] Key factors to consider are the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates like this, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition.[3]

Q4: Which position, the 3-chloro or the 6-fluoro, is more likely to participate in palladium-catalyzed cross-coupling reactions?

A4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[2] This is due to the bond dissociation energies, with the C-Cl bond being stronger and harder to break than C-Br or C-I bonds, but weaker than a C-F bond. Therefore, the 3-chloro position is the expected site of reaction in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The C-F bond is generally unreactive under these conditions.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low to no conversion of 3-Chloro-6-fluoro-2-methylpyridine in a Suzuki-Miyaura reaction.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Inefficient C-Cl Bond Activation Switch to a more active catalyst system. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3]These ligands promote the oxidative addition of the less reactive aryl chloride to the palladium(0) center, which is often the rate-limiting step.[3]
Inappropriate Base Use a stronger base like Cs₂CO₃ or K₃PO₄.A strong base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Solvent Effects Use an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane. The addition of a small amount of water can sometimes be beneficial.The solvent can influence the solubility of the reagents and the stability of the catalytic species. Water can play a role in the hydrolysis of the boronate ester to the more reactive boronic acid.
Low Reaction Temperature Increase the reaction temperature, typically to 80-110 °C.Higher temperatures provide the necessary activation energy for the oxidative addition of the C-Cl bond.
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.Boronic acids can undergo protodeboronation or homocoupling as side reactions. An inert atmosphere minimizes oxidative side reactions.
Troubleshooting Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products in the Buchwald-Hartwig amination of 3-Chloro-6-fluoro-2-methylpyridine.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Catalyst Deactivation Use a robust palladium precatalyst and a suitable phosphine ligand. Ensure strictly anhydrous and anaerobic conditions.The catalytic cycle of the Buchwald-Hartwig amination is sensitive to air and moisture, which can lead to catalyst deactivation.
Steric Hindrance The 2-methyl group can sterically hinder the approach of the amine. Consider using a less bulky amine or a ligand designed for sterically hindered substrates.Steric hindrance can slow down the rate of both the coordination of the amine to the palladium center and the final reductive elimination step.
Incorrect Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The choice of base can depend on the pKa of the amine.The base is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[4]
Side Reactions Hydrodehalogenation (replacement of Cl with H) can be a side reaction. This can be minimized by optimizing the ligand and reaction conditions.Beta-hydride elimination from the palladium-amido intermediate can lead to the formation of an imine and the hydrodehalogenated arene.[4]
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Issue: Poor regioselectivity or low reactivity in a nucleophilic aromatic substitution reaction.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Ambiguous Regioselectivity The site of nucleophilic attack (C3-Cl vs. C6-F) depends on the nucleophile and reaction conditions. For strong, hard nucleophiles (e.g., alkoxides), attack at the more electron-deficient position is favored. Softer nucleophiles may show different selectivity. To favor substitution at a specific position, consider the relative activation of each site by the other substituents.The rate of SNAr reactions is influenced by the stability of the Meisenheimer intermediate. The electron-withdrawing groups on the pyridine ring stabilize the negative charge in this intermediate.
Poor Leaving Group Ability While fluoride is generally a better leaving group than chloride in SNAr reactions on activated rings, the overall rate depends on both the attack of the nucleophile and the departure of the leaving group.The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, favoring the initial nucleophilic attack.
Harsh Reaction Conditions If using strong bases or high temperatures, be aware of potential side reactions, such as reaction with the methyl group or degradation of the starting material.The methyl group on the pyridine ring can be acidic and may be deprotonated by very strong bases, leading to undesired side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-6-fluoro-2-methylpyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-6-fluoro-2-methylpyridine

This is a general procedure and may require optimization based on the specific amine used.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Workflows

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Chloro-6-fluoro-2-methylpyridine Arylboronic Acid Base (e.g., Cs2CO3) B Add Catalyst System: Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., XPhos) A->B Inert Atmosphere C Add Anhydrous, Degassed Solvent (e.g., Toluene) B->C D Heat to 80-110 °C under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E Stirring F Cool to RT Quench with Water E->F Upon Completion G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep_bh Preparation cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification A_bh Combine Catalyst, Ligand, and Base (e.g., NaOtBu) in Schlenk Tube B_bh Add Reactants: 3-Chloro-6-fluoro-2-methylpyridine Amine A_bh->B_bh Inert Atmosphere C_bh Add Anhydrous, Degassed Solvent (e.g., Toluene) B_bh->C_bh D_bh Heat to 80-110 °C under Inert Atmosphere C_bh->D_bh E_bh Monitor Progress (TLC, LC-MS) D_bh->E_bh Stirring F_bh Cool to RT Quench (e.g., aq. NH4Cl) E_bh->F_bh Upon Completion G_bh Extract with Organic Solvent F_bh->G_bh H_bh Dry, Concentrate, and Purify (Column Chromatography) G_bh->H_bh

General workflow for Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. Available at: [Link]

Sources

Technical Support Center: Scaling up Reactions with 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-6-fluoro-2-methylpyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction vectors, but its electronic properties—specifically the deactivated C-Cl bond—present distinct challenges during the scale-up of synthetic routes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to empower researchers in drug development and process chemistry to overcome common hurdles encountered during their experiments.

Section 1: Safety and Handling at Scale

Scaling up any chemical process necessitates a renewed focus on safety. The physical and toxicological properties of reactants, intermediates, and products must be thoroughly understood.

FAQ: What are the primary safety considerations when handling 3-Chloro-6-fluoro-2-methylpyridine on a multi-gram or kilogram scale?

Answer: 3-Chloro-6-fluoro-2-methylpyridine and related substituted pyridines are classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] When moving from bench-scale to pilot or process scale, exposure risks are magnified.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always use standard PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash goggles. For larger quantities or when generating aerosols, a full-face shield and respiratory protection are mandatory.[4][5]

  • Ventilation: All manipulations should occur within a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation exposure.[4][6]

  • Containment: Use appropriate containment measures during transfers to prevent spills. For kilogram-scale operations, closed-system transfers are highly recommended.[6]

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[5] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing.[3]
H319Causes serious eye irritationWear eye and face protection.[3]
H335May cause respiratory irritationAvoid breathing dust/fumes; use only in a well-ventilated area.[3]
H302Harmful if swallowedDo not eat, drink, or smoke when using this product; rinse mouth if swallowed.[2]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common methods for functionalizing 3-Chloro-6-fluoro-2-methylpyridine. However, the C-Cl bond's relative inertness compared to C-Br or C-I bonds requires carefully optimized conditions for efficient and scalable transformations.[7]

Suzuki-Miyaura Coupling

FAQ: We are scaling up a Suzuki-Miyaura coupling with 3-Chloro-6-fluoro-2-methylpyridine and an arylboronic acid, but the reaction is stalling at ~50% conversion. How can we drive it to completion?

Answer: This is a classic challenge rooted in the difficult oxidative addition of the palladium(0) catalyst to the electron-deficient pyridine C-Cl bond.[7][8] The presence of the methyl group provides some electron donation, but the fluoro and chloro substituents, along with the pyridine nitrogen, make this a challenging substrate.[7] Success at scale hinges on a robust catalytic system.

Troubleshooting Workflow: Sluggish Suzuki-Miyaura Coupling

start Problem: Low Conversion (<95%) check_catalyst Is the Catalyst System Potent Enough for C-Cl Activation? start->check_catalyst check_base Is the Base Adequate? check_catalyst->check_base Yes solution_catalyst Action: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or use a pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Action: Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure it is finely powdered for scale-up. check_base->solution_base No solution_temp Action: Increase reaction temperature (e.g., 100-110 °C). check_conditions->solution_temp Temperature? solution_water Action: Optimize solvent ratio (e.g., dioxane/water). Too much water can promote protodeboronation. check_conditions->solution_water Solvent? solution_catalyst->check_base solution_base->check_conditions end_node Achieved High Conversion solution_temp->end_node solution_water->end_node

Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura reactions.

Key Parameters for Scale-Up Optimization

ParameterRecommendationRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, reliable sources of Pd(0) upon reduction in the catalytic cycle.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos)These ligands promote the challenging oxidative addition step for aryl chlorides and stabilize the active Pd(0) species, preventing catalyst decomposition at higher temperatures.[7][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A suitable base is crucial for the transmetalation step. K₃PO₄ is often a good starting point as it is effective but less aggressive than organic bases, minimizing side reactions.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFA polar aprotic solvent with a controlled amount of water is necessary to solubilize both the organic and inorganic components of the reaction.[7][9]
Temperature 80 - 110 °CHigher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.[7]

Protocol 1: Scalable Suzuki-Miyaura Coupling

  • Vessel Preparation: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add 3-Chloro-6-fluoro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.1-1.3 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inerting: Seal the reactor and purge with an inert gas (argon or nitrogen) for at least 30 minutes. This is critical to prevent oxidation of the phosphine ligand and Pd(0) catalyst.

  • Catalyst Loading: In a separate glovebox or under a positive stream of inert gas, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) in the chosen degassed solvent.

  • Reaction Initiation: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water to the reactor via cannula or a pressure-equalizing addition funnel. Begin stirring and then add the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or 2-MeTHF and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[7]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Cl)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetal->pd2_aryl_complex red_elim Reductive Elimination pd2_aryl_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product sub Ar-Cl (3-Chloro-6-fluoro-2-methylpyridine) sub->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Cl)L ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex [Ar-Pd(II)(NR'R'')L] amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR'R'' (Product) red_elim->product sub Ar-Cl (3-Chloro-6-fluoro-2-methylpyridine) sub->ox_add amine R'R''NH + Base amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 3: Work-up and Purification at Scale

FAQ: Our crude product from a cross-coupling reaction is a dark, oily residue, and purification by column chromatography is proving difficult and not scalable. What are the alternatives?

Answer: This is a common issue when scaling up. Residual palladium catalysts often appear as dark, colloidal material, and baseline impurities can complicate purification. Relying solely on chromatography for multi-kilogram scale purification is often economically and practically unfeasible.

Purification Strategy Flowchart:

  • Palladium Scavenging: Before any other purification, treat the crude organic solution.

    • Method: Stir the crude product solution with an adsorbent like activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol), or perform an aqueous wash with a solution of N-acetylcysteine.

    • Rationale: This removes the bulk of the residual palladium, which simplifies subsequent steps and prevents product degradation catalyzed by the metal.

  • Aqueous Washes:

    • Method: Perform a series of aqueous washes. A dilute acid wash (e.g., 1M HCl) can remove basic impurities and unreacted amines. A basic wash (e.g., sat. NaHCO₃) can remove acidic impurities like unreacted boronic acid.

    • Rationale: Liquid-liquid extraction is a highly scalable unit operation that can significantly improve the purity of the crude material before final polishing.

  • Crystallization:

    • Method: Attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol/water). Seeding with a small amount of pure product can be beneficial.

    • Rationale: Crystallization is the most effective and economical method for purifying large quantities of solid material. It provides high purity product and removes isomers and closely related impurities that are difficult to separate by chromatography.

  • Distillation:

    • Method: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be an excellent purification method.

    • Rationale: Distillation separates compounds based on boiling point and is a standard industrial-scale purification technique for liquids.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-fluoro-6-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Retrieved from [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • American Chemical Society. (2026). Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

  • LinkedIn. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

Sources

Identifying and characterizing impurities in 3-Chloro-6-fluoro-2-methylpyridine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3-Chloro-6-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in 3-Chloro-6-fluoro-2-methylpyridine samples?

Impurities in 3-Chloro-6-fluoro-2-methylpyridine can originate from various stages of the manufacturing process and storage.[1] A proactive approach to identify and control these impurities early in development can prevent costly delays later on.[2]

Common sources include:

  • Starting Materials and Reagents: Residual unreacted starting materials or impurities present in the initial reactants.

  • Intermediates and Byproducts: Compounds formed during the synthesis, including isomers and products of side reactions. A common issue in halogenated pharmaceuticals is the presence of dehalogenated impurities.[3]

  • Degradation Products: Impurities formed due to the degradation of the final product during storage or under specific environmental conditions (e.g., exposure to light, heat, or moisture).

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Potential Impurity Profile:

Impurity TypePotential CompoundsRationale
Starting Materials / Intermediates Isomeric forms of dichlorofluoromethylpyridine, precursors from synthesis.Incomplete reaction or carry-over from previous synthetic steps.
Byproducts Dehalogenated species (e.g., 6-fluoro-2-methylpyridine, 3-chloro-2-methylpyridine), hydroxylated pyridines.Resulting from side reactions or over-reduction during synthesis.[3]
Positional Isomers e.g., 2-Chloro-3-fluoro-6-methylpyridine, 6-Chloro-3-fluoro-2-methylpyridine.[4][5]Arising from non-selective reactions during synthesis.
Degradation Products Pyridine N-oxides, hydrolyzed products.Oxidation or hydrolysis of the parent compound.
Residual Solvents Toluene, Dichloromethane, Ethyl Acetate, etc.Common solvents used in organic synthesis and purification.

Troubleshooting Guides

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis can be frustrating. A systematic approach is key to identifying these unknown components. A well-developed, stability-indicating HPLC method is essential for accurate impurity profiling.[2]

Troubleshooting Workflow for Unexpected HPLC Peaks:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Guide:

  • Blank Injection: Always run a blank (injection of the mobile phase or sample solvent) to rule out contamination from the solvent or the HPLC system itself.

  • System Suitability: Check your system suitability parameters (e.g., retention time repeatability, peak area precision) to ensure the system is performing correctly.

  • LC-MS Analysis: The most direct way to get information about an unknown peak is to use a mass spectrometer (MS) as a detector.[6] The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • Forced Degradation Studies: Subjecting the 3-Chloro-6-fluoro-2-methylpyridine sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. If your unknown peak increases under any of these conditions, it is likely a degradation product.

  • Fraction Collection and NMR: If the impurity is present at a sufficient level, you can collect the fraction eluting from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[7]

Q3: My GC-MS analysis shows several small, unidentified peaks. What could they be?

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and ideal for volatile and semi-volatile impurities.[8] Small, unidentified peaks can often be attributed to residual solvents, starting materials, or volatile byproducts.

Troubleshooting Workflow for Unidentified GC-MS Peaks:

GCMS_Troubleshooting Start Unidentified GC-MS Peaks CheckBlank Analyze a solvent blank? Start->CheckBlank LibrarySearch Perform NIST/Wiley library search on MS spectrum? CheckBlank->LibrarySearch No SolventImpurity Peak is a solvent/system artifact CheckBlank->SolventImpurity Yes HighMatch High match score? LibrarySearch->HighMatch Identified Impurity tentatively identified HighMatch->Identified Yes ManualInterpretation Manual interpretation of fragmentation pattern HighMatch->ManualInterpretation No ConfirmStd Confirm with authentic standard? Confirmed Impurity confirmed ConfirmStd->Confirmed Yes ConfirmStd->ManualInterpretation No Identified->ConfirmStd HighResMS Consider High-Resolution MS for elemental composition ManualInterpretation->HighResMS Unknown Impurity remains unknown. Requires further investigation. HighResMS->Unknown

Caption: Troubleshooting guide for unidentified GC-MS peaks.

Common Culprits and Solutions:

  • Residual Solvents: These are very common in GC-MS analysis. Compare the mass spectra of the unknown peaks with a library of common solvents.

  • Column Bleed: At higher temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline or discrete peaks. This is more prominent with older columns.

  • Phthalates and Siloxanes: These are common contaminants from plasticware and septa. Their mass spectra are very characteristic.

  • Starting Materials and Volatile Byproducts: Compare the retention times and mass spectra with those of the known starting materials and likely byproducts. For instance, in the synthesis of halogenated pyridines, byproducts from coupling reactions (like biphenyl in a Suzuki coupling) can be detected by GC-MS.[8]

Q4: How can I use NMR to confirm the structure of an impurity?

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of impurities, provided they can be isolated in sufficient quantity and purity.[7]

Key NMR Techniques for Impurity Characterization:

  • ¹H NMR: This is often the first step. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are highly sensitive to the position of substituents.[7] For example, protons alpha to the nitrogen are the most deshielded.[7][9] Water is a common impurity in hygroscopic samples like pyridine derivatives and often appears as a broad peak.[10]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds like 3-Chloro-6-fluoro-2-methylpyridine. The chemical shift of the fluorine atom will be sensitive to changes elsewhere in the molecule, making it a good probe for identifying impurities where the fluorine atom is still present.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for piecing together the structure of an unknown impurity by revealing correlations between different nuclei.[7]

Example Application:

Suppose you have an impurity that you suspect is a dehalogenated version of your product, specifically 6-fluoro-2-methylpyridine.

  • In the ¹H NMR spectrum, you would expect to see a new aromatic proton signal in place of where the chlorine was, and the coupling patterns of the remaining protons would change.

  • The mass spectrum would show a molecular ion peak that is approximately 34.5 Da lighter (the mass of a chlorine atom) than the parent compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of 3-Chloro-6-fluoro-2-methylpyridine. Method development and validation are crucial for accurate impurity characterization.[6]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of aromatic compounds.[11]
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient to ensure elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[11]
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of UV spectra to assess peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed for the detection of residual solvents and other volatile or semi-volatile impurities.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similarA non-polar column suitable for a wide range of volatile compounds.[11]
Carrier Gas Helium at 1 mL/min (constant flow)Inert carrier gas.
Inlet Temp. 250 °CTo ensure complete volatilization of the sample.
Oven Program 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 minA general-purpose temperature program to separate compounds with different boiling points.
MS Transfer Line 280 °CTo prevent condensation of analytes.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Mass Range m/z 40-500To detect a wide range of potential impurities.
Sample Prep. Dissolve sample in Dichloromethane to a concentration of 1 mg/mL.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common impurities in Pyridine-2,6-d2 spectra.
  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. [Link]

  • Almac Group. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-539. [Link]

  • Pharma Focus Asia. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Lemos, M., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • PubChem. (n.d.). 3-chloro-6-fluoro-2-methylpyridine. [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. [Link]

  • Benchchem. (n.d.). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link]

  • Benchchem. (n.d.). Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.
  • ChemBK. (n.d.). 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Chloro-6-fluoro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Chloropyridine Scaffold

In the landscape of medicinal chemistry and agrochemical development, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties, ability to engage in hydrogen bonding, and water solubility have made it a cornerstone in the design of numerous therapeutic agents and crop protection products.[1][2][3] The strategic incorporation of halogen atoms, specifically chlorine and fluorine, onto this scaffold further modulates its physicochemical and biological properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity, making fluorine-containing pyridine derivatives highly sought-after targets in drug discovery.[4]

This guide focuses on derivatives of the 3-chloro-6-fluoro-2-methylpyridine core. This specific arrangement of substituents presents a unique chemical entity for derivatization, offering multiple sites for chemical modification to explore a wide range of biological activities. We will provide a comparative analysis of the known and potential biological activities of its derivatives, delve into the structure-activity relationships that govern their function, and provide robust, field-proven experimental protocols for their evaluation.

Synthetic Pathways and Derivatization Strategies

The generation of a diverse library of derivatives from the 3-chloro-6-fluoro-2-methylpyridine core is fundamental to exploring its biological potential. Synthetic strategies typically exploit the reactivity of the chloro substituent and the methyl group, or involve building the substituted pyridine ring from acyclic precursors. The diagram below illustrates a generalized workflow from the core scaffold to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Core 3-Chloro-6-fluoro- 2-methylpyridine Core Subst Nucleophilic Substitution (e.g., at C6-Cl) Core->Subst Mod Side-Chain Modification (e.g., at C2-Methyl) Core->Mod Deriv Derivative Library Subst->Deriv Mod->Deriv HTS High-Throughput Screening (Primary Assays) Deriv->HTS Characterization & Purification DoseResp Dose-Response & Potency (IC50 / EC50 / MIC) HTS->DoseResp MoA Mechanism of Action (e.g., Enzyme Inhibition) DoseResp->MoA Lead Lead Compound MoA->Lead

Caption: General workflow from core scaffold to lead compound identification.

Comparative Analysis of Biological Activities

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, insecticidal, and herbicidal effects.[5][6][7] The introduction of chloro and fluoro groups can significantly enhance these properties.

Antimicrobial and Antifungal Activity

The pyridine nucleus is a core component of many compounds with demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria and various fungi.[8][9] The mechanism often involves the disruption of essential microbial processes like cell wall synthesis, protein synthesis, or nucleic acid metabolism.[8] The presence of halogens can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

While specific data for 3-chloro-6-fluoro-2-methylpyridine derivatives is emerging, studies on related halogenated pyridines show significant promise. For instance, certain pyridine-based organic salts have shown potent antibacterial and antibiofilm activity against S. aureus and E. coli.[5] Similarly, other synthesized pyridine derivatives have exhibited strong inhibition zones against microbial strains like E. coli, B. mycoides, and C. albicans.[10]

Insecticidal Properties

Fluorinated and chlorinated pyridine scaffolds are integral to many modern insecticides.[11] These compounds often act as agonists or antagonists of critical neuronal receptors in insects, such as the nicotinic acetylcholine receptor (nAChR). The incorporation of fluorine can enhance the compound's binding affinity and metabolic stability, leading to increased potency and duration of action.[12][13]

For example, various pyridine derivatives have been synthesized and tested for their toxicity against aphids, with some compounds showing activity several times that of the commercial insecticide acetamiprid.[14][15] The development of novel meta-diamide compounds containing pyridine rings has also yielded potent insecticides against pests like Plutella xylostella.[6]

Herbicidal Activity

Pyridine-containing compounds are also prominent in the field of herbicides. A common mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7][16] PPO inhibitors block the synthesis of chlorophyll, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage and plant death.

Novel phenoxypyridine derivatives containing a coumarin moiety have been synthesized and shown to have notable PPO-inhibiting herbicidal activity, with some candidates demonstrating better crop selectivity and safety than commercial herbicides.[7] Similarly, other pyrido[2,3-d]pyrimidine derivatives have been found to possess good herbicidal activity, particularly against monocotyledonous weeds.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-chloro-6-fluoro-2-methylpyridine derivatives is highly dependent on the nature and position of substituent groups. Understanding these relationships is critical for designing more potent and selective compounds.

Caption: Key sites for modification on the core scaffold.

  • Substitution at the Chloro Position (C6): This is a primary site for derivatization via nucleophilic aromatic substitution. Introducing various amines, phenols, or thiols can dramatically alter the molecule's biological profile. The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) will dictate its interaction with the biological target.

  • Modification of the Methyl Group (C2): The methyl group can be functionalized, for example, through halogenation or oxidation, to introduce new reactive handles or alter steric and electronic properties.

  • Substitution on the Pyridine Ring (C4, C5): Adding substituents at these positions can influence the molecule's overall shape and electronic distribution, which can be critical for optimizing binding to a target enzyme or receptor.[19] For instance, the addition of hydroxyl or methoxy groups has been shown to significantly affect the antiproliferative activity of pyridine derivatives.[19]

Comparative Data Summary

The following table summarizes the types of biological activities observed for various classes of substituted pyridine derivatives, providing a predictive framework for derivatives of 3-chloro-6-fluoro-2-methylpyridine.

Derivative ClassTarget ActivityKey Observations & Potential MechanismsSupporting References
N-Alkylated Pyridinium Salts AntibacterialEffective against S. aureus and E. coli; potential for biofilm inhibition.[5]
Thienopyridines AntimicrobialBroad-spectrum activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans).[10]
Pyridine-Thiadiazoles AntimicrobialPotent inhibition against a panel of seven microbial pathogens.[20]
Pyridine-based Meta-Diamides InsecticidalHigh lethality against key agricultural pests like Plutella xylostella.[6]
Halogenated Pyridines InsecticidalOften target the insect nervous system (e.g., nAChR). Fluorine enhances metabolic stability.[11][14]
Phenoxypyridines HerbicidalAct as protoporphyrinogen oxidase (PPO) inhibitors, leading to rapid plant cell death.[7][16]

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of novel derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a foundational step to determine the general toxicity of a compound against a mammalian cell line, which is crucial for therapeutic applications. It measures the metabolic activity of cells, which corresponds to cell viability.[21][22]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293 for normal cell toxicity, or a cancer cell line like HeLa or MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (media + DMSO) and "untreated control" wells (media only).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[21]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum:

    • Culture the target microorganism (e.g., E. coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

Derivatives of 3-chloro-6-fluoro-2-methylpyridine represent a promising class of compounds with significant potential across diverse biological applications. The strategic placement of chloro, fluoro, and methyl groups provides a robust and versatile scaffold for developing novel antimicrobial, insecticidal, and herbicidal agents. The key to unlocking this potential lies in systematic derivatization, guided by a deep understanding of structure-activity relationships, and rigorous biological evaluation using validated experimental protocols. Future research should focus on synthesizing and screening a broad library of these derivatives to identify lead compounds with high potency and selectivity. Further mechanism-of-action studies will be essential to understand how these molecules interact with their biological targets, paving the way for the development of next-generation drugs and crop protection agents.

References

  • Ali, A., et al. (2020). Synthesis and characterization of pyridine-based organic salts: Their antibacterial, antibiofilm and wound healing activities. Bioorganic Chemistry. [Online]. Available: [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. [Online]. Available: [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. [Online]. Available: [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health. [Online]. Available: [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. [Online]. Available: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Online]. Available: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Online]. Available: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. [Online]. Available: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Online]. Available: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Institutes of Health. [Online]. Available: [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Online]. Available: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Online]. Available: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Online]. Available: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Online]. Available: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Online]. Available: [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. [Online]. Available: [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). National Institutes of Health. [Online]. Available: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Institutes of Health. [Online]. Available: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Online]. Available: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (n.d.). MDPI. [Online]. Available: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. [Online]. Available: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. [Online]. Available: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (n.d.). Semantic Scholar. [Online]. Available: [Link]

  • N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide. (n.d.). Google Patents. [Online].
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Online]. Available: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Online]. Available: [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2023). PubMed. [Online]. Available: [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). PubMed. [Online]. Available: [Link]

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (n.d.). PubMed. [Online]. Available: [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PubMed Central. [Online]. Available: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). National Institutes of Health. [Online]. Available: [Link]

  • Synthesis and herbicidal activity of phenylpyridines: A new lead. (2003). Semantic Scholar. [Online]. Available: [Link]

  • 6-Chloro-3-fluoro-2-methylpyridine. (n.d.). PubChem. [Online]. Available: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. (2023). PubMed. [Online]. Available: [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (n.d.). ACS Publications. [Online]. Available: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Online]. Available: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Online]. Available: [Link]

  • 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. (n.d.). ChemBK. [Online]. Available: [Link]

  • 3-Chloro-2-methylpyridine. (n.d.). PubChem. [Online]. Available: [Link]

  • 2-Chloro-3-fluoro-6-methylpyridine. (n.d.). PubChem. [Online]. Available: [Link]

  • 3-Chloro-2-fluoropyridine. (n.d.). PubChem. [Online]. Available: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2025). ResearchGate. [Online]. Available: [Link]

Sources

Comparing the reactivity of 3-Chloro-6-fluoro-2-methylpyridine with other pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Chloro-6-fluoro-2-methylpyridine for Advanced Synthesis

Introduction: Navigating the Complex Reactivity of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1] However, the functionalization of the pyridine ring is a nuanced challenge, dictated by the intricate interplay of substituent electronics and sterics. Simple pyridines have a well-understood reactivity profile: the ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while being deactivated towards electrophilic substitution.[2][3]

This guide delves into the reactivity of a highly functionalized and synthetically valuable building block: 3-Chloro-6-fluoro-2-methylpyridine . We will dissect how the specific arrangement of its three substituents—a chloro group at C-3, a fluoro group at C-6, and a methyl group at C-2—creates a unique chemical personality. This analysis provides researchers, scientists, and drug development professionals with the predictive insights and practical protocols needed to strategically employ this reagent in complex synthetic campaigns. We will compare its performance in key chemical transformations against simpler, benchmark pyridines to provide a clear, data-supported context for its reactivity.

The Electronic and Steric Landscape: Deconstructing Substituent Effects

The reactivity of 3-Chloro-6-fluoro-2-methylpyridine is not merely the sum of its parts. The substituents exert a collective influence on the electron density and steric accessibility of each position on the ring.

  • Nitrogen Atom (N-1): The pyridine nitrogen is inherently electron-withdrawing, creating an overall electron-deficient (π-deficient) aromatic system. This is the primary driver for the ring's susceptibility to nucleophilic attack.[4]

  • Fluoro Group (C-6): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the entire ring, particularly at the ortho (C-6) and para (C-4) positions relative to itself. This inductive pull strongly activates the C-6 position for nucleophilic aromatic substitution (SNA_r_).[5]

  • Chloro Group (C-3): Chlorine also exerts a -I effect, further decreasing the ring's electron density. While less electronegative than fluorine, its presence contributes to the overall electrophilicity of the ring.

  • Methyl Group (C-2): The methyl group is a weak electron-donating group (+I effect) and also exerts a steric influence. Its proximity to the nitrogen atom and the C-3 position can hinder the approach of bulky reagents. This steric crowding can decrease the basicity of the nitrogen and influence the regioselectivity of certain reactions.[6][7]

Collectively, the two powerful electron-withdrawing halogen substituents render the pyridine ring highly electrophilic and primed for nucleophilic attack. The key to synthetic utility lies in understanding the competition between the two potential leaving groups—chloride at C-3 and fluoride at C-6.

Comparative Reactivity in Key Chemical Transformations

We will now explore the reactivity of 3-Chloro-6-fluoro-2-methylpyridine in two of the most critical classes of reactions in modern synthesis: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNA_r_): A Tale of Two Halogens

SNA_r_ on heteroaromatic rings proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The rate of this reaction is enhanced by electron-withdrawing groups that can stabilize this negative charge.

In 3-Chloro-6-fluoro-2-methylpyridine, both C-3 and C-6 are potential sites for nucleophilic attack.

  • Reactivity at C-6 (Fluoro Displacement): The C-6 position is ortho to the ring nitrogen, a highly activated position for nucleophilic attack.[9] The negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization. Furthermore, the strong inductive effect of the fluorine atom makes the C-6 carbon highly electrophilic. In SNA_r_ reactions where the initial nucleophilic attack is the rate-determining step, fluoride is often a superior leaving group to chloride.[10]

  • Reactivity at C-3 (Chloro Displacement): The C-3 position is less activated than C-6. While the ring is electron-deficient overall, a nucleophilic attack at C-3 does not allow for direct resonance stabilization of the negative charge onto the ring nitrogen.

Prediction and Experimental Evidence: Overwhelmingly, nucleophilic aromatic substitution will occur selectively at the C-6 position , with displacement of the fluoride. The combination of electronic activation by the ring nitrogen and the high electrophilicity of the C-F bond makes this pathway far more favorable than attack at the less-activated C-3 position.

Experimental Protocol: Selective Nucleophilic Aromatic Substitution at C-6

This protocol describes a typical procedure for the substitution of the C-6 fluorine with an oxygen nucleophile.

Reaction: Synthesis of 3-Chloro-2-methyl-6-phenoxypyridine

  • Reagent Preparation: To an oven-dried round-bottom flask, add phenol (104 mg, 1.1 mmol, 1.1 equiv). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Base Addition: Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv) to the solution. Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Add 3-Chloro-6-fluoro-2-methylpyridine (145 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Palladium-Catalyzed Cross-Coupling: Exploiting Differential Bond Strength

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational methods for C-C and C-N bond formation.[11][12] Their selectivity on polyhalogenated substrates is governed by the relative rates of the initial oxidative addition step to the Pd(0) catalyst. The reactivity of carbon-halogen bonds in this step follows a well-established trend: C-I > C-Br > C-Cl >> C-F.[13]

For 3-Chloro-6-fluoro-2-methylpyridine, this trend provides a clear and predictable outcome:

  • Reactivity at C-3 (Chloro Site): The C-Cl bond is significantly more susceptible to oxidative addition by a Pd(0) complex than the C-F bond.

  • Reactivity at C-6 (Fluoro Site): The C-F bond is exceptionally strong and generally unreactive in standard palladium cross-coupling reactions, requiring highly specialized and forceful conditions for activation.

Prediction and Experimental Evidence: Palladium-catalyzed cross-coupling reactions will occur with high selectivity at the C-3 position , leaving the C-6 fluoro group intact. This orthogonal reactivity is a powerful synthetic tool, allowing for stepwise functionalization of the pyridine ring. First, a substituent can be introduced at C-3 via cross-coupling, followed by a second, different substituent at C-6 via SNA_r_.

Data Summary: Comparative Reactivity

Pyridine SubstrateReaction TypePrimary Reactive SiteRationale
3-Chloro-6-fluoro-2-methylpyridine SNA_r_ C-6 (F) Position activated by ring nitrogen; F is a good leaving group in SNA_r_.[10]
3-Chloro-6-fluoro-2-methylpyridine Cross-Coupling C-3 (Cl) C-Cl bond is much more reactive towards Pd(0) oxidative addition than C-F.[13]
3-ChloropyridineCross-CouplingC-3 (Cl)Single available site for reaction.
2,6-DifluoropyridineSNA_r_C-2 or C-6 (F)Both positions are highly activated by the ring nitrogen.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-3

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid at the C-3 position.

Reaction: Synthesis of 6-Fluoro-2-methyl-3-phenylpyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon), add to an oven-dried vial: 3-Chloro-6-fluoro-2-methylpyridine (145 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv), and SPhos (16 mg, 0.04 mmol, 4 mol%).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex electronic movements in these reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Complex Transmetal Transmetalation (R-B(OH)2 + Base) PdII_Complex->Transmetal R-B(OH)2 PdII_Aryl_Complex Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-R Product RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Tree Predicting Reactivity of 3-Chloro-6-fluoro-2-methylpyridine Start Select Reaction Type SNAr Nucleophilic Aromatic Substitution (SNA_r_) Start->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling ResultSNAr Selective reaction at C-6 (Displace -F) SNAr->ResultSNAr ResultCC Selective reaction at C-3 (Couple at -Cl) CrossCoupling->ResultCC ReasonSNAr Reason: C-6 is ortho to N, highly activated. Intermediate is resonance stabilized. ResultSNAr->ReasonSNAr ReasonCC Reason: C-Cl bond is much weaker than C-F bond. Favors oxidative addition. ResultCC->ReasonCC

Caption: Decision workflow for predicting the regioselective outcome of reactions.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a substrate of remarkable synthetic potential, characterized by a highly predictable and orthogonal reactivity profile. The electronic activation provided by the ring nitrogen overwhelmingly directs nucleophilic aromatic substitution to the C-6 position, enabling selective displacement of the fluoride leaving group. Conversely, the significant difference in bond strength between the C-Cl and C-F bonds allows for precise, palladium-catalyzed cross-coupling exclusively at the C-3 position. This dual-mode reactivity allows for a stepwise, controlled introduction of diverse functionalities, making it an exceptionally valuable building block for constructing complex molecules in pharmaceutical and materials research. Understanding this nuanced interplay of electronic and mechanistic principles is paramount for leveraging its full synthetic power.

References

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • BenchChem. (2025). A Comparative Guide to 2,3,6-Trimethoxyisonicotinaldehyde and Other Substituted Pyridines in Chemical Synthesis.
  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • PMC - NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • ScienceDirect. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • BenchChem. (2025). The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Pyridine.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

Sources

A Researcher's Guide to Evaluating the Agrochemical Potential of Novel Pyridine Scaffolds: A Case Study with 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and agrochemical development, the journey from a novel chemical entity to a viable product is paved with rigorous evaluation. This guide provides a strategic framework for assessing the biological efficacy of new pyridine derivatives, using the uncharacterized compound 3-Chloro-6-fluoro-2-methylpyridine as a central case study. While specific experimental data for this molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its initial screening and comparison against established alternatives in key agricultural applications.

The pyridine ring is a privileged scaffold in both pharmaceuticals and agrochemicals, known for its versatile biological activities.[1][2][3][4][5][6] The unique electronic properties conferred by the nitrogen atom, combined with the diverse substitutions possible on the ring, allow for fine-tuning of a molecule's interaction with biological targets. The subject of our case study, 3-Chloro-6-fluoro-2-methylpyridine, possesses a combination of halogen and methyl substitutions that suggest potential for significant bioactivity. The presence of a trifluoromethyl group in many successful agrochemicals makes related fluorinated pyridines intriguing candidates for discovery programs.[7]

This guide will delineate a logical, field-proven approach to the initial in vitro screening of this and similar novel pyridine compounds for fungicidal, herbicidal, and insecticidal activities. We will explore the causality behind the selection of specific assays, provide detailed, self-validating experimental protocols, and present hypothetical comparative data to illustrate the evaluation process.

Section 1: Initial Assessment as a Potential Fungicide

Given the prevalence of pyridine-based fungicides, a primary avenue of investigation for 3-Chloro-6-fluoro-2-methylpyridine is its potential to inhibit fungal growth. We will compare its hypothetical performance against well-established commercial fungicides with varying modes of action.

Comparative Compounds:
  • Azoxystrobin: A broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration.

  • Fluopyram: A succinate dehydrogenase inhibitor (SDHI) fungicide which also has a pyridine core.[8]

  • Tebuconazole: A triazole fungicide that inhibits sterol biosynthesis.

Primary Screening: Fungal Growth Inhibition Assay

This assay provides a direct measure of a compound's ability to prevent the growth of key plant pathogenic fungi.

Experimental Protocol:

  • Fungal Isolates: Obtain pure cultures of economically important fungal pathogens, such as Botrytis cinerea (gray mold) and Rhizoctonia solani (root rot).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with serial dilutions of 3-Chloro-6-fluoro-2-methylpyridine and the comparative fungicides (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). A solvent control (e.g., DMSO) must be included.

  • Inoculation: Place a 5 mm mycelial plug of the actively growing fungus onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 48, 72, and 96 hours) until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound against each fungus.[9][10][11]

Hypothetical Comparative Data for Fungicidal Activity (EC50 in µg/mL):

CompoundBotrytis cinereaRhizoctonia solani
3-Chloro-6-fluoro-2-methylpyridine5.28.9
Azoxystrobin0.81.5
Fluopyram1.22.1
Tebuconazole3.54.8
Experimental Workflow for Fungicide Screening

Caption: Workflow for in vitro fungicide screening.

Section 2: Evaluation as a Potential Herbicide

Many commercial herbicides are pyridine derivatives.[5][12] The herbicidal potential of 3-Chloro-6-fluoro-2-methylpyridine can be assessed by its effect on the germination and growth of model plant species.

Comparative Compounds:
  • Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the shikimate pathway.

  • 2,4-D: A selective auxin-mimic herbicide primarily used for broadleaf weed control.

  • Mesotrione: A selective herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13]

Primary Screening: Seed Germination and Root Elongation Assay

This assay is a rapid and sensitive method to evaluate the phytotoxicity of a compound.[14][15]

Experimental Protocol:

  • Plant Species: Select seeds of a model monocot (e.g.,Lolium perenne, perennial ryegrass) and a model dicot (e.g.,Arabidopsis thaliana).

  • Treatment Application: Prepare various concentrations of 3-Chloro-6-fluoro-2-methylpyridine and the comparative herbicides in a suitable solvent. Apply 1 mL of each concentration to a filter paper in a petri dish and allow the solvent to evaporate. A solvent-only control is essential.

  • Seeding: Place 20-30 seeds on each treated filter paper and add a small amount of sterile water.

  • Incubation: Incubate the petri dishes in a growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After 5-7 days, count the number of germinated seeds and measure the root length of the seedlings.

  • Analysis: Calculate the germination inhibition percentage and the root growth inhibition percentage relative to the solvent control. Determine the GR50 (Concentration for 50% growth reduction) for each compound.

Hypothetical Comparative Data for Herbicidal Activity (GR50 in µM):

CompoundLolium perenne (Monocot)Arabidopsis thaliana (Dicot)
3-Chloro-6-fluoro-2-methylpyridine15.59.8
Glyphosate5.04.2
2,4-D>1002.5
Mesotrione12.08.5
Experimental Workflow for Herbicide Screening

Caption: Workflow for primary herbicide screening.

Section 3: Investigation as a Potential Insecticide

The pyridine scaffold is also present in a number of insecticides.[16][17] An initial assessment of 3-Chloro-6-fluoro-2-methylpyridine's insecticidal properties is therefore a logical step in a comprehensive screening cascade.

Comparative Compounds:
  • Imidacloprid: A neonicotinoid insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.

  • Chlorpyrifos: An organophosphate insecticide that inhibits acetylcholinesterase.

  • Cypermethrin: A pyrethroid insecticide that affects sodium channels in nerve cells.

Primary Screening: Contact and Ingestion Bioassay

This dual assay helps to determine if the compound is effective upon direct contact or if it needs to be ingested by the target insect.[18][19][20][21]

Experimental Protocol:

  • Insect Species: Use a model insect pest such as the fruit fly (Drosophila melanogaster) or the aphid (Myzus persicae).

  • Contact Assay (Vial Method):

    • Coat the inside of glass vials with a solution of the test compound and allow the solvent to evaporate, leaving a dry film.

    • Introduce a known number of insects into each vial.

    • Record mortality at various time points (e.g., 4, 8, 12, and 24 hours).

  • Ingestion Assay (Leaf Dip Method):

    • Dip leaves of a suitable host plant into solutions of the test compounds.

    • Allow the leaves to dry and then place them in a petri dish with a known number of insects.

    • Record mortality at 24, 48, and 72 hours.

  • Analysis: Calculate the percentage mortality for each compound, concentration, and time point. Determine the LC50 (Lethal Concentration to kill 50% of the population) for each assay.

Hypothetical Comparative Data for Insecticidal Activity (LC50 in µg/cm² for contact, ppm for ingestion):

CompoundDrosophila melanogaster (Contact)Myzus persicae (Ingestion)
3-Chloro-6-fluoro-2-methylpyridine2.57.1
Imidacloprid0.51.2
Chlorpyrifos1.12.4
Cypermethrin0.2>50
Experimental Workflow for Insecticide Screening

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-fluoro-2-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, a privileged structure renowned for its versatility and presence in numerous therapeutic agents. Among the vast array of pyridine-based compounds, the 3-Chloro-6-fluoro-2-methylpyridine core has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs built upon this scaffold, offering a comparative analysis of how subtle molecular modifications can profoundly impact biological activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from disparate studies on related pyridine derivatives to construct a predictive SAR model for this specific analog series.

The 3-Chloro-6-fluoro-2-methylpyridine Scaffold: A Privileged Starting Point

The 3-Chloro-6-fluoro-2-methylpyridine core possesses a unique combination of electronic and steric features that make it an attractive scaffold for kinase inhibitor design. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the ATP-binding pocket of many kinases. The substituents at positions 2, 3, and 6 offer distinct vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • 2-Methyl Group: This group can provide a steric anchor, influencing the orientation of the molecule within the binding site and potentially forming beneficial van der Waals interactions.

  • 3-Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capacity. It can also serve as a synthetic handle for further functionalization.

  • 6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through potential hydrogen bonding or favorable electrostatic interactions.

Deciphering the Structure-Activity Landscape: A Positional Analysis

The biological activity of 3-Chloro-6-fluoro-2-methylpyridine analogs is highly dependent on the nature and position of additional substituents. By extrapolating from SAR studies of related pyridine-based kinase inhibitors, we can infer the likely impact of modifications at the remaining C4 and C5 positions, as well as substitutions of the existing groups.

Modifications at the C4 and C5 Positions

The C4 and C5 positions of the pyridine ring are often solvent-exposed in kinase binding pockets, making them ideal sites for introducing larger substituents to enhance potency and selectivity.

  • C4 Position: Introduction of various moieties at this position can lead to significant gains in activity. For instance, in related pyridinylimidazole inhibitors of p38 MAP kinase, substitution at the analogous position with bulky hydrophobic groups has been shown to be beneficial.[1]

  • C5 Position: This position is often targeted for the introduction of groups that can form additional hydrogen bonds or interact with specific residues outside the immediate hinge region, thereby improving selectivity.

The general synthetic approach to functionalize these positions often involves multi-step sequences starting from commercially available substituted pyridines.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To enable researchers to explore the SAR of this promising scaffold, this section provides detailed, step-by-step methodologies for the synthesis of key analogs and for their biological evaluation.

General Synthetic Scheme for C4/C5 Functionalization

The synthesis of functionalized 3-Chloro-6-fluoro-2-methylpyridine analogs can be achieved through various cross-coupling reactions. A representative synthetic workflow is depicted below.

Synthetic Workflow Start 3-Chloro-6-fluoro-2-methylpyridine Step1 Halogenation (e.g., NBS, NIS) at C4 or C5 Start->Step1 Intermediate1 4/5-Halo-3-chloro-6-fluoro- 2-methylpyridine Step1->Intermediate1 Step2 Suzuki or Stille Coupling (Aryl/Heteroaryl Boronic Acids or Stannanes) Intermediate1->Step2 Final_Product C4/C5-Functionalized Analogs Step2->Final_Product

Caption: General workflow for C4/C5 functionalization.

Step-by-Step Protocol for Suzuki Coupling:

  • To a solution of the 4- or 5-halo-3-chloro-6-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C4/C5-functionalized analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a panel of kinases is a critical step in the SAR evaluation. The following is a general protocol for a luminescence-based kinase assay.[2]

Kinase Inhibition Assay Start Prepare kinase, substrate, and ATP solution Step1 Dispense test compounds (analogs) at various concentrations into a 96-well plate Start->Step1 Step2 Add kinase solution to each well Step1->Step2 Step3 Initiate reaction by adding ATP/substrate solution Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Add detection reagent (e.g., ADP-Glo™) Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Calculate IC50 values Step6->Step7

Sources

A Predictive In Vitro and In Vivo Performance Guide: 3-Chloro-6-fluoro-2-methylpyridine in the Context of Halogenated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticipated in vitro and in vivo performance of 3-Chloro-6-fluoro-2-methylpyridine. In the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) principles and findings from studies on structurally related halogenated and methylated pyridine derivatives. By examining the biological activities of these analogs, we can project the likely behavior of 3-Chloro-6-fluoro-2-methylpyridine, providing a foundation for future experimental design and application.

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms and methyl groups can significantly modulate the physicochemical properties and biological efficacy of the parent pyridine ring.[1][2]

Comparative Analysis: Projecting Performance from Analogs

The biological impact of substituting a pyridine ring is intricately linked to the nature and position of the substituents.[4][5] For 3-Chloro-6-fluoro-2-methylpyridine, the presence of two different halogens (chlorine and fluorine) and a methyl group suggests a unique electronic and steric profile that likely influences its interactions with biological targets.

Table 1: Predicted In Vitro Performance Comparison
CompoundPredicted/Observed Biological ActivityRationale and Supporting Data from Analogs
3-Chloro-6-fluoro-2-methylpyridine Predicted: Potential for moderate to high cytotoxicity in cancer cell lines. Possible antimicrobial and mutagenic activity.Based on the observed mutagenic activity of 2-chloropyridine in the Salmonella/microsome assay[6] and the cytotoxic effects of other fluorinated pyrimidine derivatives in cancer cell lines.[7][8] The combination of chloro and fluoro groups may enhance these properties.
2-Chloropyridine Observed: Mutagenic activity with metabolic activation.[6]The presence of a chlorine atom at the 2-position appears to be a key factor in its mutagenic potential.[6]
Fluorinated Pyrimidine Derivatives Observed: Cytotoxic activity against various cancer cell lines.[7][8]The incorporation of fluorine can enhance the biological activity of pyrimidine-based compounds, leading to antitumor effects.[8]
Dimethylpyridine Derivatives Observed: Some derivatives show significant inhibitory activity on COX-1 and COX-2, suggesting anti-inflammatory potential.[9]The methyl group's position and interaction with other substituents influence the compound's ability to bind to enzyme active sites.[9]
Table 2: Predicted In Vivo Performance Comparison
CompoundPredicted/Observed Biological ActivityRationale and Supporting Data from Analogs
3-Chloro-6-fluoro-2-methylpyridine Predicted: Potential for antitumor efficacy in animal models. Possible antimicrobial activity in vivo. Potential for toxicity that would require careful dose-ranging studies.Extrapolated from the in vivo antitumor effects observed in some pyridine derivatives[10] and the antimicrobial properties of others.[2] The halogenation might also contribute to toxicity, as seen with some halogenated pyrimidines.[11]
Halogenated Pyrimidines (in general) Observed: Some have been investigated for their effects on oncogenesis in vivo, with varying results.[11]The in vivo effects are complex and depend on the specific halogen and its position, as well as the animal model used.[11]
Thioalkyl Derivatives of Pyridine Observed: Demonstrated anticonvulsant, anxiolytic, and antidepressant effects in psychotropic studies with low toxicity at studied doses.[12]Shows that pyridine derivatives can be developed for a range of in vivo applications with favorable safety profiles.[12]
Indolo[2,3-b]quinolines (Pyridine-containing) Observed: Remarkable in vivo antitumor activity against Ehrlich ascites carcinoma in mice, with antioxidant effects.[13]Demonstrates the potential of complex pyridine-containing ring systems in cancer therapy.[13]

Causality Behind Experimental Choices in Analog Studies

The choice of in vitro and in vivo models in the cited studies is driven by the therapeutic hypothesis for the compound class. For instance, the use of cancer cell lines for cytotoxicity assays is a standard first step in anticancer drug discovery.[7] Similarly, the selection of specific enzymes like COX-1 and COX-2 is based on their relevance as anti-inflammatory drug targets.[9] In vivo studies in mice are crucial for evaluating a compound's efficacy and toxicity in a whole-organism context, providing data that is more translatable to human clinical trials.[11][13]

Experimental Workflows and Methodologies

To empirically determine the performance of 3-Chloro-6-fluoro-2-methylpyridine, a logical progression of established in vitro and in vivo assays would be necessary.

In Vitro Cytotoxicity Assay Workflow

cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Incubation and Viability Assay cluster_3 Data Analysis A Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates B Incubate for 24 hours to allow for cell attachment A->B C Prepare serial dilutions of 3-Chloro-6-fluoro-2-methylpyridine B->C D Treat cells with varying concentrations of the compound C->D E Include vehicle control and positive control (e.g., doxorubicin) F Incubate for 48-72 hours E->F G Add MTT or other viability reagent F->G H Measure absorbance to determine cell viability G->H I Calculate percentage of cell viability relative to control H->I J Determine IC50 value I->J

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Step-by-Step Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-6-fluoro-2-methylpyridine in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Antitumor Efficacy Study Workflow

cluster_0 Tumor Implantation cluster_1 Treatment Regimen cluster_2 Monitoring and Endpoint cluster_3 Data Analysis A Inject cancer cells subcutaneously into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer 3-Chloro-6-fluoro-2-methylpyridine (e.g., intraperitoneally) C->D E Administer vehicle to the control group C->E F Measure tumor volume and body weight regularly E->F G Monitor for signs of toxicity F->G H Sacrifice mice when tumors reach a predetermined size or at the end of the study G->H I Compare tumor growth between treatment and control groups H->I J Analyze toxicity data (e.g., weight loss) I->J

Caption: Workflow for an in vivo antitumor efficacy study in a mouse model.

Step-by-Step Protocol for In Vivo Antitumor Efficacy
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into different groups (e.g., vehicle control, different doses of the test compound, positive control like a standard chemotherapy drug).

  • Drug Administration: Administer 3-Chloro-6-fluoro-2-methylpyridine via a suitable route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

  • Toxicity Monitoring: Monitor the health of the animals daily, including body weight measurements, to assess for any treatment-related toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups to determine the antitumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the results.

Concluding Remarks

While direct experimental evidence for 3-Chloro-6-fluoro-2-methylpyridine is currently lacking in the public domain, a comparative analysis based on its structural analogs provides a valuable predictive framework. The presence of chloro, fluoro, and methyl substituents on the pyridine ring suggests that this compound is likely to exhibit significant biological activity, with potential applications in oncology and infectious diseases. The provided experimental workflows offer a standard and robust approach to systematically evaluate its in vitro and in vivo properties. Further empirical investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of 3-Chloro-6-fluoro-2-methylpyridine.

References

  • Synthesis and in vitro cytotoxicity evaluation of some fluorinated hexahydropyrimidine derivatives. (2011). PubMed. Retrieved from [Link]

  • About the Influence of Halogenated Pyrimidines on the in Vivo-Oncogenesis. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved from [Link]

  • The influence of p53 status on the cytotoxicity of fluorinated pyrimidine L-nucleosides. (2015). Taylor & Francis Online. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. Retrieved from [Link]

  • 2-Methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). PubMed. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. Retrieved from [Link]

  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. (1987). PubMed. Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). The Royal Society of Chemistry. Retrieved from [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. Retrieved from [Link]

  • In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. (n.d.). Europe PMC. Retrieved from [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. (2022). ResearchGate. Retrieved from [Link]

  • Newer biologically active pyridines: A potential review. (2025). ResearchGate. Retrieved from [Link]

  • In vitro tools for orally inhaled drug products—state of the art for their application in pharmaceutical research and industry and regulatory challenges. (2021). PMC. Retrieved from [Link]

  • Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Pharmacodynamic Models to Determine the Effect of Antibacterial Drugs. (2010). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-6-fluoro-2-methylpyridine Against Standard Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile functionalization potential allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in modern drug discovery.[2] Halogenation of the pyridine ring is a common strategy to modulate these properties, influencing factors such as metabolic stability and target binding affinity. This guide provides a comprehensive framework for benchmarking the novel compound 3-Chloro-6-fluoro-2-methylpyridine against established standards in key preclinical assays. Our focus is on providing objective, data-driven comparisons relevant to researchers, scientists, and drug development professionals.

Compound Profiles

A thorough understanding of the physicochemical properties of a compound is fundamental to interpreting its biological activity. Below is a profile of our target compound and the selected standards for our benchmarking studies.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
3-Chloro-6-fluoro-2-methylpyridine 1214342-64-9C₆H₅ClFN145.56A halogenated pyridine derivative with potential applications in medicinal chemistry. Its biological activity is the subject of this investigation.
Dasatinib 302962-49-8C₂₂H₂₆ClN₇O₂S488.01A potent multi-targeted kinase inhibitor used in cancer therapy, serving as a standard for kinase inhibition assays.
Sorafenib 284461-73-0C₂₁H₁₆ClF₃N₄O₃464.83A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases, another key standard for kinase inhibition profiling.
Verapamil 52-53-9C₂₇H₃₈N₂O₄454.60A calcium channel blocker known to be a substrate and inhibitor of cytochrome P450 enzymes, making it a suitable control for metabolic stability assays.[3][4]
Doxorubicin 23214-92-8C₂₇H₂₉NO₁₁543.52A widely used chemotherapy agent known for its potent cytotoxic effects, serving as a positive control in cytotoxicity assays.[5][6]

Experimental Benchmarking Protocols

To comprehensively evaluate the potential of 3-Chloro-6-fluoro-2-methylpyridine as a drug candidate, we will perform a series of in vitro assays to assess its kinase inhibitory activity, metabolic stability, and cytotoxicity.

In Vitro Kinase Inhibition Assay

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Therefore, assessing the kinase inhibitory potential of a novel compound is a critical step in its evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution (Serial dilution of 3-Chloro-6-fluoro-2-methylpyridine, Dasatinib, and Sorafenib in DMSO) incubation Incubation (Compounds pre-incubated with kinase) compound_prep->incubation Add to plate enzyme_prep Kinase & Substrate Preparation (Recombinant kinase and peptide substrate in assay buffer) enzyme_prep->incubation reaction_start Reaction Initiation (Addition of ATP to start phosphorylation) incubation->reaction_start detection Signal Detection (Luminescence measurement of remaining ATP) reaction_start->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-6-fluoro-2-methylpyridine, Dasatinib, and Sorafenib in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. Prepare a kinase reaction mixture containing the target kinase (e.g., a panel of cancer-relevant kinases) and its specific peptide substrate in a kinase assay buffer. Add the kinase mixture to the wells containing the compounds and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Signal Detection: After a 60-minute incubation at 30°C, stop the reaction and measure the amount of remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Metabolic Stability Assay

Poor metabolic stability is a major reason for the failure of drug candidates in later stages of development.[7] This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis compound_prep Compound Preparation (3-Chloro-6-fluoro-2-methylpyridine and Verapamil in buffer) incubation Incubation at 37°C (Samples taken at multiple time points) compound_prep->incubation microsome_prep Microsome Preparation (Liver microsomes and NADPH regenerating system) microsome_prep->incubation quenching Reaction Quenching (Addition of cold acetonitrile) incubation->quenching lcms_analysis LC-MS/MS Analysis (Quantification of remaining compound) quenching->lcms_analysis data_analysis Data Analysis (Calculation of half-life and intrinsic clearance) lcms_analysis->data_analysis

Caption: Workflow for the liver microsomal stability assay.

  • Reagent Preparation: Prepare working solutions of 3-Chloro-6-fluoro-2-methylpyridine and the control compound, Verapamil. Prepare a suspension of human liver microsomes in phosphate buffer. Prepare an NADPH regenerating system.

  • Incubation: Pre-warm the microsome suspension and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate the reaction mixture at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

Cytotoxicity Assay (MTT Assay)

Assessing the cytotoxic potential of a compound is crucial to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (Plate cells in a 96-well plate) compound_treatment Compound Treatment (Add serial dilutions of 3-Chloro-6-fluoro-2-methylpyridine and Doxorubicin) cell_seeding->compound_treatment mtt_addition MTT Addition (Add MTT reagent to each well) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (Add solubilization solution) mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement (Read absorbance at 570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation (Determine the concentration for 50% inhibition of cell viability) absorbance_reading->ic50_calculation

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and integrity of chemical intermediates are paramount. 3-Chloro-6-fluoro-2-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its quality through robust and reliable analytical methods is not just a regulatory requirement but a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 3-Chloro-6-fluoro-2-methylpyridine, with a focus on the critical process of cross-validation.

As a Senior Application Scientist, my experience has shown that while individual method validation is essential, the cross-validation of orthogonal methods provides a higher degree of confidence in analytical results. This guide is structured to not only present protocols but to delve into the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource.

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical method, even if validated, can sometimes lead to an incomplete understanding of a sample's purity profile. Impurities may co-elute with the main peak, or some may not be detectable under the chosen conditions. By employing two dissimilar analytical techniques, such as HPLC and GC, we can achieve an orthogonal approach. This means that the separation and detection principles of the two methods are fundamentally different, providing a more comprehensive characterization of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 3-Chloro-6-fluoro-2-methylpyridine, which is non-volatile, HPLC is an excellent choice.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. It separates analytes in the gas phase based on their interaction with a stationary phase within a capillary column.

The cross-validation of these two methods ensures inter-laboratory reproducibility and confirms the reliability of the analytical data across different platforms.[1]

Experimental Design: A Tale of Two Methods

Due to the limited availability of publicly accessible, validated analytical methods for 3-Chloro-6-fluoro-2-methylpyridine, the following protocols are presented as representative examples based on the analysis of structurally similar halogenated pyridine derivatives. These methods are designed to be robust and serve as a strong starting point for in-house validation and cross-validation studies.

High-Performance Liquid Chromatography (HPLC) Protocol

The rationale for selecting a reversed-phase HPLC method is its versatility and suitability for a wide range of organic molecules, including those with moderate polarity like our target compound. A C18 column is chosen for its hydrophobic stationary phase, which will interact with the non-polar aspects of the 3-Chloro-6-fluoro-2-methylpyridine molecule.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water

    • 0-15 min: 40% ACN to 80% ACN

    • 15-20 min: 80% ACN

    • 20-25 min: 80% ACN to 40% ACN

    • 25-30 min: 40% ACN

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (based on the UV absorbance profile of similar pyridine derivatives)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 25 mg of 3-Chloro-6-fluoro-2-methylpyridine.

  • Dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol

The choice of GC with a Flame Ionization Detector (FID) is predicated on the expected volatility of 3-Chloro-6-fluoro-2-methylpyridine and the need for a robust, universal detector for organic compounds. A non-polar capillary column is selected to separate compounds based on their boiling points.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 25 mg of 3-Chloro-6-fluoro-2-methylpyridine.

  • Dissolve in a 25 mL volumetric flask with dichloromethane to a final concentration of 1 mg/mL.

Visualizing the Workflow

To better illustrate the logical flow of the cross-validation process, the following diagram outlines the key stages.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method HPLC_Dev Method Development HPLC_Val Method Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val HPLC_Data HPLC Data Acquisition HPLC_Val->HPLC_Data Cross_Val Cross-Validation Study HPLC_Data->Cross_Val GC_Dev Method Development GC_Val Method Validation (ICH Q2(R1)) GC_Dev->GC_Val GC_Data GC Data Acquisition GC_Val->GC_Data GC_Data->Cross_Val Comparison Comparative Data Analysis Cross_Val->Comparison Report Final Report & Purity Statement Comparison->Report OrthogonalComparison cluster_hplc Non-Volatile/Thermally Labile Path cluster_gc Volatile/Thermally Stable Path Analyte 3-Chloro-6-fluoro-2-methylpyridine Volatility Assess Volatility & Thermal Stability Analyte->Volatility HPLC Primary Method: HPLC Volatility->HPLC Non-Volatile GC Orthogonal Method: GC Volatility->GC Volatile HPLC_Purity Quantify Main Component & Non-Volatile Impurities HPLC->HPLC_Purity CrossValidate Cross-Validate Results HPLC_Purity->CrossValidate GC_Impurities Quantify Volatile Impurities & Residual Solvents GC->GC_Impurities GC_Impurities->CrossValidate ComprehensiveProfile Comprehensive Purity Profile CrossValidate->ComprehensiveProfile

Caption: Decision logic for selecting and cross-validating orthogonal analytical methods.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of quality control in the pharmaceutical industry. For a critical intermediate like 3-Chloro-6-fluoro-2-methylpyridine, employing orthogonal techniques such as HPLC and GC provides a comprehensive and trustworthy purity profile. While the methods presented here are illustrative, they are grounded in established analytical principles for similar compounds and offer a robust framework for in-house development and validation. By adhering to the principles of scientific integrity, expertise, and thorough referencing, researchers and drug development professionals can ensure the quality and safety of their products from the earliest stages of the manufacturing process.

References

  • PharmaGuru. (2025, August 11).

Sources

A Senior Application Scientist's Guide to Reproducible Experiments with 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Chloro-6-fluoro-2-methylpyridine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. We will move beyond simple protocol recitation to explore the causal factors that govern experimental success, ensuring that the methodologies described are not only effective but, most importantly, reproducible. By comparing its performance against relevant alternatives and grounding our discussion in established chemical principles, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this valuable reagent.

Introduction to 3-Chloro-6-fluoro-2-methylpyridine: A Profile

3-Chloro-6-fluoro-2-methylpyridine (CAS No: 1214342-64-9) is a substituted pyridine ring, a structural motif frequently found in pharmaceuticals and functional materials.[1] Its utility stems from the specific arrangement of its functional groups:

  • The Pyridine Core: A nitrogen-containing heterocycle that is a common feature in bioactive molecules.

  • The Chloro Group (C3): A key reactive site, serving as a leaving group for various cross-coupling and nucleophilic substitution reactions.

  • The Fluoro Group (C6): Modulates the electronic properties of the ring, influencing reactivity and potentially conferring desirable pharmacokinetic properties in drug candidates.

  • The Methyl Group (C2): Provides steric influence and can affect the molecule's conformation and metabolic stability.

The primary challenge and opportunity in using this reagent lies in the selective and efficient functionalization of the C-Cl bond. Reproducibility in these transformations is paramount and depends critically on a nuanced understanding of reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents.

Core Synthetic Methodologies: A Comparative Analysis

We will focus on three cornerstone reactions for which 3-Chloro-6-fluoro-2-methylpyridine is a prime substrate: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). The success of these reactions hinges on overcoming the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[2]

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, essential for synthesizing biaryl structures.[3] For a substrate like 3-Chloro-6-fluoro-2-methylpyridine, activating the C-Cl bond is the principal hurdle.[4]

Causality Behind Protocol Choices:

  • Catalyst System: The choice of palladium precursor and ligand is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may prove sluggish. More electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[2][3]

  • Base Selection: The base not only activates the boronic acid partner but also influences catalyst activity and stability.[5] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like Na₂CO₃ for these challenging couplings.[2]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are standard, as they effectively solvate the catalyst complex without interfering with the reaction.[6]

Comparative Performance Data:

To illustrate the importance of substrate and ligand choice, consider the following representative data comparing 3-Chloro-6-fluoro-2-methylpyridine with a more reactive bromo-analog in a typical Suzuki coupling with phenylboronic acid.

EntryPyridine SubstrateLigandBaseSolventTemp. (°C)Time (h)Yield (%)
13-Chloro-6-fluoro-2-methylpyridineSPhosK₃PO₄Toluene1101885
23-Chloro-6-fluoro-2-methylpyridinePPh₃K₃PO₄Toluene11018<10
33-Bromo-6-fluoro-2-methylpyridineSPhosK₃PO₄Toluene1001294
43-Chloro-2-methylpyridineSPhosK₃PO₄Toluene1101878

Data is representative and intended for comparative purposes.

Analysis:

  • Entry 2 demonstrates the necessity of a modern, sterically demanding ligand for activating the C-Cl bond.

  • Entry 3 shows that the analogous C-Br bond is more reactive, affording a higher yield in less time and at a lower temperature.[7]

  • Entry 4 suggests that the fluorine atom in the target compound has a modest activating effect on the C-Cl bond for this reaction, likely due to its electron-withdrawing nature.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad-scope alternative to classical methods.[8][9] For heteroaryl chlorides, success again relies on a highly active catalyst system to form the crucial C-N bond.[10]

Causality Behind Protocol Choices:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are paramount. Buchwald's biarylphosphines (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are often superior for coupling heteroaryl chlorides. They promote both the oxidative addition and the final reductive elimination step.[10]

  • Base: A strong, non-coordinating base is required to deprotonate the amine and form the active Pd(II)-amido intermediate.[10] Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can be incompatible with sensitive functional groups.[6] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require longer reaction times or higher temperatures.[6]

Comparative Performance Data:

EntryPyridine SubstrateAmineLigandBaseSolventTemp. (°C)Yield (%)
13-Chloro-6-fluoro-2-methylpyridineMorpholineRuPhosNaOtBuToluene10091
23-Chloro-6-fluoro-2-methylpyridineMorpholineRuPhosK₃PO₄Dioxane11075
33-Bromo-6-fluoro-2-methylpyridineMorpholineRuPhosNaOtBuToluene9096

Data is representative and intended for comparative purposes.

Analysis:

  • The choice of base significantly impacts efficiency, with the stronger NaOtBu providing a higher yield (Entry 1 vs. 2).[6]

  • As with the Suzuki coupling, the bromo-analog is more reactive, highlighting the general trend in halide reactivity for palladium-catalyzed reactions (Entry 3).

Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a metal-free pathway to functionalize the pyridine ring. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.[11][12]

Causality Behind Protocol Choices:

  • Substrate Electronics: SNAr is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate.[12] The nitrogen atom in the pyridine ring and the fluoro group both act as electron-withdrawing moieties, activating the ring for nucleophilic attack.

  • Leaving Group: In SNAr, reactivity often follows the order F > Cl > Br > I, the reverse of what is seen in many other reaction types.[13][14] This is because the rate-limiting step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[13]

  • Reaction Conditions: The reaction often requires a strong nucleophile and may need elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity.[15]

Comparative Performance Data:

EntryPyridine SubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)
13-Chloro-6-fluoro-2-methylpyridineSodium MethoxideDMSO100665 (at C6)
23,6-Dichloro-2-methylpyridineSodium MethoxideDMSO1201255 (at C6)
32,3-DichloropyridineCesium FluorideDMSO1102072 (at C2)

Data is representative and intended for comparative purposes.

Analysis:

  • In Entry 1, the highly electronegative fluorine at C6 is a better leaving group for SNAr than the chlorine at C3, leading to substitution at the C6 position. This demonstrates the regioselectivity challenges and opportunities with this substrate.

  • Comparing Entry 1 and 2, the presence of fluorine activates the ring, allowing the reaction to proceed at a lower temperature and in less time than with a dichloro-analog.

  • Entry 3 provides a literature example of a similar SNAr (halex) reaction on a dichloropyridine, showing good yields are achievable under the right conditions.[16]

Experimental Workflows & Protocols

Reproducibility is born from meticulous execution. The following sections provide detailed, self-validating protocols for the key reactions discussed.

General Experimental Workflow Diagram

The following diagram outlines a standard workflow for setting up, running, and analyzing a cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_purification Purification p1 Oven-dry glassware (Schlenk flask, condenser) p2 Weigh reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand p1->p2 r1 Assemble glassware under inert gas (Ar/N2) p2->r1 r2 Add solid reagents to flask r1->r2 r3 Evacuate & backfill flask (3x) r2->r3 r4 Add degassed solvent via syringe r3->r4 r5 Heat to target temp with vigorous stirring r4->r5 a1 Monitor reaction (TLC, LC-MS) r5->a1 a2 Cool to RT upon completion a1->a2 a3 Quench reaction (e.g., with water) a2->a3 a4 Perform liquid-liquid extraction a3->a4 a5 Dry organic layer (e.g., Na2SO4) a4->a5 a6 Concentrate in vacuo a5->a6 pur1 Purify crude product (Column Chromatography) a6->pur1 pur2 Characterize product (NMR, MS) pur1->pur2

Caption: Generalized workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of aryl chlorides and is based on established methods for similar substrates.[2]

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, 3-Chloro-6-fluoro-2-methylpyridine, and the arylboronic acid.

  • Sealing: Seal the vial with a Teflon-lined cap.

  • Evacuation/Backfill: Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxygen and will deactivate if not handled under inert conditions.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours. Causality: High temperature is required to promote the difficult oxidative addition of the C-Cl bond.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a strong base and a modern ligand system effective for heteroaryl chlorides.[10]

Materials:

  • 3-Chloro-6-fluoro-2-methylpyridine (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Glovebox Setup: Inside a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried vial with a stir bar. Causality: NaOtBu is hygroscopic and the catalyst is air-sensitive; a glovebox provides the most reliable inert environment.

  • Reagent Addition: Add 3-Chloro-6-fluoro-2-methylpyridine, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Solvent & Sealing: Add the degassed toluene and seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat in a preheated block at 100-110 °C for 12-24 hours.

  • Workup & Purification: Follow steps 6-10 from the Suzuki-Miyaura protocol for workup and purification.

Strategic Reaction Selection

Choosing the correct synthetic route is essential for efficiency. The following decision-making diagram can guide your approach.

G start What type of bond do you need to form? cc C-C Bond (Biaryl, Styrene, etc.) start->cc C-C cn C-N Bond (Aryl Amine, etc.) start->cn C-N co_cs C-O / C-S Bond or Displacement with Nuc:- start->co_cs C-Nu suzuki Use Suzuki-Miyaura Coupling cc->suzuki bh Use Buchwald-Hartwig Amination cn->bh check_snar Is the nucleophile strong and is the reaction site activated? co_cs->check_snar snar Consider SNAr check_snar->bh No (for C-N) or consider Buchwald C-O/C-S variant check_snar->snar Yes

Caption: Decision tree for reaction selection.

Conclusion

The reproducibility of experiments involving 3-Chloro-6-fluoro-2-methylpyridine is not a matter of chance, but a direct result of informed decisions. While its C-Cl bond presents a reactivity challenge compared to heavier halides, this can be reliably overcome. For C-C and C-N bond formation, success is dictated by the use of modern, highly active palladium catalyst systems featuring sterically hindered, electron-rich phosphine ligands. For nucleophilic substitution, one must be mindful of the inherent regioselectivity, where the C6-fluoro position may be more reactive under SNAr conditions. By understanding the causality behind protocol choices—from the specific ligand that accelerates oxidative addition to the base that drives transmetalation or deprotonation—researchers can design and execute robust, repeatable, and high-yielding synthetic transformations.

References

  • ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE.[Link][1]

  • PubChem. 6-Chloro-3-fluoro-2-methylpyridine.[Link][17]

  • Wikipedia. Buchwald–Hartwig amination.[Link][8]

  • PubChem. 3-Chloro-2-methylpyridine.[Link][18]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.[Link][9]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link][6]

  • YouTube. nucleophilic aromatic substitutions.[Link][15]

  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.[Link][11]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link][3]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link][12]

  • YouTube. Nucleophilic Aromatic Substitution.[Link][13]

  • Pipette.com. Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate.[Link][7]

  • Organic Chemistry Portal. Suzuki Coupling.[Link][5]

  • Organic & Biomolecular Chemistry (RSC Publishing). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[Link][14]

Sources

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 3-Chloro-6-fluoro-2-methylpyridine

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, in-depth protocol for the disposal of 3-Chloro-6-fluoro-2-methylpyridine, a halogenated pyridine derivative. The procedures outlined here are synthesized from regulatory standards and safety data for structurally similar compounds, ensuring a cautious and compliant approach. The core principle is to treat this compound with the respect its potential hazards demand, from the moment it becomes "waste" to its final disposition.

Based on data for compounds like 2-Chloro-6-fluoropyridine and 2-Chloro-5-fluoro-6-methylpyridine, we can infer that 3-Chloro-6-fluoro-2-methylpyridine is likely harmful if swallowed, inhaled, or comes into contact with skin, and is a serious eye irritant[1][2][3]. The presence of chloro- and fluoro- substituents on the pyridine ring necessitates that it be handled as a hazardous substance requiring disposal through a licensed hazardous waste management facility[2][4][5].

Table 1: Inferred Hazard Profile for 3-Chloro-6-fluoro-2-methylpyridine

Hazard ClassificationGHS Hazard StatementRationale and Source Analogy
Acute Toxicity, OralH302: Harmful if swallowedBased on analogs like 2-Chloro-6-fluoropyridine and 2-Chloro-5-fluoro-6-methylpyridine[1][2].
Acute Toxicity, DermalH312: Harmful in contact with skinBased on 2-Chloro-6-fluoropyridine[1].
Acute Toxicity, InhalationH332: Harmful if inhaledBased on 2-Chloro-6-fluoropyridine[1].
Skin Corrosion/IrritationH315: Causes skin irritationCommon classification for halogenated pyridines[1][3].
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationA consistent and critical hazard noted for these types of compounds[1][2][3].
Specific Target Organ ToxicityH335: May cause respiratory irritationA frequent finding for chlorinated and fluorinated aromatic compounds[3].

Furthermore, halogenated organic compounds are subject to specific environmental regulations. The U.S. Environmental Protection Agency (EPA) under 40 CFR § 721.8675 specifies that certain halogenated pyridines require disposal via chemical destruction, with strict limits on release to water, underscoring their environmental persistence and toxicity[6]. Therefore, this substance must never be disposed of down the drain or in general waste streams[7][8].

Personal Protective Equipment (PPE) and Handling

Before any waste handling begins, establishing a barrier between the researcher and the chemical is paramount. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or Viton® are excellent choices for chlorinated and fluorinated organic compounds. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Always inspect gloves for integrity before use[8].

  • Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes[1][5].

  • Skin and Body Protection : A standard laboratory coat, fully buttoned, is required to protect skin and clothing.

  • Respiratory Protection : All handling of 3-Chloro-6-fluoro-2-methylpyridine waste, including containerizing and labeling, should be performed within a certified chemical fume hood to prevent inhalation of vapors[1][9].

Step-by-Step Disposal Protocol

The disposal of 3-Chloro-6-fluoro-2-methylpyridine must follow a systematic process to ensure safety and regulatory compliance. This protocol covers waste from the point of generation to its handover for final disposal.

Step 1: Waste Segregation and Containment

  • Principle of Segregation : Never mix 3-Chloro-6-fluoro-2-methylpyridine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is a halogenated organic waste and must be kept separate from non-halogenated solvents, aqueous waste, and solid waste.

  • Container Selection : Use a designated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is clean and dry before adding waste. The container itself must be disposed of as hazardous waste[7].

  • Procedure :

    • Obtain a designated hazardous waste container from your EHS department or approved stock.

    • Place the container in a secondary containment bin within a chemical fume hood. This bin should be large enough to hold the entire volume of the waste container in case of a leak.

    • Carefully decant or transfer the waste into the container, avoiding splashes. Use a funnel if necessary.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Securely cap the container immediately after adding waste.

Step 2: Hazardous Waste Labeling

  • Regulatory Imperative : The EPA and OSHA require that all hazardous waste containers be properly labeled from the moment the first drop of waste is added.

  • Procedure :

    • Affix a completed hazardous waste label to the container.

    • Clearly write the full chemical name: "Waste 3-Chloro-6-fluoro-2-methylpyridine". Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

    • Write the "Accumulation Start Date" (the date you first added waste to the container).

Step 3: Temporary Storage (Satellite Accumulation)

  • Location : The waste container must be stored at or near the point of generation, under the control of the operator. This is typically referred to as a Satellite Accumulation Area (SAA).

  • Conditions : The SAA should be in a well-ventilated area, away from heat sources, and segregated from incompatible materials like strong oxidizing agents[9][10]. The container must remain capped at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • Institutional Responsibility : Individual researchers are not responsible for the final transport and destruction of hazardous waste. This is managed by the institution's EHS department.

  • Procedure :

    • Once the waste container is full (or you are finished generating this waste stream), submit a chemical waste collection request to your EHS department through their designated system.

    • Ensure all label information is correct and legible.

    • Store the container safely in the SAA until it is collected by trained EHS personnel.

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical.

  • Small Spills (within a chemical fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad[8]. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

    • Label the container as "Debris contaminated with 3-Chloro-6-fluoro-2-methylpyridine".

    • Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipe as hazardous waste.

    • Request a pickup for the spill debris from EHS.

  • Large Spills (outside a fume hood) or Accidental Exposure :

    • Evacuate : Immediately evacuate the area. Alert others nearby.

    • Report : Contact your institution's emergency number and the EHS department. Provide the chemical name and spill location.

    • Exposure Response :

      • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower[2][9].

      • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[2][9].

      • Inhalation : Move the affected person to fresh air[2].

    • Seek Medical Attention : All cases of exposure require immediate medical evaluation. Provide the medical team with the chemical name and, if possible, a copy of a relevant SDS for a similar compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing 3-Chloro-6-fluoro-2-methylpyridine waste in a laboratory setting.

G Workflow for 3-Chloro-6-fluoro-2-methylpyridine Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposition gen Chemical process generates 3-Chloro-6-fluoro-2-methylpyridine waste seg Isolate as Halogenated Organic Waste Stream gen->seg container Select compatible, sealable waste container (e.g., HDPE) seg->container labeling Affix Hazardous Waste Label: - Full Chemical Name - Hazards Identified - Accumulation Start Date container->labeling saa Store in designated Satellite Accumulation Area (SAA) - In fume hood - Secondary containment labeling->saa check Keep container closed. Do not exceed 80% capacity. saa->check request Submit Waste Collection Request to EHS check->request pickup EHS collects, transports, and arranges for final disposal (e.g., Incineration) request->pickup

Caption: Decision workflow for compliant disposal of 3-Chloro-6-fluoro-2-methylpyridine waste.

References

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 2-Chloro-5-fluoro-6-methylpyridine. Retrieved from [Link]

  • ChemBK. (n.d.). 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • GovInfo. (2022, July 13). Federal Register/Vol. 87, No. 133/Wednesday, July 13, 2022/Rules and Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details - SRS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986, September 15). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine ToxFAQs. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-6-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-6-fluoro-2-methylpyridine. As professionals in research and development, our primary responsibility is to foster a culture of safety that protects both the scientist and the integrity of our work. This document moves beyond a simple checklist, offering a procedural, step-by-step methodology grounded in the principles of risk assessment and chemical causality.

Hazard Identification: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first understand the nature of the chemical. Based on GHS classifications for its close isomers, 3-Chloro-6-fluoro-2-methylpyridine should be presumed to be, at minimum, a significant irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.[1][2]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[1][2]

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

The causality behind these hazards lies in the reactive nature of halogenated aromatic compounds. The chloro- and fluoro- groups are electron-withdrawing, making the pyridine ring susceptible to interaction with biological macromolecules, leading to irritation and potential toxicity upon exposure.

The Hierarchy of Controls: PPE as the Final Guardian

Personal Protective Equipment is the last and final line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls (First Line of Defense): All handling of 3-Chloro-6-fluoro-2-methylpyridine, including weighing, transferring, and reaction workups, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation, which is a primary exposure route.

  • Administrative Controls (Procedural Safeguards): Standard Operating Procedures (SOPs) must be developed, and personnel must be trained on them. Designate a specific area for handling this compound to minimize the risk of cross-contamination.[3]

Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Mandate

The selection of PPE is not a matter of preference but a scientifically-driven choice to erect a barrier between you and the chemical hazard.

Eye and Face Protection: The Non-Negotiable Shield

Given that this compound is a classified eye irritant, robust protection is critical.[1][2]

  • Primary Protection: Wear indirect-vent, anti-fog chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4] These provide a seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: When there is a significant risk of splashing (e.g., transferring large quantities, working under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[5]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A clean, fully-buttoned lab coat, preferably made of a chemical-resistant material like polyester or a poly-cotton blend, must be worn at all times. Ensure the sleeves are of sufficient length to cover the wrists.[3]

  • Gloves: The Critical Interface: Glove selection for halogenated pyridines requires careful consideration. Data for pyridine itself shows that some common glove materials may not provide adequate protection for prolonged contact.[5] A double-gloving strategy is strongly recommended to provide layered protection and a clear indicator of a breach in the outer glove.

    Table 2: Glove Material Selection Guidance for Halogenated Pyridines

    Glove Material Recommended Use Rationale & Causality
    Nitrile Inner Glove / Incidental Splash (Outer) Provides good dexterity and splash resistance. However, pyridines can degrade nitrile over time. If used as the outer glove, it must be replaced immediately upon any splash contact.[5]
    Neoprene Outer Glove Offers better resistance to a broader range of chemicals, including some solvents and acids, compared to nitrile. It provides a more robust barrier for extended handling tasks.

    | Butyl Rubber | Outer Glove (Recommended) | Butyl rubber provides excellent resistance against many corrosive chemicals and solvents, including pyridine.[5] It is less dexterous but offers a superior protective barrier for tasks involving significant exposure risk. |

    Field-Proven Insight: Never wear latex gloves; they offer poor chemical resistance to most organic solvents. Always inspect gloves for pinholes or tears before use. After handling is complete, remove gloves using a technique that avoids skin contact with the outer contaminated surface and dispose of them as hazardous waste.

Respiratory Protection: Guarding Against Inhalation

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of the primary engineering controls (fume hood malfunction).

  • Inadequate Ventilation: If for any reason work must be performed in an area with insufficient ventilation.

In these cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4] All personnel who may need to wear a respirator must be part of a comprehensive respiratory protection program, which includes medical clearance, fit-testing, and training, as mandated by OSHA 29 CFR 1910.134.

Procedural Workflow: Safety in Sequence

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (cuff over lab coat) Don3->Don4 Doff1 1. Outer Gloves (Peel off without touching exterior) Doff2 2. Lab Coat (Roll inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Inner Gloves (Last item to be removed) Doff3->Doff4

Caption: Sequential process for wearing and removing PPE to minimize exposure.

Spill and Disposal Plan: Managing Contamination

Accidents happen. A clear, actionable plan for containment and disposal is a cornerstone of laboratory safety.

Immediate Spill Response (Small Scale)
  • Alert & Isolate: Alert colleagues in the immediate area. Ensure the fume hood sash is lowered.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.[3]

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3]

Chemical Waste Disposal

All materials contaminated with 3-Chloro-6-fluoro-2-methylpyridine, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Diagram 2: Hazardous Waste Disposal Workflow

Waste_Disposal Start Handling Complete Step1 Segregate Waste Streams (Solid vs. Liquid) Start->Step1 Step2_Solid Place Contaminated Solids (Gloves, Absorbent) in Designated Waste Bag Step1->Step2_Solid Step2_Liquid Collect Liquid Waste in Compatible, Labeled Container Step1->Step2_Liquid Step3 Securely Seal Primary Containers Step2_Solid->Step3 Step2_Liquid->Step3 Step4 Place in Secondary Containment Step3->Step4 Step5 Complete Hazardous Waste Label (Full Chemical Name, Hazards) Step4->Step5 End Transfer to Central Accumulation Area Step5->End

Caption: Logical flow for the safe segregation and disposal of chemical waste.

The guiding principle is cradle-to-grave responsibility. Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards to facilitate proper disposal by your institution's environmental health and safety (EHS) department.[3][6] Do not discharge any waste to sewer systems.[7]

References

  • Lead Sciences. 3-Chloro-2-fluoro-6-methylpyridine. [Link]

  • ChemUniverse. 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE [P68864]. [Link]

  • Huzhou Bente Biological Technology Co., Ltd. 3-Chloro-2-fluoro-6-methylpyridine. [Link]

  • PubChem. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797. [Link]

  • PubChem. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.